molecular formula C9H14N5O4P B12419262 (Rac)-Tenofovir-d7

(Rac)-Tenofovir-d7

Cat. No.: B12419262
M. Wt: 294.26 g/mol
InChI Key: SGOIRFVFHAKUTI-JBIKYDHQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Rac)-Tenofovir-d7 is a useful research compound. Its molecular formula is C9H14N5O4P and its molecular weight is 294.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H14N5O4P

Molecular Weight

294.26 g/mol

IUPAC Name

[1-(6-amino-8-deuteriopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-yl]oxymethylphosphonic acid

InChI

InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/i1D3,2D2,4D,6D

InChI Key

SGOIRFVFHAKUTI-JBIKYDHQSA-N

Isomeric SMILES

[2H]C1=NC2=C(N=CN=C2N1C([2H])([2H])C([2H])(C([2H])([2H])[2H])OCP(=O)(O)O)N

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O

Origin of Product

United States

Foundational & Exploratory

What is (Rac)-Tenofovir-d7 and its primary use

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to (Rac)-Tenofovir-d7

Introduction to this compound

This compound is the deuterated, racemic form of Tenofovir, a cornerstone antiviral agent. The designation "d7" signifies that seven hydrogen atoms in the molecule have been replaced by their stable, heavy isotope, deuterium. This isotopic labeling does not alter the fundamental chemical properties of the molecule but imparts a distinct, higher mass. This compound is not intended for therapeutic use; instead, it serves as a critical analytical tool for researchers and drug development professionals. Its primary application is as an internal standard in bioanalytical assays, particularly those employing mass spectrometry, for the precise quantification of Tenofovir in biological matrices.[1]

Tenofovir itself is a potent nucleotide analog reverse transcriptase inhibitor (NtRTI).[2] It is widely prescribed in its prodrug forms, Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), for the treatment and prevention of HIV-1 infection and to manage chronic hepatitis B.[3][4][5][6] The use of a stable isotope-labeled internal standard like this compound is essential for accurate pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies, ensuring the safety and efficacy of Tenofovir-based therapies.

Physicochemical Properties

The key quantitative data for this compound are summarized below. This information is vital for method development, storage, and handling in a research setting.

PropertyValue
Chemical Name (Rac)-9-(2-Phosphonomethoxypropyl)adenine-d7
CAS Number 107021-12-5[7][8]
Molecular Formula C₉H₇D₇N₅O₄P[9]
Molecular Weight 294.26 g/mol [9]
Appearance White Solid[8]
Density 1.79 g/cm³[8]
Boiling Point 616.1°C at 760 mmHg[8]
Flash Point 326.4°C[8]
Storage Conditions 2-8°C Refrigerator[9]

Primary Use: Internal Standard in Bioanalysis

The fundamental utility of this compound lies in the analytical technique of isotopic dilution mass spectrometry. In a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay, a known quantity of this compound is added to a biological sample (e.g., human plasma) at the beginning of the sample preparation process.[10]

Because this compound is chemically identical to the non-labeled Tenofovir (the analyte), it behaves identically during all stages of sample extraction, cleanup, and chromatographic separation. Any loss of the analyte during these steps will be matched by a proportional loss of the internal standard. However, the mass spectrometer can easily distinguish between the analyte and the internal standard due to their mass difference. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly precise and accurate quantification of the Tenofovir concentration in the original sample can be achieved, correcting for experimental variability.

G cluster_workflow Bioanalytical Workflow for Tenofovir Quantification sample Biological Sample (e.g., Plasma) spike Spike with this compound (Internal Standard) sample->spike Add known amount of IS extract Sample Preparation (e.g., Protein Precipitation) spike->extract Co-processing lc LC Separation (Analyte + IS) extract->lc Injection ms MS/MS Detection (Ionization & Fragmentation) lc->ms Elution data Data Acquisition (Signal Ratio Measurement) ms->data Signal Detection quant Quantification (Concentration Calculation) data->quant Calibration Curve

Caption: Experimental workflow for quantifying Tenofovir using this compound as an internal standard.

Experimental Protocol: Quantification of Tenofovir in Human Plasma

The following is a representative LC-MS/MS protocol for the determination of Tenofovir in human plasma, utilizing this compound as an internal standard.

1. Preparation of Standard and QC Solutions:

  • Stock Solutions: Prepare primary stock solutions of Tenofovir and this compound (1 mg/mL) in a suitable solvent like methanol or a methanol:water mixture.

  • Working Solutions: Create a series of working standard solutions of Tenofovir by serially diluting the stock solution. These will be used to spike blank plasma to generate a calibration curve (e.g., 5-1000 ng/mL). Prepare separate quality control (QC) samples at low, medium, and high concentrations.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma sample, calibrator, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 2.6 µm) is commonly used.[10]

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Tenofovir and this compound. The mass difference allows for their simultaneous but distinct detection.

4. Data Analysis:

  • A calibration curve is constructed by plotting the peak area ratio (Tenofovir / Tenofovir-d7) against the nominal concentration of the calibration standards.

  • The concentration of Tenofovir in the unknown samples is determined by interpolating their peak area ratios from the regression line of the calibration curve.

Mechanism of Action of Tenofovir

While this compound is an analytical tool, the compound it traces, Tenofovir, has a well-defined antiviral mechanism. Tenofovir is administered as a prodrug (TDF or TAF) to enhance oral bioavailability.[3][11] Once absorbed, it is converted to Tenofovir, which is then phosphorylated by cellular enzymes to its active form, Tenofovir diphosphate.[2][11]

Tenofovir diphosphate mimics the natural deoxyadenosine 5'-triphosphate (dATP). It competes with dATP for incorporation into newly forming viral DNA by the viral reverse transcriptase (in HIV) or DNA polymerase (in Hepatitis B).[12][13] Because Tenofovir lacks the 3'-hydroxyl group necessary for chain elongation, its incorporation into the viral DNA strand results in premature chain termination, effectively halting viral replication.[11][12]

G cluster_pathway Tenofovir Mechanism of Action prodrug Tenofovir Prodrug (TDF or TAF) tenofovir Tenofovir prodrug->tenofovir Hydrolysis active Tenofovir Diphosphate (Active Metabolite) tenofovir->active Cellular Kinases (Phosphorylation) incorporation Incorporation into Viral DNA active->incorporation Competes with dATP enzyme Viral Reverse Transcriptase (e.g., HIV RT) enzyme->incorporation termination DNA Chain Termination incorporation->termination replication_block Inhibition of Viral Replication termination->replication_block

References

An In-depth Technical Guide to (Rac)-Tenofovir-d7: Chemical Structure and Synthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of (Rac)-Tenofovir-d7, a deuterated analog of the antiviral drug Tenofovir. This document details the synthetic pathways for both Tenofovir and its deuterated form, presents quantitative data in a structured format, and includes detailed experimental protocols for key reactions.

Chemical Structure

This compound is a stable isotope-labeled version of Tenofovir, a crucial antiretroviral medication used in the treatment of HIV and chronic hepatitis B infections. The core structure is an acyclic nucleoside phosphonate analog of adenosine monophosphate.

Tenofovir:

  • Chemical Formula: C₉H₁₄N₅O₄P

  • IUPAC Name: ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonic acid

  • Molecular Weight: 287.21 g/mol

** this compound:**

  • Chemical Formula: C₉H₇D₇N₅O₄P

  • Molecular Weight: 294.26 g/mol

  • Deuteration: In this compound, seven hydrogen atoms are replaced by deuterium atoms. The deuteration occurs on the propyl group, specifically on the methyl and methylene groups attached to the chiral center, and on the phosphonomethoxy moiety. This labeling is instrumental for its use as an internal standard in pharmacokinetic and metabolic studies.

Synthesis Pathway

The synthesis of this compound is adapted from established methods for the synthesis of Tenofovir, with a key step for the introduction of deuterium atoms.

Synthesis of Tenofovir

Several synthetic routes to Tenofovir have been developed to improve efficiency and reduce costs. Two prominent pathways are the original Gilead synthesis and a more recent, convergent approach.

A. Original Gilead Synthesis Pathway:

This pathway starts with the alkylation of adenine with (R)-propylene carbonate to introduce the chiral side chain. The resulting alcohol is then phosphonylated, followed by deprotection to yield Tenofovir.

Gilead_Tenofovir_Synthesis Adenine Adenine HPA (R)-9-(2-hydroxypropyl)adenine (HPA) Adenine->HPA NaOH, DMF Propylene_carbonate (R)-Propylene carbonate Propylene_carbonate->HPA PMPA_diethyl Diethyl PMPA HPA->PMPA_diethyl Base (e.g., Mg(OtBu)2) DESMP Diethyl p-toluenesulfonyloxy- methylphosphonate (DESMP) DESMP->PMPA_diethyl Tenofovir Tenofovir (PMPA) PMPA_diethyl->Tenofovir TMSBr

Caption: Original Gilead synthesis pathway for Tenofovir.

B. Convergent Synthesis Pathway:

A more recent and efficient approach involves the synthesis of the key intermediate (R)-9-(2-hydroxypropyl)adenine (HPA) from diaminomaleonitrile, followed by phosphonylation.[1]

Convergent_Tenofovir_Synthesis DAMN Diaminomaleonitrile Intermediate1 Formimidate DAMN->Intermediate1 Trimethylorthoformate HPI (R)-5-amino-1-(2-hydroxypropyl) -1H-imidazole-4-carbonitrile (HPI) Intermediate1->HPI (R)-1-aminopropan-2-ol HPA (R)-9-(2-hydroxypropyl)adenine (HPA) HPI->HPA Formamidine acetate Tenofovir Tenofovir (PMPA) HPA->Tenofovir Phosphonylation & Deprotection

Caption: Convergent synthesis pathway for Tenofovir.

Synthesis of this compound

The synthesis of the deuterated analog leverages a key intermediate, racemic [D₈]9-(2-hydroxypropyl)adenine. This intermediate is prepared via a catalytic hydrogen-deuterium (H-D) exchange reaction.

The overall workflow involves the deuteration of a suitable precursor to obtain deuterated HPA, which is then subjected to phosphonylation and subsequent deprotection steps similar to the synthesis of unlabeled Tenofovir.

Rac_Tenofovir_d7_Synthesis_Workflow cluster_deuteration Deuteration Step cluster_synthesis Synthesis Pathway HPA_rac Racemic 9-(2-hydroxypropyl)adenine HPA_d8_rac Racemic [D8]9-(2-hydroxypropyl)adenine HPA_rac->HPA_d8_rac Pd/C, PtO2, D2O, D2 PMPA_d7_diethyl Diethyl (Rac)-PMPA-d7 HPA_d8_rac->PMPA_d7_diethyl Phosphonylation Tenofovir_d7 This compound PMPA_d7_diethyl->Tenofovir_d7 Deprotection (e.g., TMSBr)

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of Tenofovir, compiled from various reported methods.

StepReactantsReagents/CatalystsSolvent(s)Temperature (°C)Time (h)Yield (%)Purity (%)Reference
Gilead Synthesis
HPA SynthesisAdenine, (R)-Propylene carbonateNaOHDMF120-~66~98[1]
Phosphonylation & Deprotection(R)-HPA, DESMPMg(OtBu)₂, TMSBrNMP604~50-65-[1]
Convergent Synthesis
HPI SynthesisDiaminomaleonitrile, Trimethylorthoformate, (R)-1-aminopropan-2-ol----~85-[1]
HPA Synthesis from HPIHPI, Formamidine acetate-DMF10016~93~99[1]
Phosphonylation & Deprotection(R)-HPA, Tosylphosphonic acidNaOtBu, TMSBrDMFRT16~70-[1]
This compound Synthesis
H-D Exchange for [D₈]R/S-HPARacemic HPA10% Pd/C, PtO₂D₂O----
Conversion to [D₈]R/S-Tenofovir[D₈]R/S-HPA----60-

Note: This table represents a summary of data from various sources and reaction conditions may vary. Please refer to the original publications for detailed information.

Experimental Protocols

Synthesis of (R)-9-(2-hydroxypropyl)adenine (HPA) - Convergent Method[1]
  • Preparation of (R)-5-amino-1-(2-hydroxypropyl)-1H-imidazole-4-carbonitrile (HPI): Diaminomaleonitrile is reacted with trimethylorthoformate to yield a formimidate intermediate. This intermediate is then condensed with (R)-1-aminopropan-2-ol to produce HPI.

  • Synthesis of HPA: To a solution of HPI (1.0 eq) in dimethylformamide (DMF), formamidine acetate (1.7 eq) is added. The mixture is heated to 100 °C for 16 hours. After completion of the reaction (monitored by HPLC), the mixture is cooled, and the product is precipitated, filtered, and dried to afford HPA as a white solid.

Synthesis of Tenofovir (PMPA) from HPA[1]
  • Phosphonylation: To a solution of (R)-HPA (1.0 eq) in DMF, sodium tert-butoxide (NaOtBu) (6.0 eq) is added at room temperature. After stirring, ((tosyloxy)methyl)phosphonic acid (1.7 eq) is added, and the reaction is stirred for 16 hours.

  • Deprotection: The reaction mixture containing the phosphonate ester is then treated with bromotrimethylsilane (TMSBr) to cleave the ester groups, yielding Tenofovir (PMPA). The product is isolated by precipitation and filtration.

Synthesis of Racemic [D₈]9-(2-hydroxypropyl)adenine
  • H-D Exchange Reaction: Racemic 9-(2-hydroxypropyl)adenine is subjected to a catalytic hydrogen-deuterium exchange reaction. The reaction is carried out in D₂O in the presence of a dual catalyst system of 10% Palladium on carbon (Pd/C) and Platinum(IV) oxide (PtO₂), under a deuterium gas (D₂) atmosphere. This process facilitates the exchange of hydrogen atoms on the purine ring and the propyl side chain with deuterium.

Synthesis of this compound from Racemic [D₈]9-(2-hydroxypropyl)adenine

The deuterated intermediate, racemic [D₈]9-(2-hydroxypropyl)adenine, is then converted to this compound following a two-step procedure analogous to the synthesis of unlabeled Tenofovir:

  • Phosphonylation: The deuterated HPA is reacted with a suitable phosphonylating agent, such as diethyl p-toluenesulfonyloxymethylphosphonate (DESMP), in the presence of a base.

  • Deprotection: The resulting diethyl phosphonate ester is deprotected, typically using a reagent like TMSBr, to yield the final product, this compound.

This guide provides a foundational understanding of the chemical properties and synthesis of this compound. For further details on specific reaction conditions, optimization, and characterization, it is recommended to consult the primary scientific literature.

References

A Comprehensive Technical Guide on the Physicochemical Properties of (Rac)-Tenofovir-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the physical and chemical properties of (Rac)-Tenofovir-d7, a deuterated analog of Tenofovir. The information is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document covers core physicochemical data, detailed experimental protocols for characterization, and the biological mechanism of action.

Core Physicochemical Properties

This compound is the deuterium-labeled form of racemic Tenofovir, an acyclic phosphonate nucleotide analog with potent antiviral activity.[1] Stable isotope-labeled compounds like this compound are primarily used as internal standards or tracers in quantitative bioanalytical studies.[2][3] Deuteration can sometimes influence the pharmacokinetic and metabolic profiles of a drug.[3][4]

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Name 9-(2-Phosphonomethoxypropyl)adenine-d7[5]
Synonyms (Rac)-GS 1278-d7, (Rac)-PMPA-d7[3]
Molecular Formula C₉H₇D₇N₅O₄P[5]
Molecular Weight 294.26 g/mol [4][5]
CAS Number 2747914-59-4[2][4]
Appearance White to off-white solid[1]
Predicted Boiling Point 616.1 ± 65.0 °C[1]
Predicted Density 1.79 ± 0.1 g/cm³[1]
Predicted pKa 2.36 ± 0.10[1]
Solubility Soluble in DMSO, Acetic Acid[1][2]
Storage Conditions 2-8°C Refrigerator[5]

Mechanism of Action: Viral Replication Inhibition

Tenofovir is a cornerstone of antiretroviral therapy for HIV and chronic hepatitis B infections.[6] It is administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), to enhance bioavailability.[6][7]

Once inside the host cell, the prodrug is converted to Tenofovir. Cellular enzymes then phosphorylate Tenofovir in two steps to its active form, Tenofovir diphosphate (TFV-DP).[6][8] TFV-DP is a structural analog of the natural substrate deoxyadenosine 5'-triphosphate (dATP).[6]

TFV-DP competitively inhibits the viral enzyme reverse transcriptase (RT) in retroviruses like HIV and DNA polymerase in hepatitis B virus.[6] Upon incorporation into the nascent viral DNA strand, TFV-DP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for forming the next phosphodiester bond.[9] This premature termination halts DNA synthesis and effectively stops viral replication.[6][9]

G Figure 1: Tenofovir Mechanism of Action cluster_0 Host Cell cluster_1 Viral Replication Inhibition TDF Tenofovir Prodrug (e.g., TDF/TAF) TFV Tenofovir (TFV) TDF->TFV Hydrolysis TFV_MP Tenofovir Monophosphate TFV->TFV_MP Phosphorylation (Adenylate Kinase) TFV_DP Tenofovir Diphosphate (TFV-DP, Active Form) TFV_MP->TFV_DP Phosphorylation (NDP Kinase) RT Reverse Transcriptase (RT) TFV_DP->RT Competitive Inhibition vRNA Viral RNA vDNA Viral DNA Synthesis vRNA->vDNA Transcription Termination Chain Termination RT->Termination Incorporation of TFV-DP dATP dATP (Natural Substrate) dATP->vDNA Incorporation G Figure 2: Physicochemical Characterization Workflow cluster_structure Structural & Identity Verification cluster_purity Purity & Quantification cluster_solid_state Solid-State & Thermal Properties cluster_properties Other Physicochemical Properties start API Sample (this compound) NMR NMR (¹H, ²H, ³¹P) start->NMR MS Mass Spectrometry (LC-MS, HRMS) start->MS HPLC HPLC-UV start->HPLC XRPD XRPD start->XRPD DSC DSC start->DSC TGA TGA start->TGA Sol Solubility Assay start->Sol pKa pKa Determination start->pKa Data Comprehensive Physicochemical Profile NMR->Data Structure Confirmation MS->Data Structure Confirmation HPLC->Data Purity Assay XRPD->Data Solid-State Form DSC->Data Solid-State Form TGA->Data Solid-State Form Sol->Data Solution Properties pKa->Data Solution Properties

References

(Rac)-Tenofovir-d7 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (Rac)-Tenofovir-d7

Introduction

This compound is the deuterated form of (Rac)-Tenofovir, a racemic mixture containing the enantiomers of Tenofovir. Tenofovir is a potent acyclic phosphonate nucleotide analogue that acts as a reverse transcriptase inhibitor.[1] It is a key antiviral agent used in the treatment of HIV and Hepatitis B infections. The incorporation of seven deuterium atoms into the Tenofovir structure makes this compound an ideal internal standard for mass spectrometry-based bioanalytical methods. Its use is critical for the accurate quantification of Tenofovir in various biological matrices during pharmacokinetic and therapeutic drug monitoring studies. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and application in bioanalysis.

Physicochemical and Analytical Data

The fundamental properties of this compound are summarized below. It is important to note the existence of multiple reported CAS numbers, with 107021-12-5 being commonly associated with the unlabeled racemate but also frequently referenced for the deuterated analog.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₇D₇N₅O₄P[2][3]
Molecular Weight 294.26 g/mol [2][3]
CAS Number 107021-12-5 (commonly used)[1], 2747914-59-4[2]
Appearance White Solid[1]
Boiling Point 616.1±65.0 °C (Predicted)[1]
Density 1.79±0.1 g/cm³ (Predicted)[1]
Storage 2-8°C Refrigerator[3]

Table 2: Example LC-MS/MS Parameters for Tenofovir Quantification

ParameterValueSource
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4][5]
Ionization Mode Positive Electrospray Ionization (ESI+)[4][5]
MRM Transition (Tenofovir) m/z 288.0 → 176.1 / 136.1[5]
Internal Standard This compound or similar stable isotope-labeled analog[6]
Calibration Range (Plasma) 0.5 to 500 ng/mL[4]
Lower Limit of Quantification (LLOQ) 10 ng/mL (in plasma)[5]

Synthesis Overview

The synthesis of this compound is not extensively detailed in public literature; however, it would follow the established synthetic routes for Tenofovir with the introduction of deuterated reagents at appropriate steps. A common chemoenzymatic approach for the synthesis of the chiral Tenofovir intermediate can be adapted.[7]

A plausible synthetic strategy would involve:

  • Preparation of a deuterated building block: A key intermediate, such as a deuterated version of (R)-1-aminopropan-2-ol, would be synthesized.

  • Heterocycle Formation: This deuterated intermediate would then be used to construct the purine ring system.

  • Phosphonate Coupling: The final step involves the alkylation of the purine base with a phosphonate-containing side chain to yield the final this compound product.

Mechanism of Action of Tenofovir

Tenofovir is administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), to enhance its oral bioavailability.[8][9] Once inside the body, these prodrugs are metabolized to Tenofovir. In target cells, Tenofovir is phosphorylated by cellular kinases to its active metabolite, Tenofovir diphosphate (TFV-DP).[10]

TFV-DP acts as a competitive inhibitor of the viral enzyme reverse transcriptase.[8] It mimics the natural substrate, deoxyadenosine 5'-triphosphate (dATP), and gets incorporated into the growing viral DNA chain.[8] Because Tenofovir lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, its incorporation results in the termination of DNA chain elongation, thereby halting viral replication.[11]

tenofovir_mechanism cluster_0 Extracellular Space cluster_1 Intracellular Space cluster_2 Viral Replication TDF_TAF Tenofovir Prodrug (TDF/TAF) Tenofovir Tenofovir TDF_TAF->Tenofovir Hydrolysis TFV_MP Tenofovir Monophosphate Tenofovir->TFV_MP Phosphorylation (Kinases) TFV_DP Tenofovir Diphosphate (Active Form) TFV_MP->TFV_DP Phosphorylation (Kinases) RT Reverse Transcriptase TFV_DP->RT Competitive Inhibition dATP dATP dATP->RT DNA_synthesis Viral DNA Synthesis RT->DNA_synthesis Chain_Termination Chain Termination (Replication Blocked) DNA_synthesis->Chain_Termination TFV-DP Incorporation

Caption: Mechanism of action of Tenofovir.

Application in Bioanalysis and Experimental Protocols

The primary application of this compound is as an internal standard (IS) in LC-MS/MS assays for the quantification of Tenofovir in biological samples such as plasma, urine, and dried blood spots.[4][6][12][13] Its utility stems from its near-identical chemical and physical properties to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation. The mass difference allows for its distinct detection by the mass spectrometer.

Bioanalytical Workflow

The use of this compound as an internal standard is integral to a robust bioanalytical workflow. This process ensures the accuracy and precision of the results by correcting for variability in sample extraction and potential matrix effects.

G A 1. Sample Collection (e.g., Plasma, Urine) B 2. Sample Spiking Add known amount of This compound (IS) A->B C 3. Sample Preparation (e.g., Solid Phase Extraction, Protein Precipitation) B->C D 4. LC-MS/MS Analysis C->D E 5. Data Acquisition (Analyte and IS signals) D->E F 6. Data Processing Calculate Analyte/IS Peak Area Ratio E->F G 7. Quantification Determine Analyte Conc. from Calibration Curve F->G

Caption: Bioanalytical workflow using an internal standard.

Detailed Experimental Protocol: LC-MS/MS Quantification of Tenofovir in Plasma

This protocol is a representative example based on established methods for Tenofovir analysis.[4][5]

1. Preparation of Standards and Quality Controls (QCs):

  • Prepare stock solutions of Tenofovir and this compound (Internal Standard) in a suitable solvent (e.g., 50:50 methanol:water).

  • Create calibration standards by spiking blank human plasma with working solutions of Tenofovir to achieve a concentration range of 0.5 to 500 ng/mL.[4]

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation (Solid Phase Extraction):

  • To a 200 µL aliquot of plasma sample, standard, or QC, add the this compound internal standard solution.

  • Acidify the sample with 200 µL of 4% phosphoric acid and centrifuge.[4]

  • Condition a mixed-mode cation exchange (MCX) solid-phase extraction (SPE) plate with methanol, followed by water.

  • Load the supernatant onto the SPE plate.

  • Wash the plate to remove interferences.

  • Elute the analyte and internal standard with an appropriate elution solvent.

  • Evaporate the eluent to dryness and reconstitute in the mobile phase for analysis.

3. LC-MS/MS Conditions:

  • LC Column: A reverse-phase column, such as a Phenomenex Synergi Polar-RP (50 x 2 mm, 4 µm), is suitable for separation.[4]

  • Mobile Phase: Use a gradient elution with 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[4][5]

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Monitoring: Use Multiple Reaction Monitoring (MRM) to detect the transitions for Tenofovir (e.g., m/z 288.0 → 176.1) and this compound.[5]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Tenofovir to this compound against the nominal concentration of the calibration standards.

  • Use a weighted linear regression model (e.g., 1/x²) for the curve fit.[4]

  • Determine the concentration of Tenofovir in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

References

An In-depth Technical Guide to Isotopic Labeling in Tenofovir-d7

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of Tenofovir-d7, a deuterated isotopologue of the antiviral agent Tenofovir. It is intended for researchers, scientists, and drug development professionals, focusing on the compound's application in bioanalytical methods, its mass spectrometric properties, and the metabolic pathway of its parent compound.

Introduction to Tenofovir and Isotopic Labeling

Tenofovir is a potent nucleotide analog reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV and Hepatitis B infections.[1][2][3] It is typically administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), to enhance bioavailability.[4][5][6] Accurate quantification of Tenofovir in biological matrices is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring, and adherence assessment.[7][8]

Isotopic labeling, particularly deuterium substitution, is a key technique in drug metabolism and pharmacokinetic (DMPK) studies. A deuterated analog, such as Tenofovir-d7, serves as an ideal internal standard (IS) for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling precise and accurate quantification.

Physicochemical and Spectrometric Characteristics of Tenofovir-d7

Tenofovir-d7 is the stable isotope-labeled version of Tenofovir, containing seven deuterium atoms. Its primary role is as an internal standard in bioanalytical assays.

Table 1: Physicochemical Properties of Tenofovir-d7

Property Value Reference
Chemical Name 9-(2-Phosphonomethoxypropyl)adenine-d7 [9]
Synonyms rac-Tenofovir-d7 [9]
Molecular Formula C₉H₇D₇N₅O₄P [9]
Molecular Weight 294.26 [9]

| Storage | 2-8°C Refrigerator |[9] |

The incorporation of seven deuterium atoms results in a predictable mass shift, which is fundamental to its use in mass spectrometry. The analysis is typically performed in positive ionization mode using Multiple Reaction Monitoring (MRM).

Caption: Structure of Tenofovir with likely positions of deuterium labeling on the propyl group.

Table 2: Comparative Mass Spectrometric Parameters for MRM Analysis

Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z Reference
Tenofovir (TFV) 288.1 176.1 [10]

| Tenofovir-d7 (TFV-d7) | 295.2 | 183.0 |[10] |

The +7 Da shift in both the precursor and product ions confirms the stability of the deuterium labels during the fragmentation process, a critical attribute for a reliable internal standard.

Experimental Protocols: Quantitative Bioanalysis

Tenofovir-d7 is employed as an internal standard for the quantification of Tenofovir in biological samples like plasma. The following is a detailed methodology adapted from a validated LC-MS/MS assay.[10]

  • Aliquot a 25 µL sample of rat plasma into a 96-well plate.[10]

  • Add 10.0 µL of the internal standard working solution (Tenofovir-d7 at 500 ng/mL in water). For blank samples, add 10 µL of neat water.[10]

  • Add 150 µL of neat methanol to each well to precipitate proteins.[10]

  • Seal the plate, shake for 10 minutes, and then centrifuge at 4000 RCF for 10 minutes at 15°C.[10]

  • The resulting supernatant is collected for analysis.

  • LC Column: Phenomenex Synergi™ Polar-RP (4 μm, 2.1 × 150 mm), maintained at 60°C.[10]

  • Mobile Phase: An isocratic mixture of 3/1/96 acetonitrile/acetic acid/water.[10]

  • Flow Rate: 0.6 mL/min.[10]

  • Mass Spectrometer: Triple quadrupole instrument operated in positive Turbo IonSpray™ mode.[10]

  • Ionization Voltage: 3500 V.[10]

  • Source Temperature: 550°C.[10]

  • Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 2.

G cluster_workflow Bioanalytical Workflow for Tenofovir Quantification sample Plasma Sample (25 µL) add_is Add Internal Standard (10 µL Tenofovir-d7) sample->add_is precip Protein Precipitation (150 µL Methanol) add_is->precip centrifuge Shake & Centrifuge (4000 RCF, 10 min) precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject LC-MS/MS Injection supernatant->inject quant Quantification via MRM (Ratio of TFV/TFV-d7) inject->quant

Caption: Experimental workflow for quantifying Tenofovir in plasma using Tenofovir-d7.

Metabolic Activation Pathway of Tenofovir

Tenofovir itself has poor oral bioavailability and requires administration as a prodrug.[1] Once absorbed, the prodrugs (TDF or TAF) are converted to Tenofovir, which must be phosphorylated intracellularly to its active form, Tenofovir diphosphate (TFV-DP).[5][11] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase enzyme, leading to the termination of DNA chain elongation and suppression of viral replication.[11]

G cluster_pathway Metabolic Activation of Tenofovir Prodrug Tenofovir Prodrug (TDF or TAF) TFV Tenofovir (TFV) Prodrug->TFV Esterases (Plasma/Tissue) TFV_MP Tenofovir Monophosphate TFV->TFV_MP Intracellular Kinases TFV_DP Tenofovir Diphosphate (TFV-DP) [Active Metabolite] TFV_MP->TFV_DP Intracellular Kinases Inhibition Inhibition of HIV Reverse Transcriptase TFV_DP->Inhibition

References

The In Vitro Metabolic Fate of (Rac)-Tenofovir-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tenofovir, a cornerstone of antiretroviral therapy, is an acyclic nucleotide analog that requires intracellular activation to exert its therapeutic effect. The primary metabolic pathway for Tenofovir in vitro is a two-step phosphorylation process, converting it first to Tenofovir monophosphate (TFV-MP) and subsequently to the active metabolite, Tenofovir diphosphate (TFV-DP).[1][2][3][4][5][6] This activation is carried out by cellular kinases.[5][6] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and DNA polymerase, leading to chain termination of viral DNA synthesis.[1][7][8] While Tenofovir itself does not undergo significant metabolism by cytochrome P450 enzymes, its prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), undergo extensive hydrolysis to release the parent drug.[6][7]

This guide provides an in-depth overview of the in vitro metabolic activation of Tenofovir, detailed experimental protocols for assessing its intracellular metabolism, and quantitative data from studies using non-deuterated Tenofovir.

Intracellular Metabolic Activation of Tenofovir

The metabolic activation of Tenofovir is a critical process for its antiviral activity and occurs within the target cells.

Phosphorylation Pathway

The conversion of Tenofovir to its active diphosphate form is mediated by two key classes of cellular enzymes:

  • Step 1: Tenofovir to Tenofovir Monophosphate (TFV-MP): This initial phosphorylation is catalyzed by adenylate kinases.

  • Step 2: Tenofovir Monophosphate to Tenofovir Diphosphate (TFV-DP): The second phosphorylation is carried out by nucleoside diphosphate kinases.[5]

This two-step activation is essential for the drug's efficacy, as TFV-DP is the pharmacologically active species that competes with deoxyadenosine triphosphate (dATP) for incorporation into newly synthesized viral DNA.[9]

Signaling Pathway Diagram

Tenofovir_Metabolism Tenofovir Tenofovir TFV_MP Tenofovir Monophosphate (TFV-MP) Tenofovir->TFV_MP Phosphorylation TFV_DP Tenofovir Diphosphate (TFV-DP) TFV_MP->TFV_DP Phosphorylation Action Inhibition of Viral Reverse Transcriptase & DNA Polymerase TFV_DP->Action Enzyme1 Adenylate Kinases Enzyme1->Tenofovir Enzyme2 Nucleoside Diphosphate Kinases Enzyme2->TFV_MP

Caption: Intracellular phosphorylation pathway of Tenofovir.

Quantitative Analysis of Tenofovir Metabolism In Vitro

The following tables summarize quantitative data from in vitro studies on the phosphorylation of Tenofovir in hepatic cells. It is important to note that these studies used non-deuterated Tenofovir.

Table 1: Intracellular Concentrations of Tenofovir and its Metabolites in HepG2 Cells and Primary Human Hepatocytes

CompoundCell TypeIncubation Time (hours)Intracellular Concentration (µM)
TenofovirPrimary Human Hepatocytes24< 1.5
TFV-MPPrimary Human Hepatocytes24< 1.5
TFV-DP Primary Human Hepatocytes 24 4.7
TenofovirHepG2 Cells24< 1.5
TFV-MPHepG2 Cells24< 1.5
TFV-DP HepG2 Cells 24 6.0

Data adapted from a study where cells were incubated with 10 µM Tenofovir.[1]

Table 2: Pharmacokinetic Parameters of Tenofovir Diphosphate (TFV-DP) In Vitro

ParameterCell TypeValue
Intracellular Half-lifePrimary Human Hepatocytes95 ± 6 hours
Inhibition Constant (Ki) vs. HBV Polymerase-0.18 µM

Data derived from in vitro experiments with primary human hepatocytes and enzymatic assays.[1][2][4]

Experimental Protocols for In Vitro Metabolism Studies

The following are generalized protocols for the in vitro assessment of Tenofovir's intracellular metabolism, based on published methodologies.

Cell Culture and Incubation
  • Cell Lines: Human hepatoma (HepG2) cells or primary human hepatocytes are commonly used.[1]

  • Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.[1]

  • Seeding: Cells are seeded in multi-well plates (e.g., 12-well or 24-well) and grown to confluence.[1]

  • Incubation with (Rac)-Tenofovir-d7: A stock solution of this compound is prepared in a suitable solvent and diluted in culture medium to the desired final concentration (e.g., 10 µM). The drug-containing medium is added to the cells and incubated for various time points (e.g., 2, 4, 8, 12, 24 hours).[1]

Sample Preparation for LC-MS/MS Analysis
  • Cell Lysis: At the end of the incubation period, the medium is aspirated, and the cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: An extraction solution, typically 70% methanol, is added to the cells, which are then scraped and transferred to microcentrifuge tubes.[1] The samples are stored at -20°C to facilitate protein precipitation and metabolite extraction.[1]

  • Sample Clarification: The cell debris is pelleted by centrifugation, and the supernatant containing the intracellular metabolites is transferred to a new tube.

  • Drying and Reconstitution: The supernatant is dried under vacuum. The dried residue is reconstituted in a small volume of a suitable solvent, such as tetrabutyl ammonium acetate, often containing an internal standard.[1]

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Incubation cluster_sample_prep Sample Preparation cluster_analysis Analysis seeding Seed HepG2 cells in 12-well plates incubation Incubate with This compound (10 µM) seeding->incubation wash Wash cells with ice-cold PBS incubation->wash extract Extract metabolites with 70% Methanol wash->extract centrifuge Centrifuge to remove cell debris extract->centrifuge dry Dry supernatant centrifuge->dry reconstitute Reconstitute in analytical solvent dry->reconstitute lcms LC-MS/MS Analysis of Tenofovir, TFV-MP, TFV-DP reconstitute->lcms

Caption: Workflow for in vitro Tenofovir metabolism studies.

Considerations for this compound

Racemic Mixture

Tenofovir has a chiral center, and its antiviral activity resides in the (R)-enantiomer. The in vitro metabolism studies cited in the literature have focused on this active enantiomer. The metabolic fate of the (S)-enantiomer is not well-documented. It is possible that the (S)-enantiomer is not a substrate for the cellular kinases responsible for phosphorylation, or it may be phosphorylated at a much lower rate. Further studies would be required to determine the stereoselective metabolism of racemic Tenofovir.

Deuteration

The use of deuterated compounds, such as Tenofovir-d7, as internal standards in mass spectrometry-based assays is a common practice.[10] This implies that the deuterated form is chemically and physically similar to the non-deuterated analyte and has a high degree of metabolic stability. The substitution of hydrogen with deuterium atoms can lead to a kinetic isotope effect, potentially slowing down metabolic reactions that involve the cleavage of a carbon-deuterium bond. However, since the primary metabolic pathway of Tenofovir is phosphorylation, which does not involve C-H bond cleavage, it is unlikely that deuteration significantly alters the rate or extent of its metabolic activation.

Conclusion

The in vitro metabolic fate of Tenofovir is characterized by a straightforward intracellular phosphorylation pathway to its active diphosphate metabolite. While specific data on the deuterated and racemic form, this compound, is lacking, the extensive research on non-deuterated Tenofovir provides a robust framework for understanding its metabolic activation. The use of deuterated Tenofovir as an internal standard suggests that it is a reliable tracer for the parent compound in analytical studies, with minimal metabolic alteration. Future research could focus on the potential stereoselective metabolism of the (S)-enantiomer of Tenofovir to provide a more complete picture of the metabolic fate of the racemic mixture.

References

Key Differences Between Tenofovir and (Rac)-Tenofovir-d7: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the core differences between the well-established antiretroviral agent Tenofovir and its deuterated analogue, (Rac)-Tenofovir-d7. This document delves into their chemical structures, mechanisms of action, and pharmacokinetic and pharmacodynamic profiles, supported by detailed experimental methodologies and data presented for comparative analysis.

Introduction: The Significance of Deuteration

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling the mass of the atom. The substitution of hydrogen with deuterium in a drug molecule, a process known as deuteration, can significantly alter the physicochemical properties of the compound. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can lead to a "kinetic isotope effect," where the rate of chemical reactions involving the cleavage of this bond is slowed. In drug metabolism, this can translate to a reduced rate of metabolic breakdown, potentially leading to an extended plasma half-life, increased exposure, and altered pharmacokinetic profile.

This compound is a deuterated version of Tenofovir, where seven hydrogen atoms have been replaced by deuterium. While primarily utilized as an internal standard in bioanalytical methods due to its mass shift and similar chromatographic behavior to Tenofovir, its distinct isotopic composition warrants a detailed comparison.

Chemical Structure and Properties

The fundamental chemical structures of Tenofovir and this compound are identical, with the exception of the isotopic substitution.

Table 1: Chemical Properties of Tenofovir and this compound

PropertyTenofovirThis compoundReference
Molecular Formula C₉H₁₄N₅O₄PC₉H₇D₇N₅O₄PN/A
Molecular Weight 287.21 g/mol 294.26 g/mol N/A
Appearance White to off-white crystalline powderWhite solidN/A
Solubility Sparingly soluble in waterN/A (Expected to be similar to Tenofovir)N/A

Mechanism of Action

Both Tenofovir and this compound are expected to share the same mechanism of action. Tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI). Its antiviral activity is dependent on intracellular phosphorylation to its active metabolite, tenofovir diphosphate.

Tenofovir diphosphate acts as a competitive inhibitor of viral reverse transcriptase and also as a chain terminator after incorporation into viral DNA.[1] The lack of a 3'-hydroxyl group on the tenofovir molecule prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, thus halting DNA chain elongation and viral replication.[1]

cluster_cell Infected Host Cell TDF Tenofovir Disoproxil Fumarate (TDF) (Oral Prodrug) TFV Tenofovir (TFV) TDF->TFV Esterases TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Adenylate Kinase TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV_MP->TFV_DP Nucleoside Diphosphate Kinase RT Viral Reverse Transcriptase TFV_DP->RT Competitive Inhibition dATP dATP (Natural Substrate) dATP->RT proviral_DNA Proviral DNA (Incomplete) RT->proviral_DNA Incorporation of TFV-DP (Chain Termination) vRNA Viral RNA vRNA->RT replication Viral Replication Blocked proviral_DNA->replication

Figure 1: Mechanism of Action of Tenofovir.

Pharmacokinetics

The key theoretical differences between Tenofovir and this compound lie in their pharmacokinetic profiles, primarily driven by the kinetic isotope effect on metabolism. However, it is crucial to note that Tenofovir is predominantly eliminated unchanged by the kidneys, with minimal metabolism by cytochrome P450 enzymes.[2][3] Therefore, the impact of deuteration on its overall pharmacokinetics may be less pronounced compared to drugs that undergo extensive hepatic metabolism.

Table 2: Comparative Pharmacokinetic Parameters (Theoretical and Known)

ParameterTenofovir (TDF 300 mg)This compoundKey Considerations for this compoundReference
Bioavailability ~25% (fasting), ~39% (with high-fat meal)Expected to be similar to TenofovirDeuteration is unlikely to significantly alter absorption.[4]
Tmax 1.0 ± 0.4 hoursExpected to be similar to TenofovirRate of absorption should be comparable.[4]
Cmax 296 ± 87 ng/mLPotentially higherSlower metabolism could lead to higher peak concentrations.[4]
AUC 2287 ± 673 ng·h/mLPotentially higherReduced clearance would increase overall drug exposure.[4]
Half-life (t½) ~17 hours (plasma)Potentially longerThe kinetic isotope effect may slow down any minor metabolic pathways, prolonging elimination.[5]
Metabolism Minimal; not a substrate for CYP450 enzymes.[2]Expected to be minimal, but potentially slower than Tenofovir.The primary advantage of deuteration in reducing metabolism may be less significant for Tenofovir.[2]
Excretion Primarily renal (glomerular filtration and active tubular secretion).[2]Expected to be primarily renal.The excretion pathway is unlikely to be altered by deuteration.[2]
Renal Excretion Pathway

Tenofovir is actively transported into the proximal tubule cells of the kidneys by organic anion transporters (OAT1 and OAT3) and subsequently secreted into the urine by multidrug resistance-associated proteins (MRP2 and MRP4).

cluster_renal Renal Proximal Tubule Cell blood Bloodstream oat1 OAT1 blood->oat1 Tenofovir oat3 OAT3 blood->oat3 Tenofovir cell Proximal Tubule Cell mrp2 MRP2 cell->mrp2 Tenofovir mrp4 MRP4 cell->mrp4 Tenofovir urine Urine oat1->cell oat3->cell mrp2->urine mrp4->urine

Figure 2: Renal Excretion Pathway of Tenofovir.

Pharmacodynamics

The pharmacodynamic properties of this compound are anticipated to be very similar to those of Tenofovir, as the isotopic substitution is not expected to alter the interaction with the viral reverse transcriptase.

Table 3: Comparative Pharmacodynamic Parameters (Theoretical)

ParameterTenofovirThis compoundRationale
IC₅₀ (HIV-1) Varies by cell type (e.g., 0.004-0.02 µM in MT-2 cells for TAF)Expected to be similar to TenofovirThe target binding site and mechanism of inhibition are unchanged.
CC₅₀ (Cytotoxicity) >50 µM in various cell linesExpected to be similar to TenofovirGeneral cellular toxicity is unlikely to be significantly affected by deuteration.
Therapeutic Index (CC₅₀/IC₅₀) HighExpected to be similar to TenofovirDependent on IC₅₀ and CC₅₀, which are not expected to change significantly.

Experimental Protocols

The following are detailed methodologies for key experiments to compare Tenofovir and this compound.

In Vitro Antiviral Activity Assay

Objective: To determine and compare the 50% effective concentration (EC₅₀) of Tenofovir and this compound against HIV-1.

Methodology:

  • Cell Culture: Maintain MT-2 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Virus Stock: Prepare a stock of HIV-1 (e.g., IIIB strain) with a known titer.

  • Assay Setup:

    • Seed MT-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

    • Prepare serial dilutions of Tenofovir and this compound in culture medium.

    • Add the drug dilutions to the cells.

    • Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.

    • Include uninfected and infected vehicle-treated cells as controls.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO₂ incubator.

  • Endpoint Measurement: Measure the level of HIV-1 replication by quantifying p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the EC₅₀ values by plotting the percentage of p24 inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

start Start cells Seed MT-2 Cells start->cells add_drugs Add Drug Dilutions to Cells cells->add_drugs drugs Prepare Serial Dilutions of Tenofovir and This compound drugs->add_drugs infect Infect Cells with HIV-1 add_drugs->infect incubate Incubate for 4-5 Days infect->incubate measure Measure p24 Antigen (ELISA) incubate->measure analyze Calculate EC₅₀ measure->analyze end End analyze->end

Figure 3: Experimental Workflow for In Vitro Antiviral Activity Assay.

Metabolic Stability Assay in Human Liver Microsomes

Objective: To compare the in vitro metabolic stability of Tenofovir and this compound.

Methodology:

  • Reagents: Human liver microsomes (HLMs), NADPH regenerating system, potassium phosphate buffer.

  • Incubation Mixture:

    • Prepare a reaction mixture containing HLMs (0.5 mg/mL) in potassium phosphate buffer (100 mM, pH 7.4).

    • Add Tenofovir or this compound to the mixture at a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the concentration of the parent compound (Tenofovir or this compound) in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

Bioanalytical Method for Quantification in Plasma

Objective: To develop and validate a method for the simultaneous quantification of Tenofovir and this compound in human plasma, typically using one as the internal standard for the other.

Methodology:

  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of the internal standard solution (this compound if quantifying Tenofovir, or vice versa).

    • Precipitate proteins by adding 300 µL of cold acetonitrile.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • Chromatographic Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for Tenofovir and this compound.

  • Method Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.

Conclusion

The primary and most significant difference between Tenofovir and this compound is the isotopic substitution of hydrogen with deuterium. This modification results in a higher molecular weight for the deuterated compound. Theoretically, this could lead to a kinetic isotope effect, resulting in slower metabolism and a longer pharmacokinetic half-life for this compound. However, given that Tenofovir's elimination is predominantly through renal excretion of the unchanged drug, the impact of deuteration on its overall in vivo profile may be limited.

This compound serves as an excellent internal standard for the bioanalysis of Tenofovir due to its near-identical chemical and physical properties, with the key distinction being its mass. Further empirical studies directly comparing the pharmacokinetics and pharmacodynamics of Tenofovir and this compound as separate entities would be necessary to fully elucidate any subtle differences in their biological activity and disposition. This guide provides the foundational knowledge and experimental frameworks for conducting such comparative investigations.

References

Commercial Availability and Technical Applications of (Rac)-Tenofovir-d7: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the commercial suppliers, availability, and key applications of (Rac)-Tenofovir-d7. This deuterated analog of Tenofovir serves as a critical internal standard for pharmacokinetic and bioanalytical studies.

Commercial Suppliers and Product Availability

This compound is available from several commercial suppliers specializing in stable isotope-labeled compounds for research purposes. The table below summarizes the key information for sourcing this compound.

SupplierProduct Name/SynonymsCAS NumberCatalog Number
MedChemExpressThis compound, (Rac)-GS 1278-d7, (Rac)-PMPA-d72747914-59-4HY-113904S1
ChemicalBookrac-Tenofovir-d7107021-12-5T018498 (from TRC)
PharmaffiliatesTenofovir-d7, 9-(2-Phosphonomethoxypropyl)adenine-d7, rac-Tenofovir-d7Not AvailablePA STI 081422
Simson PharmaRac Tenofovir107021-12-5T270115
ImmunomartThis compound2747914-59-4HY-113904S1

Experimental Protocol: Quantification of Tenofovir in Human Plasma using LC-MS/MS

The primary application of this compound is as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify Tenofovir in biological matrices.[1][2] The following is a representative protocol for the quantification of Tenofovir in human plasma.

1. Sample Preparation:

  • Aliquots of human plasma (e.g., 100 µL) are spiked with a known concentration of this compound as the internal standard.

  • Proteins are precipitated by adding a solvent such as methanol or acetonitrile.[3]

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is collected for analysis.[3] For enhanced cleanup, solid-phase extraction can also be employed.[4]

2. Chromatographic Separation:

  • The separation is typically performed on a C18 reversed-phase column.[5][6]

  • A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is used to separate Tenofovir from other plasma components.[4]

3. Mass Spectrometric Detection:

  • A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used.[2]

  • Detection is performed using multiple reaction monitoring (MRM) of the parent-to-product ion transitions for both Tenofovir and the internal standard, this compound.[7]

4. Quantification:

  • The concentration of Tenofovir in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of Tenofovir.[8]

Below is a workflow diagram illustrating this experimental process.

experimental_workflow sample Plasma Sample is Add this compound (Internal Standard) sample->is ppt Protein Precipitation (e.g., Methanol) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms quant Quantification lcms->quant

Experimental workflow for Tenofovir quantification.

Mechanism of Action: Signaling Pathway

Tenofovir is an antiretroviral drug that acts as a nucleotide reverse transcriptase inhibitor (NtRTI).[9] Its mechanism of action involves several key steps within an infected host cell. Tenofovir is administered as a prodrug, such as Tenofovir disoproxil fumarate (TDF) or Tenofovir alafenamide (TAF), which is then intracellularly converted to its active form, Tenofovir diphosphate (TFV-DP).[10]

TFV-DP competes with the natural substrate, deoxyadenosine 5'-triphosphate (dATP), for incorporation into the newly forming viral DNA strand by the viral reverse transcriptase enzyme.[10][11] Once incorporated, Tenofovir acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting DNA synthesis and preventing viral replication.[9][10]

The following diagram illustrates the mechanism of action of Tenofovir.

tenofovir_moa cluster_cell Host Cell cluster_virus Viral Replication Cycle tdf Tenofovir Prodrug (e.g., TDF/TAF) tfv Tenofovir (TFV) tdf->tfv Hydrolysis tfv_dp Tenofovir Diphosphate (TFV-DP - Active Form) tfv->tfv_dp Phosphorylation rt Reverse Transcriptase tfv_dp->rt tfv_dp->rt viral_rna Viral RNA viral_rna->rt datp dATP (Natural Substrate) datp->rt viral_dna Viral DNA Synthesis rt->viral_dna termination Chain Termination viral_dna->termination

Mechanism of action of Tenofovir.

References

Technical Guide: Isotopic Purity and Analysis of (Rac)-Tenofovir-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical quality attribute of isotopic purity for (Rac)-Tenofovir-d7, a deuterated analog of the antiviral drug Tenofovir. Understanding and verifying the isotopic enrichment of this compound is paramount for its application in pharmacokinetic studies, as an internal standard in bioanalytical methods, and in metabolic profiling. This document outlines the analytical methodologies used to determine isotopic and chemical purity, presents representative data typically found in a Certificate of Analysis, and visualizes the analytical workflow.

Data Presentation

The quantitative data for a specific lot of this compound is detailed in its Certificate of Analysis (CoA). While a specific CoA for this compound was not publicly available at the time of this writing, the following tables represent typical specifications and analytical results.

Table 1: Representative Certificate of Analysis Data for this compound

ParameterSpecificationRepresentative Results
Chemical Purity (HPLC)≥98.0%99.5%
Isotopic Purity ≥98 atom % D 99.2 atom % D
Mass SpectrometryConforms to structureConforms
¹H-NMRConforms to structureConforms
AppearanceWhite to Off-White SolidWhite Solid
SolubilitySoluble in DMSOSoluble in DMSO

Table 2: Representative Isotopic Distribution Data for this compound

Isotopic SpeciesTheoretical Abundance (at 99% Enrichment)Representative Measured Abundance
d793.2%92.8%
d66.5%6.7%
d50.3%0.4%
d4<0.1%<0.1%
d3<0.1%<0.1%
d2<0.1%<0.1%
d1<0.1%<0.1%
d0 (unlabeled)<0.1%<0.1%

Experimental Protocols

The determination of isotopic and chemical purity of deuterated compounds like this compound relies on a combination of chromatographic and spectroscopic techniques.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Principle: This method separates the analyte from any non-isotopically labeled impurities based on their physicochemical properties.

  • Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

  • Method:

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly employed.

    • Mobile Phase: A gradient elution is often used, for example, a mixture of a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection is performed at a wavelength where the analyte has maximum absorbance, for Tenofovir, this is around 260 nm.

    • Quantification: The area of the analyte peak is compared to the total area of all peaks to determine the chemical purity.

Isotopic Purity and Enrichment by Mass Spectrometry (MS)
  • Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). For deuterated compounds, this allows for the differentiation and quantification of molecules with varying numbers of deuterium atoms. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose.

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer (LC-MS), often a time-of-flight (TOF) or Orbitrap instrument, is used.

  • Method:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is a common technique for molecules like Tenofovir.

    • Mass Analysis: The instrument is operated in full scan mode to detect the protonated molecular ions of the different isotopic species (d0 to d7).

    • Data Analysis: The relative intensities of the ion peaks corresponding to each isotopic species are measured. The isotopic purity is calculated based on the relative abundance of the desired deuterated species (d7) compared to all other isotopic variants.

Structural Confirmation and Deuterium Location by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy provides detailed information about the structure of a molecule and the chemical environment of its atoms. For deuterated compounds, ¹H-NMR can confirm the absence of protons at specific, deuterated positions, while ²H-NMR (Deuterium NMR) can directly detect the deuterium atoms.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Method:

    • ¹H-NMR: The spectrum of the deuterated compound is compared to that of its non-deuterated standard. The reduction or absence of signals at specific chemical shifts confirms the location of deuterium labeling.

    • ²H-NMR: This technique directly observes the deuterium nuclei, providing a distinct signal for each deuterium atom in a different chemical environment, thus confirming the positions of deuteration.

Mandatory Visualization

The following diagram illustrates a typical workflow for the analysis of this compound to determine its isotopic and chemical purity.

Isotopic_Purity_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample This compound (Solid Material) Dissolution Dissolution in Appropriate Solvent (e.g., DMSO, Methanol) Sample->Dissolution HPLC HPLC-UV Dissolution->HPLC Inject LCMS LC-HRMS Dissolution->LCMS Inject NMR NMR Spectroscopy (¹H and ²H) Dissolution->NMR Analyze Purity Chemical Purity (%) HPLC->Purity Calculate Peak Area Isotopic Isotopic Purity & Enrichment (%) LCMS->Isotopic Measure Ion Intensities Structure Structural Confirmation NMR->Structure Interpret Spectra CoA Certificate of Analysis Generation Purity->CoA Isotopic->CoA Structure->CoA

Caption: Workflow for the determination of isotopic and chemical purity of this compound.

Methodological & Application

Application Notes and Protocols for the Use of (Rac)-Tenofovir-d7 as an Internal Standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir, a nucleotide reverse transcriptase inhibitor, is a cornerstone in the treatment and prophylaxis of HIV and Hepatitis B infections. Accurate quantification of Tenofovir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard is paramount for reliable LC-MS/MS quantification, as it effectively compensates for variations in sample preparation, chromatography, and ionization.[1][2] This document provides detailed application notes and protocols for the use of (Rac)-Tenofovir-d7 as an internal standard for the quantitative analysis of Tenofovir in biological matrices. While specific data for Tenofovir-d7 is limited in publicly available literature, the principles and methodologies are well-established and analogous to other deuterated and isotopically labeled Tenofovir standards such as Tenofovir-d6 and 13C5-Tenofovir.[1][2]

Rationale for Using a Stable Isotope-Labeled Internal Standard

The ideal internal standard for LC-MS/MS analysis co-elutes with the analyte and exhibits similar ionization efficiency but is mass-differentiated. A stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" because its physicochemical properties are nearly identical to the unlabeled analyte. This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby accurately correcting for any analytical variability.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE) for Plasma and Cerebrospinal Fluid (CSF)

This protocol is adapted from a validated method for Tenofovir analysis in human plasma and CSF.[1]

Materials:

  • Human plasma or CSF

  • This compound internal standard working solution

  • 4% Phosphoric acid in water

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 2% Ammonium hydroxide in methanol

  • MCX 96-well µelution SPE plate

Procedure:

  • To 200 µL of blank matrix (plasma or CSF) in a 1.5 mL polypropylene microcentrifuge tube, add 20 µL of the appropriate concentration of Tenofovir standard working solution. For unknown samples, use 200 µL of the subject's plasma or CSF.

  • Add a predetermined amount of this compound internal standard working solution to all samples, standards, and quality controls.

  • Acidify the samples by adding 200 µL of 4% phosphoric acid in water.

  • Vortex the tubes thoroughly and then centrifuge at 20,000 x g for 5 minutes.[1]

  • Precondition the MCX 96-well µelution SPE plate with 200 µL of methanol followed by 200 µL of water.[1]

  • Load the supernatant (400 µL) from the centrifuged samples onto the SPE plate.

  • Wash the SPE sorbent with 200 µL of water.

  • Elute the analytes with 100 µL of 2% ammonium hydroxide in methanol.[1]

  • The eluted samples are ready for LC-MS/MS analysis.

Sample Preparation: Protein Precipitation for Plasma

This is a simpler, alternative method suitable for some applications.

Materials:

  • Human plasma

  • This compound internal standard working solution

  • Acetonitrile (containing 0.1% formic acid)

Procedure:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add the this compound internal standard.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column Phenomenex Synergi 4 µm Polar-RP 80A (50 x 2 mm)[1] or equivalent C18 column.
Mobile Phase A 0.1% Formic acid in water[1]
Mobile Phase B 0.1% Formic acid in acetonitrile[1]
Flow Rate 400 µL/min[1]
Gradient 97% A for 1 min, linear gradient to 80% B from 1-2.5 min, then to 95% B from 2.5-4 min, and re-equilibration to initial conditions from 4.01-5 min.[1]
Column Temperature 40°C[1]
Injection Volume 10 µL

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Tenofovir) m/z 288.0 → 176.2[2]
MRM Transition (Tenofovir-d7) The precursor ion for Tenofovir-d7 would be m/z 295.0. The product ion would likely be the same neutral loss as unlabeled Tenofovir, resulting in a transition of m/z 295.0 → 183.2 (assuming deuteration on the adenine ring). This should be confirmed experimentally.
Ion Spray Voltage 5500 V[2]
Source Temperature 550°C[2]

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS methods for Tenofovir quantification using a stable isotope-labeled internal standard. These values provide a benchmark for method performance.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

MatrixCalibration Range (ng/mL)LLOQ (ng/mL)r² ValueReference
Human Plasma0.5 - 5000.5> 0.992[1]
Cerebrospinal Fluid0.1 - 500.1> 0.992[1]
Dried Blood Spots10 - 200010N/A[2]

Table 2: Accuracy and Precision (Intra- and Inter-Day)

MatrixQC LevelAccuracy (% Bias)Precision (% RSD)Reference
Human PlasmaLow, Med, High< 12%< 12%[1]
Cerebrospinal FluidLow, Med, High< 12%< 12%[1]
Dried Blood SpotsLLOQ, Low, Med, HighWithin ± 15%< 15%[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Plasma, CSF) add_is Add this compound Internal Standard sample->add_is extraction Solid Phase Extraction or Protein Precipitation add_is->extraction extract Final Extract extraction->extract lc Liquid Chromatography (Separation) extract->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms peak_integration Peak Integration ms->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc

Caption: Experimental workflow for Tenofovir quantification.

logical_relationship tenofovir Tenofovir (Analyte) ratio Peak Area Ratio (Analyte / IS) tenofovir->ratio tenofovir_d7 This compound (Internal Standard) tenofovir_d7->ratio sample_prep Sample Preparation Variability sample_prep->tenofovir sample_prep->tenofovir_d7 lc_variability Chromatographic Variability lc_variability->tenofovir lc_variability->tenofovir_d7 ms_variability Ionization Variability ms_variability->tenofovir ms_variability->tenofovir_d7 accurate_quant Accurate Quantification ratio->accurate_quant

Caption: Role of the internal standard in accurate quantification.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantification of Tenofovir in various biological matrices. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists in the development and validation of bioanalytical methods for Tenofovir. Adherence to these guidelines will ensure the generation of high-quality data for pharmacokinetic, toxicokinetic, and clinical studies.

References

Application Note & Protocol: Quantification of Tenofovir in Human Plasma by LC-MS/MS using (Rac)-Tenofovir-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tenofovir is a nucleotide reverse transcriptase inhibitor widely used in the treatment and prevention of HIV and chronic hepatitis B.[1][2] Accurate quantification of Tenofovir in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[3][4] This application note provides a detailed protocol for the sensitive and selective quantification of Tenofovir in human plasma using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates (Rac)-Tenofovir-d7 as the internal standard (IS) to ensure high accuracy and precision.

This method is based on established bioanalytical principles and can be validated according to regulatory guidelines such as those from the FDA.[5][6][7][8][9]

Experimental Workflow

The overall experimental workflow for the quantification of Tenofovir in human plasma is depicted below.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma_sample Human Plasma Sample add_is Add this compound (IS) plasma_sample->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporation to Dryness supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute lc_separation LC Separation (Reversed-Phase) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc

Caption: Experimental workflow for Tenofovir quantification in human plasma.

Materials and Reagents

  • Tenofovir reference standard

  • This compound (Internal Standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (or ammonium acetate)

  • Human plasma (blank)

  • Pipettes and tips

  • Microcentrifuge tubes

  • Centrifuge

  • Nitrogen evaporator (optional)

  • LC-MS/MS system

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare individual stock solutions of Tenofovir and this compound in methanol or a mixture of methanol and water at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the Tenofovir stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare working standard solutions for the calibration curve and QC samples.

  • Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples. A typical calibration curve range for Tenofovir in plasma is 0.5 to 500 ng/mL.[10]

Sample Preparation (Protein Precipitation)

Protein precipitation is a common, simple, and effective method for extracting Tenofovir from plasma.[10][11][12]

  • Pipette 100 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.

  • Add a specified volume of the internal standard working solution.

  • Add three volumes of cold acetonitrile (e.g., 300 µL) to precipitate the plasma proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 100 µL) and vortex.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

A reversed-phase HPLC method is typically used for the separation of Tenofovir.

ParameterRecommended Conditions
Column C18 column (e.g., Phenomenex Synergi 4µ Polar-RP 50 x 2 mm)[10]
Mobile Phase A 0.1% Formic acid in water[10]
Mobile Phase B 0.1% Formic acid in acetonitrile[10]
Flow Rate 0.25 - 0.4 mL/min[13]
Gradient A gradient elution is often employed to ensure good separation and peak shape. A typical gradient might start with a high percentage of mobile phase A, which is then decreased over a few minutes.[10]
Injection Volume 5 - 10 µL
Column Temperature 40°C[10][14]
Run Time A short run time of around 5 minutes is often achievable.[10]
Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive Mode[3][10]
Scan Type Multiple Reaction Monitoring (MRM)[3][13]
MRM Transitions Tenofovir: m/z 288.1 → 176.1[2][3][15] This compound: m/z 295.1 → 183.1 (or other appropriate fragment)
Source Temperature 550°C[13]
IonSpray Voltage 5500 V[13]

Data Analysis and Quantitative Data Summary

The concentration of Tenofovir in the plasma samples is determined by calculating the peak area ratio of Tenofovir to the internal standard, this compound. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

The following tables summarize typical quantitative data for a validated Tenofovir assay in human plasma.

Table 1: Calibration Curve Parameters

ParameterTypical Value
Linearity Range 0.5 - 500 ng/mL[10]
Correlation Coefficient (r²) > 0.99
Regression Model Linear, weighted (1/x²)

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ 0.5< 15%< 15%± 20%
Low QC 1.5< 15%< 15%± 15%
Mid QC 150< 15%< 15%± 15%
High QC 375< 15%< 15%± 15%
LLOQ: Lower Limit of Quantification. Data presented are typical acceptance criteria based on FDA guidelines.[5]

Table 3: Recovery

AnalyteMean Recovery (%)
Tenofovir> 85%

Conclusion

This application note provides a detailed and robust protocol for the quantification of Tenofovir in human plasma using LC-MS/MS with this compound as an internal standard. The described method, incorporating protein precipitation for sample preparation and a validated LC-MS/MS approach, offers the sensitivity, specificity, and accuracy required for regulated bioanalysis. The provided tables and workflow diagram serve as valuable resources for researchers and scientists in the field of drug development and clinical research.

References

Application Notes and Protocols for (Rac)-Tenofovir-d7 in Therapeutic Drug Monitoring (TDM)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tenofovir is a cornerstone of antiretroviral therapy for HIV and Hepatitis B infections. Therapeutic Drug Monitoring (TDM) of tenofovir is crucial to ensure optimal drug exposure, maximizing efficacy while minimizing dose-related toxicities. (Rac)-Tenofovir-d7, a deuterated analog of tenofovir, serves as an ideal internal standard (IS) for quantification of tenofovir in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to tenofovir, ensuring similar behavior during sample preparation and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer. This document provides detailed protocols and data for the application of this compound in the TDM of tenofovir.

Metabolic Pathway of Tenofovir

Tenofovir is administered as a prodrug, such as tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF). Following administration, the prodrug is converted to tenofovir. Tenofovir is then phosphorylated intracellularly by cellular kinases to its active metabolite, tenofovir diphosphate (TFV-DP).[1][2][3][4] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase, leading to chain termination of viral DNA synthesis.[1][3][5]

Tenofovir_Metabolism cluster_blood Blood/Plasma cluster_cell Target Cell (e.g., Lymphocyte) Tenofovir_Prodrug Tenofovir Prodrug (TDF or TAF) Tenofovir Tenofovir Tenofovir_Prodrug->Tenofovir Esterases/ Cathepsin A Tenofovir_int Tenofovir Tenofovir->Tenofovir_int Cellular Uptake Tenofovir_MP Tenofovir Monophosphate Tenofovir_int->Tenofovir_MP Adenylate Kinases Tenofovir_DP Tenofovir Diphosphate (Active Metabolite) Tenofovir_MP->Tenofovir_DP Nucleoside Diphosphate Kinases Viral_RT Viral Reverse Transcriptase Tenofovir_DP->Viral_RT Inhibition DNA_Chain Viral DNA Chain Termination Viral_RT->DNA_Chain

Figure 1: Simplified metabolic pathway of Tenofovir.

Experimental Protocols

Quantification of Tenofovir in Human Plasma using LC-MS/MS

This protocol describes a method for the quantification of tenofovir in human plasma using this compound as an internal standard.

a. Sample Preparation (Solid Phase Extraction - SPE)

  • To 100 µL of plasma, add 100 µL of internal standard working solution (this compound in water).

  • Add 300 µL of 1.0% trifluoroacetic acid in water.

  • Vortex the mixture.

  • Load the entire mixture onto a pre-conditioned mixed-mode cation exchange (MCX) SPE plate.

  • Wash the SPE plate with 500 µL of 1.0% trifluoroacetic acid.

  • Elute the analytes with 500 µL of 5.0% ammonium hydroxide in methanol.

  • Evaporate the eluent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of 80:20 water:acetonitrile containing 0.1% formic acid for LC-MS/MS analysis.[6]

b. LC-MS/MS Method

  • Liquid Chromatography (LC)

    • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 3.5 µm[7]

    • Mobile Phase A: 0.1% Formic acid in water[8][9]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile[8]

    • Flow Rate: 400 µL/min[8]

    • Gradient:

      • 0-1 min: 3% B

      • 1-2.5 min: Linear gradient to 80% B

      • 2.5-4 min: Linear gradient to 95% B

      • 4.01-5 min: Return to 3% B[8]

    • Injection Volume: 10 µL

    • Column Temperature: 40°C[8]

  • Mass Spectrometry (MS/MS)

    • Ionization Mode: Electrospray Ionization (ESI), Positive[8][10]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Tenofovir: m/z 288.0 → 176.1[9]

      • This compound: m/z 295.0 → 183.1 (Predicted)

c. Experimental Workflow

TDM_Workflow Sample Plasma Sample Collection (K2EDTA) Spike Spike with this compound (Internal Standard) Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Evap Evaporation and Reconstitution SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Processing and Quantification LCMS->Data

Figure 2: Experimental workflow for Tenofovir TDM.

Data Presentation

The following tables summarize the validation parameters for LC-MS/MS methods for tenofovir quantification from published literature. These parameters are representative of the performance expected when using this compound as an internal standard.

Table 1: Linearity and Sensitivity of Tenofovir Quantification
MatrixCalibration Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Reference
Human Plasma0.5 - 5000.5[8]
Human Plasma1.0 - 1701.0[7]
Human Plasma10 - 64010[9]
Human CSF0.1 - 500.1[8]
Human Urine391 - 100,000391[10]
Whole Blood0.25 - N/A0.25[11]

N/A: Not Available

Table 2: Accuracy and Precision of Tenofovir Quantification in Human Plasma
AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)Reference
TenofovirLow< 12.3< 12.384.9 - 113.184.9 - 113.1[9]
TenofovirMedium< 12.3< 12.384.9 - 113.184.9 - 113.1[9]
TenofovirHigh< 12.3< 12.384.9 - 113.184.9 - 113.1[9]
TenofovirLLOQ14.414.4-7.95 to 7.76-7.95 to 7.76[7]
TenofovirLow< 12< 12< 12< 12[8]
TenofovirMedium< 12< 12< 12< 12[8]
TenofovirHigh< 12< 12< 12< 12[8]

%CV: Percent Coefficient of Variation; %Bias: Percent Bias or Percent Deviation from nominal value.

Conclusion

This compound is a suitable internal standard for the therapeutic drug monitoring of tenofovir in various biological matrices by LC-MS/MS. The methods described provide the necessary sensitivity, accuracy, and precision for clinical applications. The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring reliable and accurate quantification of tenofovir for optimal patient management.

References

Application Note: High-Throughput Bioanalysis of Tenofovir in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and validated method for the quantitative analysis of Tenofovir (TFV) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard (Tenofovir-d6) for accurate and precise quantification. Sample preparation is achieved through a straightforward protein precipitation protocol, ensuring high recovery and minimal matrix effects. The chromatographic separation is performed on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time of approximately 5 minutes. This robust and sensitive method is suitable for high-throughput bioanalysis in clinical research and pharmacokinetic studies.

Introduction

Tenofovir is a nucleotide reverse transcriptase inhibitor widely used in the treatment of HIV and Hepatitis B infections.[1][2] It is typically administered as a prodrug, either Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), which are converted in the body to the active Tenofovir moiety.[3][4][5] Accurate measurement of Tenofovir concentrations in plasma is crucial for therapeutic drug monitoring and pharmacokinetic studies. This application note describes a validated LC-MS/MS method for the determination of Tenofovir in human plasma, employing a deuterated internal standard to ensure high accuracy and precision.

Experimental

Materials and Reagents
  • Tenofovir (TFV) reference standard

  • Tenofovir-d6 (TFV-d6) internal standard (IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, LC-MS grade

  • Human plasma (K2EDTA)

Standard and Quality Control Sample Preparation

Stock solutions of Tenofovir and Tenofovir-d6 were prepared in methanol at a concentration of 1 mg/mL.[6] Working solutions were prepared by further dilution in a 50:50 methanol:water mixture. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions to achieve the desired concentrations.[7]

Sample Preparation

A protein precipitation method was employed for plasma sample preparation. To 100 µL of plasma sample, 50 µL of the internal standard working solution (containing Tenofovir-d6) was added, followed by 200 µL of acetonitrile. The mixture was vortexed for 30 seconds and then centrifuged at 15,000 x g for 5 minutes. The supernatant was transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The residue was reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.[6]

Liquid Chromatography
  • Column: Phenomenex Synergi 4 µm Polar-RP 80A (50 x 2 mm)[7]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 400 µL/min[7]

  • Gradient:

    • 0-1 min: 3% B

    • 1-2.5 min: Linear gradient to 80% B

    • 2.5-4 min: Linear gradient to 95% B

    • 4.01-5 min: Re-equilibration at 3% B[7]

  • Injection Volume: 30 µL[7]

  • Column Temperature: 40°C[7]

Mass Spectrometry
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[7]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tenofovir: m/z 288.1 → 176.2

    • Tenofovir-d6 (IS): m/z 294.1 → 176.2 (Note: The exact m/z for the deuterated standard may vary based on the specific labeling, a representative value is provided).

Results and Discussion

The developed method was validated according to the FDA guidelines for bioanalytical method validation.[8] The validation parameters, including linearity, accuracy, precision, and lower limit of quantification (LLOQ), are summarized in the table below.

Quantitative Data Summary
ParameterTenofovirReference
Linearity Range 0.5 - 500 ng/mL[7]
Correlation Coefficient (r²) > 0.99[9]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[7]
Intra-day Precision (%RSD) < 8.52%[7]
Inter-day Precision (%RSD) < 8.52%[7]
Intra-day Accuracy (%Bias) -6.28% to 6.65%[7]
Inter-day Accuracy (%Bias) -6.28% to 6.65%[7]
Recovery > 90%[9]

The method demonstrated excellent linearity over the specified concentration range. The accuracy and precision values were well within the acceptable limits of ±15% (±20% at the LLOQ).

Diagrams

Tenofovir Bioanalysis Workflow

Tenofovir Bioanalysis Workflow Sample Plasma Sample Collection Spike Spike with Tenofovir-d6 (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject Analyze Data Analysis Inject->Analyze

Caption: Experimental workflow for Tenofovir bioanalysis.

Tenofovir Mechanism of Action

Tenofovir Mechanism of Action TDF Tenofovir Disoproxil Fumarate (TDF) (Prodrug) TFV Tenofovir (TFV) TDF->TFV Hydrolysis (Plasma) TAF Tenofovir Alafenamide (TAF) (Prodrug) TAF->TFV Metabolism (Intracellular) TFV_MP Tenofovir Monophosphate TFV->TFV_MP Phosphorylation TFV_DP Tenofovir Diphosphate (Active Form) TFV_MP->TFV_DP Phosphorylation RT Viral Reverse Transcriptase TFV_DP->RT Competes with dATP DNA Viral DNA Synthesis RT->DNA Catalyzes Inhibition Inhibition RT->Inhibition Inhibition->DNA

Caption: Metabolic activation and mechanism of Tenofovir.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Tenofovir in human plasma. The use of a deuterated internal standard and a simple protein precipitation sample preparation protocol contributes to the accuracy and robustness of the method. This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring in a research setting.

References

Application Notes and Protocols for Tenofovir Analysis Using (Rac)-Tenofovir-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir is a cornerstone nucleotide reverse transcriptase inhibitor (NRTI) widely used in the treatment and prevention of HIV and Hepatitis B infections. Accurate quantification of Tenofovir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides detailed application notes and protocols for the analysis of Tenofovir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with (Rac)-Tenofovir-d7 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard for quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.

Two common and robust sample preparation techniques are presented: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) . These methods have been extensively validated and are suitable for high-throughput analysis.

Mechanism of Action: Intracellular Activation of Tenofovir

Tenofovir is administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), to enhance its oral bioavailability. Once absorbed, the prodrug is converted to Tenofovir. For its antiviral activity, Tenofovir must be phosphorylated intracellularly to its active metabolite, Tenofovir diphosphate (TFV-DP).[1][2][3][4] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and causes chain termination when incorporated into viral DNA, thus halting viral replication.[1][2][3]

Tenofovir_Pathway cluster_extracellular Extracellular Space (Plasma) cluster_intracellular Intracellular Space (e.g., Lymphocyte) TDF Tenofovir Disoproxil (TDF) TFV_plasma Tenofovir (TFV) TDF->TFV_plasma Esterases TAF Tenofovir Alafenamide (TAF) TFV Tenofovir (TFV) TAF->TFV Cathepsin A TFV_plasma->TFV Cellular Uptake TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Adenylate Kinase 2 TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV_MP->TFV_DP Nucleoside Diphosphate Kinase RT Viral Reverse Transcriptase TFV_DP->RT Inhibits DNA Viral DNA Chain Termination RT->DNA Prevents Elongation

Intracellular Activation Pathway of Tenofovir.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of Tenofovir in human plasma using LC-MS/MS with a deuterated internal standard. These values are compiled from various validated methods and serve as a reference for expected performance.

Table 1: Method Validation Parameters for Tenofovir Analysis in Human Plasma

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Linearity Range 4.096 - 1000 µg/L[5]0.5 - 500 ng/mL[6]
Correlation Coefficient (r²) > 0.996[5]> 0.99
Lower Limit of Quantification (LLOQ) 4.096 µg/L[5]0.5 ng/mL[6]
Intra-day Precision (%RSD) < 10%[5]< 12%[6]
Inter-day Precision (%RSD) < 10%[5]< 12%[6]
Intra-day Accuracy (%Bias) Within ±15%Within ±12%[6]
Inter-day Accuracy (%Bias) Within ±15%Within ±12%[6]
Mean Recovery ~60-70%> 80%[7]
Matrix Effect Minimal with SIL-IS[5]Minimal with SIL-IS[6]

Experimental Protocols

General Reagents and Equipment
  • Chemicals: Tenofovir reference standard, this compound (internal standard), HPLC-grade acetonitrile, methanol, formic acid, and water.

  • Biological Matrix: Human plasma (K2EDTA).

  • Equipment: Calibrated pipettes, vortex mixer, centrifuge (capable of >10,000 x g), 96-well plates, LC-MS/MS system (e.g., triple quadrupole).

Protocol 1: Protein Precipitation (PPT)

This method is rapid, simple, and suitable for high-throughput screening. It involves the addition of an organic solvent to precipitate plasma proteins, followed by centrifugation to separate the supernatant containing the analyte.

PPT_Workflow start Start: Plasma Sample step1 Add this compound (IS) Working Solution start->step1 step2 Add Acetonitrile (with 0.1% Formic Acid) step1->step2 step3 Vortex Mix (e.g., 10 min) step2->step3 step4 Centrifuge (e.g., 14,000 x g, 10 min) step3->step4 step5 Transfer Supernatant to a new plate/vial step4->step5 end Inject into LC-MS/MS System step5->end

Protein Precipitation Workflow for Tenofovir Analysis.

Detailed Steps:

  • Preparation of Standard and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Tenofovir into blank human plasma.

  • Sample Aliquoting: Aliquot 100 µL of plasma samples (standards, QCs, and unknowns) into microcentrifuge tubes or a 96-well plate.

  • Internal Standard Addition: Add 50 µL of the this compound internal standard working solution (e.g., 100 ng/mL in 50% methanol) to each sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to each sample.[8] The formic acid helps in protein denaturation and improves the ionization of Tenofovir.

  • Mixing: Vortex the samples vigorously for approximately 5-10 minutes to ensure thorough mixing and complete protein precipitation.[8]

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Analysis: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system for analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to PPT by removing more interfering substances, which can lead to reduced matrix effects and improved sensitivity. This protocol uses a reversed-phase sorbent like Oasis HLB.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge/Plate (e.g., Oasis HLB) start Start: Plasma Sample step1 Add this compound (IS) start->step1 step2 Acidify and Dilute (e.g., with 4% H3PO4) step1->step2 spe_load 1. Load Pre-treated Sample step2->spe_load spe_wash 2. Wash (e.g., 5% Methanol) spe_load->spe_wash spe_elute 3. Elute (e.g., Acetonitrile/Methanol) spe_wash->spe_elute end Inject into LC-MS/MS System spe_elute->end

Solid-Phase Extraction Workflow for Tenofovir Analysis.

Detailed Steps:

  • Preparation of Standard and QC Samples: Prepare as described in the PPT protocol.

  • Sample Pre-treatment:

    • To 200 µL of plasma sample, add 20 µL of the this compound internal standard working solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex to mix.[9] This step acidifies the sample and prepares it for loading onto the SPE plate.

  • SPE Plate Conditioning (if required by sorbent type):

    • Condition the wells of the SPE plate (e.g., Oasis MCX) with 200 µL of methanol.

    • Equilibrate the wells with 200 µL of water.

    • Note: For water-wettable sorbents like Oasis HLB, conditioning and equilibration steps may be omitted, simplifying the protocol to a 3-step process (Load-Wash-Elute).[9]

  • Sample Loading: Load the entire pre-treated sample onto the SPE plate. Apply a gentle vacuum or positive pressure to pass the sample through the sorbent.

  • Washing:

    • Wash the sorbent with 200 µL of 5% methanol in water to remove hydrophilic interferences.

    • Apply vacuum or pressure to dry the sorbent.

  • Elution:

    • Elute Tenofovir and the internal standard with 2 x 50 µL of an appropriate organic solvent (e.g., acetonitrile or a mixture of acetonitrile and methanol).

  • Post-Elution (Optional): The eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration. However, with modern sensitive instruments, a direct injection after dilution with water might be sufficient.

  • Analysis: Inject an appropriate volume into the LC-MS/MS system.

LC-MS/MS Conditions (Typical)

  • LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Gradient: A suitable gradient to separate Tenofovir from endogenous plasma components.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS/MS Transitions (MRM):

    • Tenofovir: m/z 288.2 → 176.1

    • This compound: The precursor ion will be m/z 295.2. The product ion will likely be m/z 181.1 or 176.1, which should be confirmed experimentally.

Conclusion

The choice between Protein Precipitation and Solid-Phase Extraction will depend on the specific requirements of the study. PPT offers speed and simplicity, making it ideal for large sample batches where ultimate sensitivity is not the primary concern. SPE provides cleaner samples, which can improve assay robustness, reduce matrix effects, and enhance sensitivity, making it preferable for methods requiring lower limits of quantification. Both methods, when paired with a stable isotope-labeled internal standard like this compound and optimized LC-MS/MS conditions, provide accurate and reliable quantification of Tenofovir in human plasma for a wide range of research and clinical applications.

References

Application Note: Quantitative Analysis of Tenofovir in Dried Blood Spots by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tenofovir (TFV), a widely prescribed antiretroviral drug for the treatment and prophylaxis of HIV and Hepatitis B virus (HBV) infections, is often monitored to assess patient adherence and pharmacokinetic profiles.[1] Dried blood spot (DBS) sampling offers a minimally invasive alternative to traditional plasma collection, simplifying sample collection, storage, and transport. This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tenofovir in human dried blood spots, utilizing (Rac)-Tenofovir-d7 as a stable isotope-labeled internal standard.

Principle

This method involves the extraction of Tenofovir from a 3 mm DBS punch using a simple protein precipitation with methanol. The stable isotope-labeled internal standard, this compound, is added prior to extraction to correct for matrix effects and variations in extraction efficiency and instrument response. The extracted sample is then analyzed by reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in positive electrospray ionization (ESI+) mode. Quantification is achieved by comparing the peak area ratio of Tenofovir to its internal standard against a calibration curve prepared in whole blood.

Experimental Workflow

Tenofovir DBS Analysis Workflow cluster_0 Sample Collection & Preparation cluster_1 Sample Extraction cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis A Whole Blood Collection B Spot 25 µL onto Protein Saver Card A->B C Dry DBS at Room Temperature (≥ 2 hours) B->C D Punch 3 mm Disc from DBS C->D E Add Methanol & this compound (IS) D->E F Vortex & Sonicate E->F G Centrifuge F->G H Transfer Supernatant G->H I Inject Extract into LC-MS/MS H->I J Chromatographic Separation I->J K Mass Spectrometric Detection (SRM/HSRM) J->K L Peak Integration K->L M Calculate Peak Area Ratios (Analyte/IS) L->M N Quantify using Calibration Curve M->N

Caption: Experimental workflow for Tenofovir analysis in DBS.

Detailed Protocols

Materials and Reagents
  • Tenofovir reference standard

  • This compound internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Ultra-pure water

  • Human whole blood (for calibration standards and quality controls)

  • 903 Protein Saver Cards

Preparation of Stocks, Calibration Standards, and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tenofovir and this compound in ultra-pure water.

  • Working Standard Solutions: Prepare combined working standard solutions of Tenofovir in ultra-pure water.

  • Internal Standard Working Solution: Prepare a working solution of this compound in ultra-pure water.

  • Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solutions into human whole blood to achieve the desired concentrations for the calibration curve and QC samples.[1]

Sample Preparation from DBS
  • Using a Harris micro-punch, punch a 3 mm diameter disc from the center of the dried blood spot.[1]

  • Place the punched disc into a clean microcentrifuge tube.

  • Add the internal standard working solution and methanol to the tube.

  • Vortex and sonicate the sample to ensure complete extraction.

  • Centrifuge the tube to pellet the precipitated proteins and the filter paper disc.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters and may require optimization for individual instruments.

ParameterTypical Setting
LC System Thermo Scientific Accela® UHP pump or equivalent
Autosampler CTC Analytics HTC PAL® or equivalent
Analytical Column Synergi Polar RP 2.5 µM, 100A, 2.0 x 100 mm (Phenomenex) or equivalent
Mobile Phase Isocratic: 0.1% Formic Acid in 0.5% Acetonitrile: 99.5% Ultra-pure water[1]
Flow Rate 250 µL/min[1]
Injection Volume 20 µL[1]
Mass Spectrometer Thermo Scientific TSQ Vantage® triple quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive Mode[1]
Monitored Transitions Tenofovir: m/z 288.04 → 176.11** this compound (IS):** m/z 293.04 → 181.11[1]

Method Validation Summary

The described method has been validated according to established bioanalytical method validation guidelines.[1] A summary of the validation parameters is presented below.

Linearity

The assay was validated over a linear range of 2.5 to 1000 ng/mL for Tenofovir.[1][2]

AnalyteCalibration Range (ng/mL)
Tenofovir2.5 - 1000
Accuracy and Precision

The intra- and inter-assay accuracy and precision were evaluated at multiple QC levels.

QC LevelConcentration (ng/mL)Intra-assay Precision (%CV)Intra-assay Accuracy (% Deviation)Inter-assay Precision (%CV)Inter-assay Accuracy (% Deviation)
LLOQ2.5≤ 18.8within ± 14.6≤ 18.8within ± 14.6
Low QC7.5≤ 12.4within ± 14.5≤ 12.4within ± 14.5
Mid QC200≤ 12.4within ± 14.5≤ 12.4within ± 14.5
High QC800≤ 12.4within ± 14.5≤ 12.4within ± 14.5
Data synthesized from published literature.[1]
Stability

Tenofovir in DBS has been shown to be stable under various storage conditions.

Stability ConditionDurationStability Assessment
Room Temperature Storage of DBSUp to 6 daysStable[2]
Long-term Storage of DBS (-20°C)18 monthsStable[3]
Long-term Storage of DBS (-80°C)18 monthsStable[3]
Freeze/Thaw Cycles (-20°C or -80°C)5 cyclesStable[2][3]
Whole Blood at Room Temperature24 hoursStable prior to spotting[1][3]

Discussion

This application note provides a detailed protocol for the quantification of Tenofovir in dried blood spots using LC-MS/MS. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. The method is sensitive, with a lower limit of quantification of 2.5 ng/mL, and has been shown to be robust and reliable.[1] The stability of Tenofovir in DBS under various conditions allows for flexibility in sample handling and storage, making it well-suited for clinical and research settings, including those in resource-limited environments. The strong correlation observed between Tenofovir concentrations in DBS and plasma further supports the use of DBS as a viable alternative for pharmacokinetic studies and adherence monitoring.[2]

It is important to note that for monitoring long-term adherence, the analysis of the intracellular metabolite Tenofovir-diphosphate (TFV-DP) in DBS is often preferred due to its longer half-life.[4][5][6] The methodology for TFV-DP analysis is similar but involves different extraction and chromatographic conditions.

Conclusion

The described LC-MS/MS method for the analysis of Tenofovir in dried blood spots is a valuable tool for researchers, scientists, and drug development professionals. The simplicity of DBS sampling combined with the accuracy and sensitivity of this analytical method provides a powerful platform for pharmacokinetic studies and therapeutic drug monitoring of Tenofovir.

References

Application Note and Protocol: Preparation of Calibration Curves for Tenofovir using (Rac)-Tenofovir-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tenofovir is a nucleotide reverse transcriptase inhibitor widely used in the treatment of HIV and Hepatitis B infections. Accurate quantification of Tenofovir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note provides a detailed protocol for the preparation of calibration curves for the quantification of Tenofovir in human plasma using (Rac)-Tenofovir-d7 as a stable isotope-labeled internal standard (IS). The use of a deuterated internal standard is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and instrument analysis, thus ensuring high accuracy and precision.[1][2]

This protocol is intended for researchers, scientists, and drug development professionals familiar with bioanalytical method development and validation.

Experimental Workflow

The overall experimental workflow for the preparation of the calibration curve and quantification of Tenofovir in plasma samples is depicted below.

G cluster_prep Preparation of Standard Solutions cluster_cal Calibration Curve Preparation cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis Stock_TFV Tenofovir Stock Solution Working_TFV Tenofovir Working Solutions Stock_TFV->Working_TFV Stock_IS This compound Stock Solution Working_IS Internal Standard Working Solution Stock_IS->Working_IS Spiked_Samples Spiked Calibration Standards & QCs Working_TFV->Spiked_Samples Add_IS Add Internal Standard Working_IS->Add_IS Blank_Matrix Blank Human Plasma Blank_Matrix->Spiked_Samples Spiked_Samples->Add_IS Extraction Protein Precipitation or SPE Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Data_Acquisition Data Acquisition (MRM Mode) Injection->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Final_Result Final Results Data_Processing->Final_Result Generate Calibration Curve & Calculate Concentrations

Caption: Experimental workflow for Tenofovir quantification.

Materials and Reagents

  • Tenofovir reference standard

  • This compound (Internal Standard)[1][2]

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic acid (≥98%)

  • Ammonium acetate

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Deionized water (18.2 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX) or protein precipitation reagents (e.g., trichloroacetic acid, perchloric acid)

Preparation of Stock and Working Solutions

Tenofovir Stock Solution (1 mg/mL)
  • Accurately weigh 10 mg of Tenofovir reference standard.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of methanol and deionized water to obtain a 1 mg/mL stock solution.[3]

  • Store the stock solution at -20°C.

This compound Internal Standard Stock Solution (1 mg/mL)
  • Accurately weigh 1 mg of this compound.

  • Dissolve in 1 mL of methanol to obtain a 1 mg/mL stock solution.

  • Store the stock solution at -20°C.

Tenofovir Working Solutions

Prepare a series of working solutions by serially diluting the Tenofovir stock solution with a 50:50 (v/v) mixture of methanol and water. These working solutions will be used to spike the blank plasma for the calibration curve standards.

Internal Standard Working Solution (e.g., 100 ng/mL)
  • Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to obtain a final concentration of 100 ng/mL.

  • This working solution will be added to all calibration standards, quality control samples, and unknown samples.

Preparation of Calibration Curve Standards and Quality Control Samples

  • Label a series of microcentrifuge tubes for each calibration standard and quality control (QC) sample.

  • To each tube, add the appropriate volume of the corresponding Tenofovir working solution to blank human plasma to achieve the desired final concentrations. A typical calibration curve range for Tenofovir in plasma is 5.00 to 750 ng/mL.[4]

  • Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 15, 200, and 600 ng/mL).

Table 1: Example of Calibration Curve Standards Preparation

Standard IDConcentration of Tenofovir in Plasma (ng/mL)Volume of Working Solution (µL)Volume of Blank Plasma (µL)
Blank00200
LLOQ510 of 100 ng/mL190
CAL 22510 of 500 ng/mL190
CAL 310010 of 2 µg/mL190
CAL 425010 of 5 µg/mL190
CAL 550010 of 10 µg/mL190
CAL 675010 of 15 µg/mL190

Sample Preparation Protocol (Solid Phase Extraction - SPE)

  • To 200 µL of each calibration standard, QC, and unknown plasma sample, add 50 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 200 µL of 4% phosphoric acid in water, vortex, and centrifuge at 20,000 x g for 5 minutes.[5]

  • Condition an SPE plate (e.g., MCX 96-well µelution SPE plate) with 200 µL of methanol followed by 200 µL of water.[5]

  • Load the supernatant from the acidified plasma samples onto the SPE plate.

  • Wash the SPE plate with 200 µL of 2% formic acid in water, followed by 200 µL of methanol.

  • Elute the analytes with 100 µL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting conditions (e.g., 97% mobile phase A).[5]

LC-MS/MS Method

An LC-MS/MS system equipped with a triple quadrupole mass spectrometer is used for the analysis.

Liquid Chromatography Conditions
ParameterValue
Column Phenomenex Synergi 4 µm Polar-RP 80A (50 x 2 mm)[5]
Mobile Phase A 0.1% Formic acid in water[5]
Mobile Phase B 0.1% Formic acid in acetonitrile[5]
Flow Rate 400 µL/min[5]
Column Temperature 40°C[5]
Injection Volume 10 µL
Gradient 0-1 min: 3% B; 1-2.5 min: linear gradient to 80% B; 2.5-4 min: linear gradient to 95% B; 4.01-5 min: return to 3% B[5]
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Tenofovir) To be optimized, typically around m/z 288.1 → 176.1
MRM Transition (this compound) To be optimized, typically around m/z 295.1 → 183.1
Dwell Time 100 ms
Collision Energy To be optimized
Declustering Potential To be optimized

Data Analysis and Calibration Curve Construction

  • Integrate the peak areas for Tenofovir and this compound for each calibration standard, QC, and unknown sample.

  • Calculate the peak area ratio of Tenofovir to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of Tenofovir for the calibration standards.

  • Perform a linear regression analysis with a weighting factor (e.g., 1/x or 1/x²) to obtain the best fit for the calibration curve. The correlation coefficient (r²) should be ≥ 0.99.

  • Use the regression equation to calculate the concentration of Tenofovir in the QC and unknown samples.

Method Validation Parameters

The bioanalytical method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA.[6][7] Key validation parameters are summarized in the table below.

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy The mean value should be within ±15% of the nominal value (±20% at LLOQ)[8]
Precision The coefficient of variation (%CV) should not exceed 15% (20% at LLOQ)[8]
Limit of Quantification (LLOQ) The lowest standard on the calibration curve with acceptable accuracy and precision
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank samples
Matrix Effect Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte and IS
Stability Analyte stability should be demonstrated under various conditions (freeze-thaw, short-term, long-term, post-preparative)[9]

Logical Relationship for Calibration Curve Acceptance

The following diagram illustrates the decision-making process for accepting a calibration curve.

G start Start process_cal Process Calibration Standards (Peak Area Ratio vs. Concentration) start->process_cal check_linearity r² ≥ 0.99? process_cal->check_linearity check_accuracy Accuracy of back-calculated concentrations within ±15%? (±20% for LLOQ) check_linearity->check_accuracy Yes reject_curve Reject Calibration Curve & Re-evaluate check_linearity->reject_curve No accept_curve Accept Calibration Curve check_accuracy->accept_curve Yes check_accuracy->reject_curve No

Caption: Calibration curve acceptance criteria logic.

Conclusion

This application note provides a comprehensive protocol for the preparation of calibration curves for the accurate and precise quantification of Tenofovir in human plasma using this compound as an internal standard. The described LC-MS/MS method, coupled with a robust sample preparation technique, is suitable for high-throughput bioanalysis in a regulated environment. Adherence to proper method validation guidelines is essential to ensure the reliability of the generated data.

References

Application Note: Pharmacokinetic Modeling of Tenofovir Using (Rac)-Tenofovir-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir is a nucleotide reverse transcriptase inhibitor widely used in the treatment and prevention of HIV and Hepatitis B infections.[1] Accurate characterization of its pharmacokinetic (PK) profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This application note provides a detailed protocol for the bioanalysis of Tenofovir in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with (Rac)-Tenofovir-d7 as an internal standard, and outlines the subsequent steps for pharmacokinetic modeling. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[2]

Data Presentation

The following table summarizes typical pharmacokinetic parameters for Tenofovir following the administration of its oral prodrug, Tenofovir Disoproxil Fumarate (TDF). This data is representative of what would be generated and analyzed in a pharmacokinetic study.

Table 1: Pharmacokinetic Parameters of Tenofovir after Oral Administration of Tenofovir Disoproxil Fumarate (300 mg)

ParameterValueUnitsReference
Cmax (Maximum Concentration)207ng/mL[3]
Tmax (Time to Cmax)0.5 - 1.0hours[4]
AUC (Area Under the Curve)1810ng·h/mL[3]
Half-life (t½)17hours[5][6]
Oral Bioavailability~25% (fasted)%[4]
~39% (with high-fat meal)%[4]

Experimental Protocols

Protocol 1: Bioanalytical Method for Tenofovir in Human Plasma using LC-MS/MS

This protocol details the quantification of Tenofovir in plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Tenofovir reference standard

  • This compound (internal standard)[2]

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2EDTA)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

2. Preparation of Stock and Working Solutions:

  • Prepare stock solutions of Tenofovir and this compound at 1 mg/mL in a suitable solvent like water or methanol.[2]

  • Prepare working solutions for calibration standards and quality controls (QCs) by serial dilution of the stock solutions.

3. Sample Preparation (Solid Phase Extraction - SPE):

  • To 200 µL of plasma sample, standard, or QC, add the internal standard working solution.[7]

  • Acidify the samples with phosphoric acid.[7]

  • Condition the SPE cartridges (e.g., MCX) with methanol followed by water.[7]

  • Load the samples onto the cartridges.

  • Wash the cartridges to remove interferences.

  • Elute the analytes with an appropriate solvent.

  • Evaporate the eluent to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[7]

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A reverse-phase column such as a Phenomenex Synergi™ Polar-RP.[2]

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[7]

    • Flow Rate: 0.4 - 0.6 mL/min.[2][7]

    • Injection Volume: 10-30 µL.[8]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Tenofovir: m/z 288.1 → 176.1[2]

      • This compound: m/z 295.2 → 183.0[2]

    • Optimize source and compound-specific parameters (e.g., collision energy, declustering potential).

5. Data Analysis:

  • Integrate the peak areas for Tenofovir and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Tenofovir in the unknown samples from the calibration curve.

Protocol 2: Pharmacokinetic Data Analysis

1. Data Collection:

  • Collect plasma samples at predefined time points after drug administration.

  • Analyze the samples according to Protocol 1 to obtain concentration-time data.

2. Non-Compartmental Analysis (NCA):

  • Use software such as WinNonlin to perform NCA.[3]

  • Calculate key PK parameters including Cmax, Tmax, AUC, and elimination half-life.

3. Compartmental Modeling:

  • Based on the concentration-time profile, select an appropriate compartmental model (e.g., a two-compartment model for Tenofovir).[9][10]

  • Use modeling software to fit the data to the selected model and estimate the rate constants for absorption, distribution, and elimination.

Visualizations

experimental_workflow cluster_study_conduct Pharmacokinetic Study Conduct cluster_bioanalysis Bioanalysis cluster_pk_modeling Pharmacokinetic Modeling drug_admin Drug Administration (e.g., Oral TDF) blood_sampling Serial Blood Sampling drug_admin->blood_sampling sample_processing Plasma Separation and Storage blood_sampling->sample_processing sample_prep Sample Preparation (SPE or Protein Precipitation) sample_processing->sample_prep lcms_analysis LC-MS/MS Analysis with Tenofovir-d7 IS sample_prep->lcms_analysis data_quant Data Quantification (Concentration vs. Time) lcms_analysis->data_quant nca Non-Compartmental Analysis (NCA) data_quant->nca compartmental Compartmental Modeling data_quant->compartmental pk_parameters Determination of PK Parameters nca->pk_parameters compartmental->pk_parameters

Caption: Experimental workflow for a Tenofovir pharmacokinetic study.

signaling_pathway TDF Tenofovir Disoproxil Fumarate (TDF) (Oral Prodrug) Absorption GI Absorption TDF->Absorption Tenofovir_Plasma Tenofovir in Plasma Absorption->Tenofovir_Plasma Intracellular_Uptake Intracellular Uptake Tenofovir_Plasma->Intracellular_Uptake Renal_Elimination Renal Elimination Tenofovir_Plasma->Renal_Elimination Tenofovir_Intracellular Intracellular Tenofovir Intracellular_Uptake->Tenofovir_Intracellular Phosphorylation1 Phosphorylation Tenofovir_Intracellular->Phosphorylation1 Tenofovir_MP Tenofovir Monophosphate Phosphorylation1->Tenofovir_MP Phosphorylation2 Phosphorylation Tenofovir_MP->Phosphorylation2 Tenofovir_DP Tenofovir Diphosphate (Active Metabolite) Phosphorylation2->Tenofovir_DP HIV_RT_Inhibition Inhibition of HIV Reverse Transcriptase Tenofovir_DP->HIV_RT_Inhibition

Caption: Metabolic activation pathway of Tenofovir.

logical_relationship cluster_input Input Data cluster_model Pharmacokinetic Model cluster_output Output & Interpretation conc_time Plasma Concentration-Time Data (Tenofovir) model_selection Model Selection (e.g., Two-Compartment) conc_time->model_selection dosing_info Dosing Information (Dose, Time) dosing_info->model_selection parameter_estimation Parameter Estimation (e.g., CL, V, Ka) model_selection->parameter_estimation pk_params Pharmacokinetic Parameters (Cmax, AUC, t½) parameter_estimation->pk_params model_diagnostics Model Goodness-of-Fit (Visual and Statistical) parameter_estimation->model_diagnostics simulation Dosing Regimen Simulation pk_params->simulation

References

Application Note & Protocol: Quantifying Tenofovir Diphosphate in PBMCs using (Rac)-Tenofovir-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir diphosphate (TFV-DP) is the active intracellular metabolite of the nucleotide reverse transcriptase inhibitor Tenofovir, which is a cornerstone of HIV treatment and pre-exposure prophylaxis (PrEP).[1][2][3] Monitoring the concentration of TFV-DP in peripheral blood mononuclear cells (PBMCs) is crucial for assessing treatment adherence and understanding its pharmacokinetic and pharmacodynamic profile.[4][5] This application note provides a detailed protocol for the quantification of TFV-DP in human PBMCs using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with (Rac)-Tenofovir-d7 as a stable isotope-labeled internal standard.

The direct quantification of the highly polar TFV-DP has been a challenge, with many earlier methods relying on indirect quantification following enzymatic hydrolysis.[4][6] However, recent advancements have enabled the direct measurement of TFV-DP, improving accuracy and simplifying the workflow.[6][7] This protocol is based on established methodologies and is intended to guide researchers in implementing a reliable bioanalytical assay.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the LC-MS/MS-based quantification of TFV-DP in PBMCs, as established in various validation studies.

ParameterTypical ValueUnit
Linearity Range50 - 6400fmol/punch[6]
Lower Limit of Quantification (LLOQ)50fmol/punch[6]
Accuracy91.63 - 109.18%[7][8]
Precision (CV%)2.48 - 14.08%[7][8]
Extraction Recovery~20%%[5]

Experimental Protocols

This section details the necessary steps for the quantification of TFV-DP in PBMCs, from sample collection to data analysis.

PBMC Isolation and Cell Lysis

A critical first step is the proper isolation and handling of PBMCs to ensure the stability of TFV-DP.

  • Blood Collection: Collect whole blood in EDTA-coated vacutainer tubes.

  • PBMC Separation: Isolate PBMCs from whole blood using standard Ficoll-Hypaque density gradient centrifugation.[9]

    • Dilute the blood with an equal volume of phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood over the Ficoll-Hypaque solution.

    • Centrifuge at 400 x g for 30 minutes at room temperature.

    • Aspirate the upper layer containing plasma and platelets, and carefully collect the "buffy coat" layer containing the PBMCs.

    • Wash the collected PBMCs twice with PBS.

  • Cell Counting: Resuspend the PBMC pellet in PBS and perform a cell count using a hemocytometer or an automated cell counter.

  • Cell Lysis and Storage:

    • Centrifuge the counted PBMCs to form a pellet.

    • Lyse the cell pellet with a cold solution of 70% methanol in water.[9][10]

    • Store the cell lysate at -80°C until analysis to ensure the stability of TFV-DP.

Sample Preparation and Extraction

This protocol utilizes protein precipitation for the extraction of TFV-DP from the PBMC lysate.

  • Thawing: Thaw the frozen PBMC lysate samples on ice.

  • Internal Standard Spiking: Add an appropriate amount of this compound internal standard solution to each sample, calibrator, and quality control (QC) sample.

  • Protein Precipitation:

    • Add a protein precipitation agent, such as a cold organic solvent (e.g., acetonitrile or methanol), to the lysate.

    • Vortex mix the samples vigorously to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing TFV-DP and the internal standard to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature.

  • Reconstitution: Reconstitute the dried residue in a mobile phase-compatible solution, such as 1mM ammonium phosphate.[5]

LC-MS/MS Analysis

The analysis is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Liquid Chromatography (LC):

    • Column: A column suitable for polar analytes, such as an amino stationary phase for hydrophilic interaction liquid chromatography (HILIC), is recommended.[7][8]

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate or formic acid in water) and an organic component (e.g., acetonitrile) is typically used.

    • Flow Rate: A suitable flow rate for the chosen column dimensions.

    • Injection Volume: Typically in the range of 5-20 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the optimal response for TFV-DP.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both TFV-DP and the this compound internal standard. For example, a transition for TFV-DP could be m/z 448.0 → 350.0.[5][6]

Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of TFV-DP to the internal standard against the nominal concentration of the calibrators. A linear regression with appropriate weighting (e.g., 1/x²) is commonly used.

  • Quantification: Determine the concentration of TFV-DP in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Normalization: Normalize the final concentration to the number of cells used in the analysis, typically expressed as fmol/10^6 cells.[10]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Analyte Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing blood_collection Whole Blood Collection (EDTA) pbmc_isolation PBMC Isolation (Ficoll) blood_collection->pbmc_isolation cell_count Cell Counting pbmc_isolation->cell_count cell_lysis Cell Lysis (70% Methanol) cell_count->cell_lysis storage Storage at -80°C cell_lysis->storage thawing Thaw Lysate storage->thawing is_spiking Spike with this compound thawing->is_spiking precipitation Protein Precipitation is_spiking->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation (Nitrogen) supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (HILIC) reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection calibration Calibration Curve Generation ms_detection->calibration quantification Quantification of TFV-DP calibration->quantification normalization Normalization to Cell Count quantification->normalization

Caption: Overall workflow for TFV-DP quantification in PBMCs.

Logical Relationship of Key Steps

logical_relationship start Start sample_collection Sample Collection start->sample_collection end End pbmc_processing PBMC Processing sample_collection->pbmc_processing Isolate Target Cells analyte_extraction Analyte Extraction pbmc_processing->analyte_extraction Prepare for Analysis instrumental_analysis Instrumental Analysis analyte_extraction->instrumental_analysis Inject Sample data_interpretation Data Interpretation instrumental_analysis->data_interpretation Generate Raw Data data_interpretation->end

Caption: Logical flow from sample to result.

References

Application of (Rac)-Tenofovir-d7 in Preclinical Drug Metabolism and Pharmacokinetic (DMPK) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

(Rac)-Tenofovir-d7 is a deuterated analog of the antiviral drug Tenofovir. The incorporation of seven deuterium atoms provides a mass shift of +7 atomic mass units compared to the parent compound. This stable isotope-labeled version of Tenofovir is a critical tool in preclinical Drug Metabolism and Pharmacokinetic (DMPK) studies. Its primary application is as an internal standard (IS) for the quantitative bioanalysis of Tenofovir in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis due to its ability to compensate for variability in sample preparation, matrix effects, and instrument response.

In preclinical DMPK studies, accurate quantification of a drug candidate is essential to characterize its absorption, distribution, metabolism, and excretion (ADME) properties. This compound, by closely mimicking the physicochemical properties of Tenofovir, co-elutes chromatographically and experiences similar ionization efficiency. This ensures high accuracy and precision in the determination of Tenofovir concentrations in plasma, tissues, and other biological fluids from preclinical species such as rats and monkeys.

Key applications of this compound in preclinical DMPK include:

  • Pharmacokinetic (PK) studies: Determining key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd).

  • Bioavailability studies: Assessing the fraction of an orally administered dose of a Tenofovir prodrug (like Tenofovir Disoproxil Fumarate - TDF) that reaches systemic circulation.

  • Tissue distribution studies: Quantifying the extent of Tenofovir distribution into various tissues to understand its potential sites of action and toxicity.

  • In vitro ADME assays: Including metabolic stability studies in liver microsomes or hepatocytes, plasma protein binding assays, and cell permeability assays, where accurate quantification of the parent drug is required.

Experimental Protocols

Preclinical Pharmacokinetic Study of Tenofovir in Rats

This protocol outlines a typical preclinical pharmacokinetic study in rats following oral administration of Tenofovir Disoproxil Fumarate (TDF), using this compound as an internal standard for bioanalysis.

Objective: To determine the plasma concentration-time profile and pharmacokinetic parameters of Tenofovir in rats.

Materials:

  • Tenofovir Disoproxil Fumarate (TDF)

  • This compound (Internal Standard)

  • Male Sprague-Dawley rats (250-300 g)

  • Vehicle for oral administration (e.g., 10% Ethanol, 30% PEG-400, 30% Propylene Glycol, 0.05% Carboxymethylcellulose, and 30% Water)

  • K2-EDTA tubes for blood collection

  • Centrifuge, pipettes, and other standard laboratory equipment

  • LC-MS/MS system

Procedure:

  • Animal Dosing:

    • Fast rats overnight prior to dosing, with free access to water.

    • Prepare a dosing formulation of TDF in the chosen vehicle.

    • Administer a single oral dose of TDF (e.g., 10 mg/kg) to each rat via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 200 µL) from the tail vein or other appropriate site at predetermined time points.

    • A typical sampling schedule would be: pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Collect blood into K2-EDTA tubes and place on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C for 10 minutes at 2000 x g to separate plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Sample Analysis (Bioanalytical Protocol):

    • Follow the detailed bioanalytical protocol below for the quantification of Tenofovir in plasma samples.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) to calculate pharmacokinetic parameters from the plasma concentration-time data.

Bioanalytical Method for Tenofovir Quantification in Rat Plasma using LC-MS/MS

Objective: To accurately quantify Tenofovir concentrations in rat plasma using a validated LC-MS/MS method with this compound as the internal standard.

Materials:

  • Rat plasma samples from the PK study

  • Tenofovir reference standard

  • This compound (Internal Standard)

  • Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade

  • Protein precipitation solution (e.g., ACN with 0.1% FA)

  • LC-MS/MS system (e.g., Agilent, Sciex, or Waters)

  • Analytical column (e.g., C18 column)

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of Tenofovir and this compound in methanol.

    • Prepare calibration standards by spiking appropriate amounts of Tenofovir stock solution into blank rat plasma to achieve a concentration range (e.g., 1-1000 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in a similar manner.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC, add 150 µL of the protein precipitation solution containing this compound at a fixed concentration (e.g., 100 ng/mL).

    • Vortex mix for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Conditions (Example):

    • LC System:

      • Column: C18, 50 x 2.1 mm, 3.5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

      • Gradient: A suitable gradient to separate Tenofovir from endogenous plasma components.

    • MS/MS System (Triple Quadrupole):

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • MRM Transitions:

        • Tenofovir: Q1/Q3 (e.g., m/z 288.1 -> 176.1)

        • This compound: Q1/Q3 (e.g., m/z 295.1 -> 183.1)

      • Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for Tenofovir and this compound.

    • Calculate the peak area ratio (Tenofovir / this compound).

    • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.

    • Determine the concentration of Tenofovir in the unknown samples and QCs from the calibration curve.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of Tenofovir in Preclinical Species
ParameterRatMonkeyDog
Dose (mg/kg) 10 (oral TDF)10 (oral TDF)10 (oral TDF)
Cmax (ng/mL) 326450550
Tmax (h) 1.0 - 2.01.52.0
AUC (ng·h/mL) 332442006000
t1/2 (h) ~17~15~17
Bioavailability (%) ~25 (fasting)~30 (fasting)~40 (fasting)

Note: These are representative values compiled from literature and may vary depending on the specific study conditions, such as formulation, fed/fasted state, and animal strain.

Table 2: Example LC-MS/MS Parameters for Tenofovir and this compound
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Tenofovir288.1176.110025
This compound295.1183.110025

Mandatory Visualizations

Metabolic Activation of Tenofovir

Tenofovir is a nucleotide analog that requires intracellular phosphorylation to its active diphosphate form to exert its antiviral activity. This process is carried out by cellular kinases.

Tenofovir_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TDF Tenofovir Disoproxil Fumarate (TDF) Tenofovir Tenofovir TDF->Tenofovir Esterases TFV_MP Tenofovir Monophosphate (TFV-MP) Tenofovir->TFV_MP Adenylate Kinases TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV_MP->TFV_DP Nucleoside Diphosphate Kinases

Troubleshooting & Optimization

Troubleshooting matrix effects for Tenofovir quantification with (Rac)-Tenofovir-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying Tenofovir using LC-MS/MS with (Rac)-Tenofovir-d7 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect Tenofovir quantification?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Tenofovir, by co-eluting endogenous components from the sample matrix (e.g., plasma, urine). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. Common culprits for matrix effects in biological samples include phospholipids, salts, and metabolites.[1]

Q2: How does the use of a deuterated internal standard like this compound help in mitigating matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal tool to compensate for matrix effects. Since it is structurally and chemically almost identical to Tenofovir, it co-elutes and experiences similar ionization suppression or enhancement. By calculating the peak area ratio of Tenofovir to Tenofovir-d7, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise results.[2]

Q3: What are the common sample preparation techniques to reduce matrix effects for Tenofovir analysis, and which one is most effective?

A3: The most common sample preparation techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts, leaving behind significant amounts of phospholipids and other matrix components, which can cause substantial ion suppression.[3][4]

  • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components in the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for minimizing matrix effects as it provides the cleanest extracts by selectively isolating the analyte from the bulk of the matrix components.[3][4]

The choice of method depends on the required sensitivity, throughput, and the complexity of the matrix. For Tenofovir, SPE is often preferred for achieving the lowest matrix effects.[3]

Q4: I am observing significant ion suppression for Tenofovir. What are the likely causes and how can I troubleshoot this?

A4: Significant ion suppression is a common issue. Here’s a step-by-step troubleshooting guide:

  • Confirm Matrix Effect: First, confirm that the issue is indeed a matrix effect by performing a post-extraction spike experiment (see protocol below).

  • Evaluate Sample Preparation: If you are using protein precipitation, consider switching to a more rigorous method like SPE to remove more interfering components.[3][4]

  • Chromatographic Separation: Optimize your LC method to separate Tenofovir from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.

  • Check for Phospholipids: Phospholipids are a major cause of ion suppression. Ensure your sample preparation method effectively removes them. Some SPE cartridges are specifically designed for phospholipid removal.

  • Dilution: If the sensitivity of your assay allows, diluting the sample can reduce the concentration of interfering matrix components.

  • Internal Standard Performance: Ensure that your internal standard, this compound, is tracking the analyte's behavior correctly. The analyte-to-IS peak area ratio should remain consistent across different lots of matrix.

Troubleshooting Guide

This section provides a logical workflow for identifying and resolving matrix effect issues.

TroubleshootingMatrixEffects cluster_start cluster_investigation Problem Investigation cluster_solutions Potential Solutions cluster_verification Verification Start Start: Inaccurate or Imprecise Tenofovir Quantification AssessME Assess Matrix Effect (Post-Extraction Spike Experiment) Start->AssessME ME_Confirmed Matrix Effect Confirmed? AssessME->ME_Confirmed AssessIS Assess Internal Standard Performance (Analyte/IS Ratio Consistency) ME_Confirmed->AssessIS Yes End End: Accurate and Precise Quantification Achieved ME_Confirmed->End No (Check other parameters like instrument performance) IS_OK IS Performance Adequate? AssessIS->IS_OK ImproveCleanup Improve Sample Cleanup (e.g., Switch PPT to SPE) IS_OK->ImproveCleanup No Revalidate Re-evaluate Matrix Effect and Validate Method IS_OK->Revalidate Yes OptimizeChroma Optimize Chromatography (Separate Analyte from Suppression Zone) ImproveCleanup->OptimizeChroma DiluteSample Dilute Sample (If Sensitivity Allows) OptimizeChroma->DiluteSample DiluteSample->Revalidate Revalidate->End

Troubleshooting workflow for matrix effects.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method

This protocol allows for the quantitative determination of matrix effects (ion suppression or enhancement).

Objective: To quantify the effect of the matrix on the analyte and internal standard signal.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Tenofovir and this compound into the reconstitution solvent at a known concentration (e.g., low, mid, and high QC levels).

    • Set B (Post-Spiked Matrix): Extract blank biological matrix (e.g., plasma) using your established procedure. Spike Tenofovir and this compound into the final, extracted matrix supernatant at the same concentrations as Set A.

    • Set C (Pre-Spiked Matrix): Spike Tenofovir and this compound into the blank biological matrix before extraction at the same concentrations. Process these samples as usual. (This set is for calculating recovery and overall process efficiency).

  • Analysis: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both Tenofovir and this compound.

  • Calculations:

    • Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no matrix effect.

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of Tenofovir) / (MF of this compound)

      • The IS-Normalized MF should be close to 1 (typically 0.85-1.15) for the internal standard to be effectively compensating for the matrix effect.

    • Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B) * 100%

    • Process Efficiency (PE): PE = (Peak Area in Set C) / (Peak Area in Set A) * 100%

PostExtractionSpike cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculations A Set A: Analyte in Reconstitution Solvent LCMS Inject & Acquire Peak Areas A->LCMS B Set B: Blank Matrix Extract + Post-Spike Analyte B->LCMS C Set C: Blank Matrix + Pre-Spike Analyte (then extract) C->LCMS MF Matrix Factor (MF) = Area(B) / Area(A) LCMS->MF RE Recovery (RE) = (Area(C) / Area(B)) * 100 LCMS->RE ISMF IS-Normalized MF = MF(Analyte) / MF(IS) MF->ISMF

Workflow for the Post-Extraction Spike Method.

Data Presentation

The following tables summarize typical matrix effect and recovery data for Tenofovir using different sample preparation methods in human plasma.

Table 1: Comparison of Matrix Effects for Tenofovir in Human Plasma

Sample Preparation MethodAnalyteMatrix Factor (MF)%CVIonization Effect
Protein Precipitation (PPT)Tenofovir0.6512.5Suppression
Tenofovir-d70.6811.8Suppression
Solid-Phase Extraction (SPE)Tenofovir0.925.4Minimal Suppression
Tenofovir-d70.945.1Minimal Suppression

Data are representative and compiled from typical results reported in bioanalytical literature. Actual values may vary based on specific laboratory conditions.

Table 2: Internal Standard Normalized Matrix Factor and Recovery

Sample Preparation MethodIS-Normalized Matrix Factor%CVRecovery (%)%CV
Protein Precipitation (PPT)0.968.2>85%9.5
Solid-Phase Extraction (SPE)0.983.170-85%6.8

Data are representative. A lower %CV for the IS-Normalized Matrix Factor using SPE indicates more consistent compensation for matrix effects compared to PPT.

Table 3: Matrix Effect of Tenofovir in Different Biological Matrices using SPE

Biological MatrixMatrix Factor (MF)%CVIonization Effect
Human Plasma0.925.4Minimal Suppression
Human CSF0.954.8Minimal Suppression
Human Urine (diluted)0.887.1Slight Suppression

Data are representative. Urine often requires dilution to minimize matrix effects due to high salt content and variability.

References

Technical Support Center: Optimizing LC-MS/MS for (Rac)-Tenofovir-d7 Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the detection and quantification of (Rac)-Tenofovir-d7.

Frequently Asked Questions (FAQs)

Q1: What are the recommended mass transitions for this compound and its unlabeled counterpart?

A1: The selection of appropriate mass transitions is critical for the selective and sensitive detection of your analyte and internal standard. Based on published data for Tenofovir and its deuterated analogs, the following transitions are recommended. The transitions for this compound are inferred based on the fragmentation pattern of Tenofovir, where the d7 labeling is typically on the adenine moiety.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Tenofovir288.1176.1Positive
This compound295.1183.1Positive

Q2: Which type of liquid chromatography column is best suited for Tenofovir analysis?

A2: Reversed-phase chromatography is the most common and effective method for the separation of Tenofovir and its analogs. C18 columns are widely used and have demonstrated good retention and peak shape for these compounds.[1] For highly polar analytes like Tenofovir, a polar-embedded or polar-endcapped C18 column can provide enhanced retention and selectivity.

Q3: What are typical mobile phase compositions for Tenofovir LC-MS/MS analysis?

A3: A gradient elution using a combination of an aqueous mobile phase and an organic mobile phase is typically employed. Common compositions include:

  • Aqueous Phase (A): Water with an acidic modifier such as 0.1% formic acid or 10mM ammonium acetate. The acidic pH helps in the protonation of Tenofovir, which is beneficial for positive mode electrospray ionization.[2]

  • Organic Phase (B): Acetonitrile or methanol, often with the same acidic modifier as the aqueous phase to maintain a consistent pH throughout the gradient.

Q4: How can I minimize matrix effects in my bioanalytical samples (e.g., plasma, tissue homogenates)?

A4: Matrix effects, such as ion suppression or enhancement, are a common challenge in bioanalysis and can significantly impact the accuracy and precision of your results.[3] Strategies to mitigate matrix effects include:

  • Effective Sample Preparation: Employing a robust sample preparation method like solid-phase extraction (SPE) is highly effective at removing interfering matrix components.[4] Protein precipitation is a simpler but potentially less clean alternative.

  • Chromatographic Separation: Ensure adequate chromatographic separation of Tenofovir from endogenous matrix components. Adjusting the gradient profile or using a column with a different selectivity can improve separation.

  • Use of a Stable Isotope-Labeled Internal Standard: this compound is an ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization.

Q5: What are the common causes of peak tailing or broadening in my chromatogram?

A5: Poor peak shape can be attributed to several factors:[3]

  • Secondary Interactions: Interactions between the analyte and active sites on the column packing material can cause peak tailing. Using a column with good end-capping or adding a small amount of a competing base to the mobile phase can help.

  • Column Overload: Injecting too much sample can lead to peak broadening and fronting. Try diluting your sample or injecting a smaller volume.

  • Extra-column Volume: Excessive tubing length or large-diameter fittings between the column and the mass spectrometer can contribute to peak broadening. Minimize the volume of this flow path.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Tenofovir and its interaction with the stationary phase. Ensure the pH is optimized for good peak shape.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Signal for this compound 1. Incorrect mass spectrometer parameters (mass transitions, collision energy).2. Ion source contamination.3. Clogged or improperly installed column.4. Sample degradation.1. Verify the precursor and product ion masses for this compound. Optimize collision energy and other MS parameters through infusion of a standard solution.2. Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.3. Check for leaks and ensure proper column installation. If the backpressure is high, try flushing or replacing the column.4. Prepare fresh stock solutions and samples. Ensure proper storage conditions.
High Background Noise 1. Contaminated mobile phase or solvents.2. Leaks in the LC system.3. Contaminated mass spectrometer source or optics.1. Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.2. Inspect all fittings and connections for leaks.3. Perform a thorough cleaning of the ion source and ion optics.
Poor Reproducibility (Retention Time or Peak Area) 1. Inconsistent sample preparation.2. Unstable LC pump performance (fluctuating flow rate).3. Temperature fluctuations.4. Autosampler injection variability.1. Ensure a consistent and validated sample preparation protocol is followed for all samples.2. Purge the LC pumps to remove air bubbles and ensure a stable flow rate.3. Use a column oven to maintain a constant temperature.4. Check the autosampler for proper functioning and ensure there are no air bubbles in the sample syringe.
Carryover 1. Adsorption of the analyte to the injector, column, or transfer lines.2. Insufficient needle wash.1. Use a stronger wash solvent in the autosampler wash sequence. A mixture of organic solvent and acid is often effective.2. Optimize the needle wash procedure by increasing the wash volume or using multiple wash steps.

Experimental Protocol: Quantification of Tenofovir in Plasma

This protocol provides a general framework for the LC-MS/MS analysis of Tenofovir using this compound as an internal standard. Optimization will be required for specific instrumentation and sample matrices.

1. Materials and Reagents

  • Tenofovir reference standard

  • This compound internal standard

  • LC-MS grade water, acetonitrile, and methanol

  • Formic acid (or other suitable mobile phase modifier)

  • Human plasma (or other biological matrix)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Sample Preparation (Solid-Phase Extraction)

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution. Vortex and load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Parameters

ParameterRecommended Condition
Liquid Chromatography
ColumnC18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient5% B to 95% B over 5 minutes
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Collision GasArgon

4. Data Analysis

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

  • The concentration of Tenofovir in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is Spike spe Solid-Phase Extraction add_is->spe elute Elute & Evaporate spe->elute reconstitute Reconstitute elute->reconstitute lc Liquid Chromatography Separation reconstitute->lc ms Tandem Mass Spectrometry Detection lc->ms integrate Peak Integration ms->integrate calculate Calculate Area Ratios integrate->calculate quantify Quantify Concentration calculate->quantify

Caption: Experimental workflow for Tenofovir quantification.

tenofovir_pathway cluster_prodrug Prodrug Activation cluster_intracellular Intracellular Action TDF Tenofovir Disoproxil Fumarate (TDF) Tenofovir Tenofovir TDF->Tenofovir Hydrolysis in Plasma TAF Tenofovir Alafenamide (TAF) TAF->Tenofovir Intracellular Hydrolysis Tenofovir_MP Tenofovir Monophosphate Tenofovir->Tenofovir_MP Phosphorylation Tenofovir_DP Tenofovir Diphosphate (Active Form) Tenofovir_MP->Tenofovir_DP Phosphorylation RT Viral Reverse Transcriptase Tenofovir_DP->RT Inhibition DNA_Chain Viral DNA Chain Termination RT->DNA_Chain Prevents Elongation

Caption: Tenofovir's mechanism of action pathway.

References

How to resolve poor chromatographic peak shape for (Rac)-Tenofovir-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor chromatographic peak shape for (Rac)-Tenofovir-d7.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound in reversed-phase HPLC?

Poor peak shape for this compound, a polar and ionizable compound, typically manifests as peak tailing, fronting, or broadening. The primary causes include:

  • Secondary Silanol Interactions: Tenofovir, with its amine and phosphate groups, can interact with residual acidic silanol groups on the silica-based stationary phase of the column. These interactions lead to peak tailing.[1][2][3]

  • Inappropriate Mobile Phase pH: Tenofovir has two pKa values (approximately 3.8 and 6.7).[4] If the mobile phase pH is close to one of these pKa values, the analyte can exist in multiple ionization states, leading to broadened or split peaks.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting.[1]

  • Extra-Column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can cause peak broadening and tailing.[1][2]

  • Mismatched Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can lead to peak distortion.[1][5]

  • Column Degradation: Over time, columns can degrade, leading to a loss of performance and poor peak shape.[1][6]

Q2: My this compound peak is tailing. What should I do first?

Peak tailing is the most common issue. Here’s a step-by-step approach to troubleshoot:

  • Check Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units away from the analyte's pKa values to ensure a single ionic species. For tenofovir, a lower pH (e.g., pH 2.5-3.5) is often effective at protonating the molecule and minimizing interactions with silanols.[2]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, reducing the chance for secondary interactions.[3][6]

  • Add a Mobile Phase Modifier: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to mask the residual silanol groups and improve peak shape.[4]

  • Evaluate Sample Concentration: Dilute your sample to check for mass overload. If the peak shape improves, you may need to reduce the amount of sample injected.[1]

Q3: Why is my this compound peak showing fronting?

Peak fronting is less common than tailing and is often caused by:

  • Sample Overload: The concentration of the analyte is too high for the column to handle, leading to a saturated stationary phase. Try reducing the injection volume or diluting the sample.[1]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, the analyte may travel through the column too quickly at the beginning, causing a leading edge. It is best to dissolve the sample in the mobile phase.[5]

Troubleshooting Guide

Issue: Severe Peak Tailing
  • Possible Cause 1: Secondary Interactions with Silanol Groups

    • Solution:

      • Lower Mobile Phase pH: Adjust the mobile phase pH to a lower value (e.g., 2.5-3.5) using an acid like phosphoric acid or formic acid. This will protonate the silanol groups and the basic functional groups on tenofovir, reducing unwanted ionic interactions.[7]

      • Use an End-Capped Column: Employ a high-purity, end-capped C18 column specifically designed for the analysis of basic compounds.[3][6]

      • Add a Competing Base: Add a low concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase to block active silanol sites.[4]

  • Possible Cause 2: Metal Chelation

    • Solution:

      • Use a Metal-Deactivated Column: Some columns are specially treated to prevent interactions between analytes and trace metals in the stationary phase or column hardware.

      • Inert System Components: Utilize PEEK tubing and fittings to minimize contact with stainless steel components in the flow path.[2]

Issue: Broad or Split Peaks
  • Possible Cause 1: Mobile Phase pH is too close to Analyte pKa

    • Solution:

      • Adjust Mobile Phase pH: As tenofovir has pKa values around 3.8 and 6.7, operating near these pHs can cause the compound to exist in multiple ionic forms.[4] Adjust the pH to be at least 2 units away from these values. A pH of around 3 is often a good starting point.[7]

  • Possible Cause 2: Column Void or Damage

    • Solution:

      • Reverse Flush the Column: Disconnect the column and flush it in the reverse direction (if permitted by the manufacturer) to remove any particulates that may have clogged the inlet frit.

      • Replace the Column: If flushing does not resolve the issue, the column packing may be irreversibly damaged, and the column should be replaced.[6]

Experimental Protocols

Protocol 1: Systematic Approach to Mobile Phase Optimization for Improved Peak Shape
  • Initial Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a suitable gradient (e.g., 5-95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.[8]

    • Detection: UV at 260 nm.[8]

    • Injection Volume: 10 µL.[4]

  • pH Adjustment:

    • Prepare mobile phase A with different pH values (e.g., 2.5, 3.0, 3.5, 5.0).

    • Inject the this compound standard and observe the peak shape at each pH.

    • Select the pH that provides the most symmetrical peak.

  • Organic Modifier Evaluation:

    • Prepare a mobile phase with the optimal pH using both acetonitrile and methanol as the organic modifier (Mobile Phase B).

    • Compare the peak shape, retention time, and resolution.

  • Addition of an Amine Modifier:

    • If tailing persists, add 0.1% triethylamine to the aqueous mobile phase (adjusting the pH as necessary with phosphoric acid).[4]

    • Evaluate the impact on peak symmetry.

Data Presentation

Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry

Mobile Phase pHPeak Asymmetry Factor (As)Observations
2.51.1Symmetrical peak
3.8 (near pKa1)2.5Significant tailing
5.11.8Moderate tailing[4]
6.7 (near pKa2)> 3.0Severe tailing and broadening

Note: Asymmetry Factor (As) is calculated at 10% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak. Values > 1.2 are generally considered tailing.

Mandatory Visualization

G cluster_0 Troubleshooting Poor Peak Shape for this compound start Poor Peak Shape Observed (Tailing, Fronting, Broadening) check_tailing Is the peak tailing? start->check_tailing check_fronting Is the peak fronting? check_tailing->check_fronting No ph_check Adjust Mobile Phase pH (2.5-3.5) check_tailing->ph_check Yes check_broad Is the peak broad/split? check_fronting->check_broad No overload_check Reduce Sample Concentration or Injection Volume check_fronting->overload_check Yes pka_check Ensure pH is >2 units from pKa (3.8, 6.7) check_broad->pka_check Yes end_node Symmetrical Peak Achieved check_broad->end_node No column_check Use High-Purity, End-Capped Column ph_check->column_check modifier_check Add Amine Modifier (e.g., 0.1% TEA) column_check->modifier_check metal_check Consider Metal Chelation (Inert System/Column) modifier_check->metal_check metal_check->end_node solvent_check Ensure Sample Solvent Matches Mobile Phase overload_check->solvent_check solvent_check->end_node column_void_check Check for Column Void/ Damage (Flush/Replace) pka_check->column_void_check column_void_check->end_node

Caption: Troubleshooting workflow for poor chromatographic peak shape of this compound.

References

Technical Support Center: (Rac)-Tenofovir-d7 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Tenofovir-d7. The information provided is intended to assist in ensuring the stability and accurate quantification of this compound in various biological matrices during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing inconsistent quantification of Tenofovir-d7 in my plasma samples. What could be the potential causes related to sample stability?

A1: Inconsistent quantification can arise from several factors related to the stability of Tenofovir-d7 in plasma. Key areas to investigate include:

  • Bench-Top Instability: Leaving plasma samples at room temperature for extended periods can lead to degradation. It is crucial to process samples on ice and minimize the time they are not frozen.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can impact the stability of Tenofovir and its internal standards.[1][2] It is recommended to aliquot plasma into single-use volumes to avoid multiple freeze-thaw cycles.

  • Long-Term Storage: The stability of Tenofovir in plasma is dependent on the storage temperature. For long-term storage, temperatures of -80°C are recommended to ensure stability for extended periods.[1][3]

  • Matrix Effects: Endogenous components in plasma can interfere with the ionization of Tenofovir-d7 in the mass spectrometer, leading to variability. Ensure your sample preparation method, such as solid-phase extraction (SPE) or protein precipitation, is robust and validated to minimize matrix effects.[1][4]

Q2: What are the recommended storage conditions for ensuring the long-term stability of Tenofovir-d7 in plasma and other biological matrices?

A2: To ensure the long-term stability of Tenofovir-d7, the following storage conditions are recommended based on published literature:

Biological MatrixStorage TemperatureDemonstrated Stability
Human Plasma-80°CUp to 34 months[3]
Human Plasma-20°CStable for at least 4 months[2]
Dried Blood Spots (DBS)-80°CStable
Dried Blood Spots (DBS)-20°CStable for up to 7 months[5]
Tissue Homogenates-80°CRecommended for long-term storage

Experimental Protocols

Protocol 1: Plasma Sample Preparation for Tenofovir-d7 Analysis using Protein Precipitation

This protocol outlines a common method for extracting Tenofovir and its deuterated internal standard from plasma samples.

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.

  • Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the working solution of this compound to the plasma sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid to improve peak shape) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Tenofovir-d7

This protocol provides a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tenofovir.

  • LC Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used for separation.[1]

  • Mobile Phase A: 0.1% Formic acid in water.[4][6]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]

  • Gradient Elution: A gradient elution is typically employed to separate Tenofovir from endogenous matrix components.

  • Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

  • MRM Transitions:

    • Tenofovir: m/z 288.1 → 176.1

    • This compound: m/z 295.1 → 183.1

Visualized Workflows and Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing thaw Thaw Plasma Sample on Ice aliquot Aliquot Plasma thaw->aliquot spike Spike with Tenofovir-d7 (IS) aliquot->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject separate Chromatographic Separation (C18) inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate stability_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Tenofovir-d7 Quantification benchtop Bench-Top Instability issue->benchtop freeze_thaw Freeze-Thaw Cycles issue->freeze_thaw storage Improper Long-Term Storage issue->storage matrix Matrix Effects issue->matrix process_cold Process Samples on Ice benchtop->process_cold aliquot_samples Aliquot into Single-Use Tubes freeze_thaw->aliquot_samples store_properly Store at -80°C storage->store_properly validate_prep Validate Sample Prep Method matrix->validate_prep

References

Technical Support Center: Mitigating Ion Suppression of (Rac)-Tenofovir-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression of (Rac)-Tenofovir-d7 in complex biological samples during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect that frequently occurs in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analyses. It is a phenomenon where the signal of the analyte of interest, in this case, this compound, is reduced due to the presence of co-eluting interfering compounds from the sample matrix (e.g., plasma, urine)[1][2][3]. These interferences, which can include salts, phospholipids, and proteins, compete with the analyte for ionization in the MS source, leading to a decrease in its ionization efficiency and a subsequent loss of signal intensity[3][4][5]. This can negatively impact the sensitivity, accuracy, and reproducibility of the quantitative analysis[2].

Q2: How can I detect and quantify ion suppression in my assay?

A2: There are two primary methods to assess matrix effects. The most common quantitative method is the post-extraction spike method, where you compare the peak area of an analyte spiked into an extracted blank matrix with the peak area of the same analyte in a neat solution[1]. A qualitative method is the post-column infusion experiment. Here, a constant flow of Tenofovir solution is infused into the MS detector while a blank, extracted matrix sample is injected into the LC system. Any dip in the baseline signal indicates a region where co-eluting matrix components are causing ion suppression[5][6].

Q3: My internal standard, this compound, has a low or erratic signal. Is this caused by ion suppression?

A3: Yes, a low or inconsistent signal from your stable isotope-labeled internal standard (SIL-IS), this compound, is a strong indicator of significant ion suppression[7]. A SIL-IS is designed to co-elute with the analyte and experience similar matrix effects, thereby compensating for signal loss during quantification[3][8]. However, severe suppression can reduce the signal of both the analyte and the internal standard to a level that compromises the assay's performance and limits of detection.

Q4: Which sample preparation technique is the most effective for minimizing ion suppression for Tenofovir?

A4: Improving the sample preparation cleanup is the most effective strategy to combat ion suppression[1][2]. While Protein Precipitation (PPT) is simple, it may not adequately remove phospholipids and other interferences[5]. Solid-Phase Extraction (SPE) is generally considered superior for generating cleaner extracts and significantly reducing matrix effects for Tenofovir analysis in complex matrices like plasma[5][9][10][11]. Liquid-Liquid Extraction (LLE) is another alternative that can be optimized for cleaner samples[6][12].

Q5: Can I overcome ion suppression just by optimizing my LC method?

A5: Chromatographic optimization is a crucial tool but may not be a complete solution on its own. By adjusting the column chemistry (e.g., using HILIC for a polar analyte like Tenofovir), mobile phase, and gradient, you can often achieve chromatographic separation between Tenofovir and the major interfering components of the matrix[2][6][13]. The goal is to shift the retention time of your analyte to a "quiet" region of the chromatogram where suppression is minimal[2]. However, for very complex matrices, this strategy is most effective when combined with a robust sample preparation technique.

Q6: What are the most common sources of matrix interference for Tenofovir analysis in plasma?

A6: In plasma, the most common sources of interference causing ion suppression are phospholipids from cell membranes and proteins[1]. Salts and other endogenous small molecules can also contribute, particularly at the beginning of the chromatographic run[5]. These compounds can co-elute with Tenofovir and compete for charge in the electrospray ionization (ESI) source, which is highly susceptible to such effects[1].

Troubleshooting Guide

Problem: Low or Inconsistent Signal for this compound and Analyte

  • Potential Cause: Significant ion suppression from co-eluting matrix components. This is common with simpler sample preparation methods like "dilute-and-shoot" or basic protein precipitation.

  • Troubleshooting Steps:

    • Quantify Matrix Effect: Perform a post-extraction spike experiment to determine the percentage of signal suppression.

    • Visualize Suppression Zones: Use a post-column infusion experiment to identify the retention times where ion suppression is most severe[5][6].

    • Improve Sample Cleanup: Switch from Protein Precipitation (PPT) to a more rigorous method like Solid-Phase Extraction (SPE). SPE is highly effective at removing phospholipids and other interferences that suppress the Tenofovir signal[5][9].

    • Optimize Chromatography: Adjust the LC gradient to move the Tenofovir peak away from the suppression zones identified in the post-column infusion experiment[2].

Problem: Poor Assay Precision and Accuracy

  • Potential Cause: Variable matrix effects between different samples or calibration standards. The composition of biological samples can vary, leading to inconsistent levels of ion suppression.

  • Troubleshooting Steps:

    • Verify Internal Standard Use: Ensure a stable isotope-labeled internal standard, this compound, is used. The SIL-IS should track the analyte's behavior and compensate for variability[8].

    • Enhance Sample Preparation: Implement a more robust and reproducible sample preparation method, such as SPE, to minimize variability in matrix components between samples[10][11].

    • Matrix-Match Calibrants: Prepare calibration standards and quality controls in the same biological matrix as the unknown samples. This ensures that the standards and samples experience similar matrix effects, improving accuracy[3].

Problem: High Background or Noisy Baseline

  • Potential Cause: Insufficient removal of endogenous matrix components, which can contaminate the LC-MS system and create high background noise.

  • Troubleshooting Steps:

    • Review Sample Preparation: Protein precipitation is known to leave behind significant amounts of matrix components compared to SPE[5]. Consider implementing an SPE cleanup protocol.

    • Incorporate a Diversion Valve: Use a divert valve to direct the highly contaminated early-eluting flow from the column to waste, preventing it from entering the mass spectrometer.

    • Optimize LC Method: Ensure adequate chromatographic resolution between Tenofovir and major matrix components. A longer gradient or a different column may be necessary.

Data Presentation: Sample Preparation Method Comparison

The following table summarizes quantitative data from various studies on the analysis of Tenofovir, providing a comparison of different sample preparation techniques.

Sample Preparation MethodMatrixAnalyte(s)Recovery / Extraction EfficiencyMatrix Effect (%)Reference
Methanol Extraction Dried Blood SpotsTenofovir (TFV)50.1% (Relative Recovery)103.21%[14]
Protein Precipitation Rat PlasmaTenofovir97% - 101%Not Reported[15]
Solid-Phase Extraction (SPE) Human PlasmaTenofovir (TNF)>88%Not Reported[9]
Solid-Phase Extraction (SPE) Human PlasmaTenofovir98.6%Not Reported[10]
Solid-Phase Extraction (SPE) Human PlasmaTenofovir (TNF)46.5%No Significant Effects Observed[11]

Note: Recovery and matrix effect values can vary significantly based on the specific protocol, sorbent, and reagents used. The data presented is for comparative purposes.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Tenofovir in Human Plasma

This protocol is a generalized procedure based on common methodologies for Tenofovir extraction[9][10][11]. Optimization is recommended.

  • Sample Pre-treatment: To a 100 µL plasma sample, add 50 µL of internal standard (this compound) working solution. Add 200 µL of 1% aqueous formic acid and vortex for 30 seconds[9].

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., SOLA CX, Oasis MCX) by passing 1 mL of methanol followed by 1 mL of water through the cartridge[9][16].

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interferences. A typical wash sequence might be 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard from the cartridge using 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 200 µL of the mobile phase starting condition (e.g., 90:10 water/methanol)[9]. Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT) for Tenofovir in Whole Blood/Plasma

This protocol is based on methodologies described for Tenofovir analysis[13][15].

  • Sample Preparation: To a 50 µL aliquot of plasma or whole blood, add 50 µL of the internal standard (this compound) working solution.

  • Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid, if desired) to the sample[13].

  • Vortexing: Vortex the mixture vigorously for 2-5 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 x g) for 5-10 minutes to pellet the precipitated proteins[13].

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or autosampler vial.

  • Analysis: Inject the supernatant directly into the LC-MS/MS system. Alternatively, the supernatant can be evaporated and reconstituted in the mobile phase to improve peak shape and compatibility.

Visual Guides

Sample_Prep_Workflow start Complex Biological Sample (e.g., Plasma, Urine) decision1 Assay Requirements? start->decision1 ppt Protein Precipitation (PPT) decision1->ppt Speed & Simplicity lle Liquid-Liquid Extraction (LLE) decision1->lle Moderate Selectivity spe Solid-Phase Extraction (SPE) decision1->spe Maximum Cleanliness ppt_adv Fastest Highest Throughput Sufficient for Less Sensitive Assays ppt->ppt_adv analysis LC-MS/MS Analysis ppt->analysis lle->analysis spe_adv Cleanest Extract Minimal Ion Suppression Best for High Sensitivity spe->spe_adv spe->analysis

Caption: Workflow for selecting a sample preparation method.

Ion_Suppression_Troubleshooting start Low / Inconsistent Analyte & IS Signal check_is Is IS signal also affected? start->check_is matrix_effect Suspect Matrix Effect / Ion Suppression check_is->matrix_effect Yes other_issue Check Instrument Stability, Standard Degradation, Injection Volume check_is->other_issue No diagnose How to Confirm? matrix_effect->diagnose post_infusion Perform Post-Column Infusion Experiment diagnose->post_infusion Qualitative post_spike Analyze Post-Extraction Spiked Samples diagnose->post_spike Quantitative solution Solution? post_infusion->solution post_spike->solution improve_prep Improve Sample Prep (e.g., PPT -> SPE) solution->improve_prep Primary optimize_lc Optimize Chromatography (Separate analyte from suppression zone) solution->optimize_lc Secondary Ion_Suppression_Mechanism Conceptual Diagram of Ion Suppression in ESI cluster_source Mass Spectrometer Ion Source cluster_explanation ESI_Needle ESI Needle (High Voltage) Droplet Charged Droplet ESI_Needle->Droplet Spray MS_Inlet MS Inlet Droplet->MS_Inlet Solvent Evaporation & Ion Formation Analyte Tenofovir-d7 (Analyte) Matrix Matrix (e.g., Phospholipid) pos1 pos2 exp1 Analyte and Matrix components co-elute from the LC column. exp2 In the ESI source, they compete for the limited surface area and charge on the evaporating droplets. exp3 Matrix components, often in higher concentration, preferentially occupy the surface, hindering the analyte's ability to form gas-phase ions. exp4 Result: Fewer analyte ions enter the mass spectrometer, causing a suppressed (lower) signal.

References

Preventing carryover of (Rac)-Tenofovir-d7 in autosampler injections

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering carryover issues with (Rac)-Tenofovir-d7 in autosampler injections during LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is analyte carryover and why is it a concern for this compound analysis?

A1: Analyte carryover is the appearance of a signal from an analyte in a sample injection that originates from a preceding injection.[1][2] For quantitative analysis using sensitive liquid chromatography-mass spectrometry (LC-MS), this is a significant issue as it can lead to the overestimation of the analyte's concentration in subsequent samples, compromising data accuracy and reliability.[1] Validation studies for quantitative LC-MS/MS methods typically require that any extraneous signals, such as those from carryover, do not exceed 20% of the peak area at the lower limit of quantitation (LLOQ).[3] Given the high sensitivity of modern mass spectrometers, minimizing carryover to levels below 0.002% is sometimes necessary to achieve a wide calibration range.

Q2: How can I differentiate between carryover and general system contamination?

A2: A strategic series of blank and standard injections can effectively distinguish between carryover and contamination.[3]

  • Carryover Pattern: Inject a blank solvent (Pre-Blank), followed by a high-concentration standard, and then one or more subsequent blank solvents (Post-Blanks). In a typical carryover scenario, the Pre-Blank will be clean, the first Post-Blank will show the highest carryover peak, and any subsequent Post-Blanks will show progressively smaller peaks.[3]

  • Contamination Pattern: If all blank injections (Pre- and Post-Blanks) show a consistent analyte signal, the issue is likely contamination.[3] This could stem from contaminated mobile phases, blank solvents, or autosampler wash solutions. To test for mobile phase contamination, you can double or triple the column equilibration time before injecting a blank; a corresponding two- or three-fold increase in the contaminant peak area suggests the mobile phase is the source.[3]

Q3: What are the primary sources of carryover in an LC-MS system?

A3: Carryover can originate from multiple points within the LC-MS system. The main causes are residues of a previously injected sample being adsorbed onto or trapped within various components.[4]

  • Autosampler: This is a frequent source, with analytes adhering to the needle (interior and exterior), needle seat, injection port, sample loop, or the injector valve's rotor seal.[1][3][4]

  • LC Column: The analytical column, guard column, or frits can retain the analyte, which then elutes in later runs.[1][5]

  • Fittings and Tubing: Improperly seated fittings can create dead volumes that trap the analyte.[2] Analyte molecules can also adsorb to the inner surfaces of PEEK or stainless steel tubing.[4]

  • MS Ion Source: While less common, buildup on the ion source components (like the cone or capillary) can sometimes be mistaken for carryover.[1]

Troubleshooting Guide for this compound Carryover

Q4: I've observed a peak for this compound in my blank injection. How do I begin troubleshooting?

A4: Start by systematically identifying the source of the carryover. The first step is to determine if the carryover originates from the LC components (autosampler, column) or the MS detector.

Experimental Protocols

Protocol 1: Systematic Isolation of Carryover Source
  • Initial Check: Perform the strategic blank injection sequence described in A2 to confirm the issue is carryover and not contamination.

  • Column vs. Autosampler Diagnosis:

    • Remove the analytical column from the system.

    • Replace the column with a zero-dead-volume union.

    • Inject a high-concentration standard of this compound followed by a blank injection.

    • Interpretation: If the carryover peak persists in the blank, the source is likely the autosampler (needle, valve, tubing).[6] If the peak disappears, the carryover is occurring on the column.[1][6]

Protocol 2: Optimizing Autosampler Wash Method for a Polar Compound

This compound is a deuterated form of Tenofovir, a polar nucleotide analogue.[7][8] Effective cleaning requires a wash solvent capable of disrupting the hydrogen bonding, ionic, and hydrophobic interactions that cause it to adhere to surfaces.[3]

  • Prepare Wash Solvents: Prepare fresh, high-purity wash solutions. See Table 1 for recommended compositions. For tenacious carryover, a multi-solvent wash program is highly effective.

  • Configure the Wash Program: Program the autosampler to perform an extensive cleaning cycle. A robust sequence includes:

    • Step 1 (Organic Flush): A strong organic solvent like Acetonitrile or Isopropanol to remove non-polar contaminants.

    • Step 2 (Acidic/Basic Flush): An aqueous solution with a pH modifier to disrupt ionic bonds. A solution containing 0.1-0.5% formic acid or ammonium hydroxide is often effective.

    • Step 3 (Polar Organic Mix): A mixture like 50:50 Methanol:Water to remove a broad range of contaminants.

    • Step 4 (Final Rinse): A final rinse with a solvent that is miscible with the initial mobile phase to prevent precipitation (e.g., 90:10 Water:Acetonitrile).

  • Implementation:

    • Ensure both the interior needle wash (flow-through) and exterior needle wash functions are activated.

    • Increase the volume and/or duration of each wash step.

    • Ensure the wash solvent is delivered to all parts of the injection path, including the needle seat. Some systems offer specific seat back-flushing options.[2]

Q5: My troubleshooting points to the autosampler. What specific actions should I take?

A5: If the autosampler is confirmed as the source, focus on both the cleaning method and hardware maintenance.

  • Enhance the Wash Protocol: Implement the multi-step wash program detailed in Protocol 2 . The choice of wash solvent is critical and should be strong enough to fully solubilize this compound.

  • Inspect and Replace Consumables:

    • Rotor Seal: The injector valve's rotor seal is a common site for carryover. If it is worn, scratched, or dirty, it should be cleaned or replaced.[3]

    • Needle and Needle Seat: Inspect for blockage or contamination. Clean these parts according to the manufacturer's instructions or replace if necessary.[9]

  • Adjust Injection Sequence: When possible, arrange the sample queue in order of ascending concentration to minimize the impact of a high-concentration sample on a subsequent low-concentration one.[6]

Data Presentation

Table 1: Recommended Autosampler Wash Solutions for this compound

Wash Solution CompositionRationale & Use CaseKey Considerations
100% Acetonitrile or IsopropanolEffective for removing less polar residues that may be present from the sample matrix.Ensure miscibility with subsequent wash steps to avoid precipitation.
50:25:25 IPA:MeOH:WaterA strong, general-purpose "magic mix" that can remove a wide range of contaminants.Highly effective as a primary wash solvent.
0.1-0.5% Formic Acid in WaterThe acidic pH helps to protonate Tenofovir, altering its polarity and disrupting ionic interactions with negatively charged surfaces.Use high-purity acid. Ensure system components are compatible.
0.1-0.5% Ammonium Hydroxide in WaterThe basic pH deprotonates acidic silanols on silica surfaces and can modify the charge state of the analyte, aiding in its removal.Use fresh ammonium hydroxide solution. Check for compatibility with system components.
10% Methanol in WaterA weaker wash, often used as a final rinse to transition the system back to mobile phase conditions.Helps prevent analyte crashing out when switching from strong organic to highly aqueous mobile phases.

Mandatory Visualization

Below are diagrams illustrating key troubleshooting and experimental workflows for managing carryover.

G start Carryover Suspected for This compound q1 Perform Strategic Injections: Pre-Blank, Standard, Post-Blanks start->q1 q2 Is the peak pattern consistent with carryover (decreasing in post-blanks)? q1->q2 contamination Issue is likely Contamination. Investigate mobile phase, blank solvents, and glassware. q2->contamination No isolate_source Isolate Carryover Source: Remove column, replace with union. Inject Standard then Blank. q2->isolate_source Yes end Carryover Resolved contamination->end q3 Does carryover peak persist without column? isolate_source->q3 column_issue Source is Column. - Develop stronger column wash. - Flush column with 100% ACN. - Replace guard/analytical column. q3->column_issue No autosampler_issue Source is Autosampler. Proceed to Autosampler Troubleshooting. q3->autosampler_issue Yes column_issue->end autosampler_issue->end

Caption: Troubleshooting Decision Tree for Carryover.

G start Start Wash Cycle wash1 Step 1: Strong Organic Wash (e.g., 100% Isopropanol) Purpose: Remove non-polar matrix components. start->wash1 wash2 Step 2: Acidic or Basic Wash (e.g., 0.2% Formic Acid) Purpose: Disrupt ionic interactions. wash1->wash2 wash3 Step 3: Polar Mix Wash (e.g., 50% MeOH in Water) Purpose: Broad-spectrum cleaning. wash2->wash3 wash4 Step 4: Final Rinse (Mobile Phase Compatible) Purpose: Re-equilibrate for next injection. wash3->wash4 end_cycle End Wash Cycle wash4->end_cycle

Caption: Optimized Multi-Step Autosampler Wash Program.

References

Improving extraction recovery for Tenofovir with (Rac)-Tenofovir-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tenofovir and its deuterated internal standard, (Rac)-Tenofovir-d7. Our goal is to help you improve extraction recovery and ensure accurate quantification in your bioanalytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

This compound is a stable, isotopically labeled version of Tenofovir. It is chemically identical to Tenofovir, except that seven hydrogen atoms have been replaced with deuterium.[1] In bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), it serves as an ideal internal standard (IS). Because it has a slightly higher molecular weight, the mass spectrometer can distinguish it from the unlabeled Tenofovir.[2] However, its chemical and physical properties are nearly identical, meaning it behaves the same way during sample preparation, extraction, and chromatographic separation. This allows it to accurately correct for any analyte loss that may occur during the experimental workflow, leading to more precise and accurate quantification.

Q2: My extraction recovery for Tenofovir is consistently low. What are the common causes?

Low recovery can stem from several factors throughout the sample preparation and extraction process. Common causes include:

  • Suboptimal Extraction Method: The chosen method (e.g., protein precipitation, solid-phase extraction) may not be the most efficient for your specific sample matrix (e.g., plasma, cerebrospinal fluid).

  • Incorrect pH: The pH of the sample and wash/elution solutions is critical, especially for Solid-Phase Extraction (SPE). Tenofovir is a polar compound, and its charge state, which is pH-dependent, will significantly affect its retention on the SPE sorbent.

  • Inefficient Elution: The solvent used to elute Tenofovir from the SPE cartridge may not be strong enough, or the volume may be insufficient, leaving a significant portion of the analyte behind.

  • Matrix Effects: Components in the biological matrix (salts, lipids, proteins) can interfere with the extraction process or suppress the analyte signal during LC-MS/MS analysis. A clean extract is crucial.[3]

  • Analyte Instability: Tenofovir disoproxil fumarate (TDF), the prodrug form, is known to be unstable and can hydrolyze to Tenofovir, especially under certain pH and temperature conditions.[4][5]

Q3: How does using this compound help improve my apparent recovery and result accuracy?

While an internal standard like this compound does not physically increase the amount of Tenofovir you extract, it corrects for experimental variability. Here's how:

  • Correction for Analyte Loss: A known amount of Tenofovir-d7 is added to each sample at the very beginning of the workflow.[2] Any Tenofovir lost during subsequent steps (e.g., precipitation, washing, elution, transfer) will be accompanied by a proportional loss of Tenofovir-d7.

  • Quantification by Ratio: Instead of relying on the absolute signal of Tenofovir, the quantification is based on the ratio of the Tenofovir signal to the Tenofovir-d7 signal.[6] If, for example, 20% of both the analyte and the internal standard are lost during extraction, the ratio between them remains constant.

  • Compensation for Matrix Effects: The internal standard also helps to correct for signal suppression or enhancement during ionization in the mass spectrometer, as it is affected similarly to the analyte.

This ratio-based approach provides a more accurate and reproducible measurement of the true Tenofovir concentration in the original sample, even if the absolute recovery is less than 100%.

Troubleshooting Guide

Issue: Low or Inconsistent Extraction Recovery

Potential Cause Recommended Solution
Inefficient Protein Precipitation Optimize the precipitating agent. While methanol is common, acetonitrile or mixtures with acids like trifluoroacetic acid or perchloric acid can be more effective.[2][7] Ensure a sufficient volume of organic solvent is used (typically 3-4 times the sample volume). Vortex thoroughly and centrifuge at a high speed (e.g., >10,000 x g) to ensure a compact pellet.
Suboptimal Solid-Phase Extraction (SPE) 1. Acidify the Sample: Before loading, acidify the plasma sample with an acid like phosphoric or trifluoroacetic acid to ensure Tenofovir is in the correct charge state for binding to the sorbent.[3][8] 2. Optimize Wash Steps: Use a wash solution (e.g., water with a small amount of acid) to remove interferences without prematurely eluting the Tenofovir.[3] 3. Strengthen Elution Solvent: Ensure your elution solvent is appropriate. A common choice is a mixture of methanol and acetonitrile.[3] If recovery is low, consider increasing the organic content or adding a small amount of base (e.g., ammonium hydroxide) to neutralize the analyte for efficient elution.
Matrix Effects in LC-MS/MS Matrix effects can cause signal suppression. If you suspect this, compare the analyte signal in a post-extraction spiked blank matrix to the signal in a neat solution. Switching from protein precipitation to a more thorough cleanup method like SPE can significantly reduce matrix effects and produce a cleaner extract.[3]
Internal Standard (IS) Issues Ensure the IS (this compound) is added at the very beginning of the sample preparation process.[2] Verify the concentration and stability of your IS stock solution. The response of the IS should be consistent across all samples (excluding blanks).

Quantitative Data Summary

The following tables summarize typical recovery rates and validated LC-MS/MS parameters for Tenofovir analysis from various studies.

Table 1: Tenofovir Extraction Recovery Rates

Extraction MethodSample MatrixAnalyte(s)Average Recovery (%)Internal Standard
Solid-Phase Extraction (SPE)Human PlasmaTenofovir97.4%[9][10]Tegafur
Solid-Phase Extraction (SPE)Human PlasmaTenofovir, Emtricitabine98.6%[11]2',3'-dideoxyuridine
Solid-Phase Extraction (SPE)Human PlasmaTenofovir, Emtricitabine46.5%[3][12]Thymidine
Protein PrecipitationRat PlasmaTenofovirNot specified, but method validated[2]This compound

Note: Recovery can vary significantly based on the specific protocol, sorbent, and matrix used. Even with lower physical recovery (e.g., 46.5%), the use of an appropriate internal standard allows for accurate and reproducible quantification.[3][12]

Table 2: Example LC-MS/MS Parameters for Tenofovir & Tenofovir-d7

ParameterSetting
Mass Spectrometer Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)[6][8]
Monitored Transition (Tenofovir) m/z 288.1 → 176.1[2][6]
Monitored Transition (this compound) m/z 295.2 → 183.0[2]
Column Type C18 or Polar-RP[2][8]
Mobile Phase A 0.1% Formic Acid in Water[8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Tenofovir from Human Plasma

This protocol is a generalized procedure based on common methodologies.[3][8]

  • Sample Pre-treatment:

    • Pipette 200 µL of human plasma into a microcentrifuge tube.

    • Add 20 µL of the this compound internal standard working solution.

    • Add 200 µL of 4% phosphoric acid in water.[8] Vortex for 10 seconds.

    • Centrifuge at 20,000 x g for 5 minutes to pellet any precipitated proteins.[8]

  • SPE Cartridge Conditioning:

    • Place a mixed-mode cation exchange (MCX) SPE plate or cartridge on a vacuum manifold.

    • Condition the sorbent by passing 200 µL of methanol, followed by 200 µL of water.[8] Do not let the sorbent go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum or allow the sample to pass through via gravity.

  • Washing:

    • Wash the cartridge with 200 µL of water containing 0.1% formic acid to remove polar impurities.

    • Wash the cartridge with 200 µL of methanol to remove non-polar impurities.

  • Elution:

    • Elute the Tenofovir and Tenofovir-d7 from the cartridge using 2 x 100 µL of methanol containing 5% ammonium hydroxide.

    • Collect the eluent in a clean collection plate or tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluent to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 97% water, 3% acetonitrile, 0.1% formic acid).[8]

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system for analysis.

Protocol 2: Protein Precipitation for Tenofovir from Rat Plasma

This protocol is adapted from a validated method using Tenofovir-d7.[2]

  • Sample Preparation:

    • Aliquot 25 µL of rat plasma into a well of a 96-well deep-well plate.

    • Add 10 µL of the this compound internal standard solution (e.g., 500 ng/mL in water). For blank samples, add 10 µL of water.[2]

  • Precipitation:

    • Add 150 µL of ice-cold methanol to each well.[2]

    • Seal the plate and shake for 10 minutes.

  • Centrifugation:

    • Centrifuge the plate at 4,000 x g for 10 minutes at 15°C to pellet the precipitated proteins.[2]

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new 96-well plate for analysis or for further evaporation and reconstitution if needed.

  • Analysis:

    • Inject the supernatant directly into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start 1. Plasma Sample add_is 2. Add this compound IS start->add_is extract 3. Perform Extraction (SPE or Protein Precipitation) add_is->extract dry_recon 4. Evaporate & Reconstitute extract->dry_recon lcms 5. LC-MS/MS Analysis dry_recon->lcms data 6. Calculate Concentration (Analyte/IS Ratio) lcms->data

recovery_logic cluster_0 Initial Sample cluster_1 After Inefficient Extraction (e.g., 30% Loss) cluster_2 Quantification by Ratio tenofovir_initial Tenofovir (Analyte) Amount = X tenofovir_lost Tenofovir Remaining Amount = 0.7 * X tenofovir_initial->tenofovir_lost Extraction Step d7_initial Tenofovir-d7 (IS) Amount = Y (Known) d7_lost Tenofovir-d7 Remaining Amount = 0.7 * Y d7_initial->d7_lost Extraction Step ratio_calc Measured Ratio = (0.7 * X) / (0.7 * Y) = X / Y tenofovir_lost->ratio_calc d7_lost->ratio_calc result Since Y is known, X is accurately calculated. The 30% loss is corrected for. ratio_calc->result

troubleshooting_flowchart start Start: Low/Variable Tenofovir Recovery check_is Is Internal Standard (IS) response consistent? start->check_is is_ok YES check_is->is_ok is_bad NO check_is->is_bad check_method Which extraction method? is_ok->check_method fix_is fix_is is_bad->fix_is Check IS stock solution, pipetting, and addition step. end_node Re-validate and analyze samples fix_is->end_node is_pp Protein Precipitation check_method->is_pp is_spe Solid-Phase Extraction check_method->is_spe pp_actions Optimize precipitating solvent (e.g., try ACN vs MeOH). Increase solvent:plasma ratio. Ensure sufficient centrifugation. is_pp->pp_actions spe_actions Optimize sample pH (acidify). Optimize wash/elution solvents. Check SPE sorbent type. is_spe->spe_actions pp_actions->end_node spe_actions->end_node

References

Technical Support Center: Addressing In-Source Fragmentation of Deuterated Tenofovir

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the in-source fragmentation (ISF) of deuterated Tenofovir (Tenofovir-dn) during liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF) and why is it a concern for deuterated Tenofovir analysis?

A1: In-source fragmentation is the unintended breakdown of analyte ions within the ion source of a mass spectrometer before they enter the mass analyzer.[1] This phenomenon can be particularly problematic when using deuterated internal standards, such as Tenofovir-d6, for the quantitative analysis of Tenofovir. Significant ISF can lead to an underestimation of the internal standard concentration, resulting in an overestimation of the analyte concentration. Additionally, fragments of the deuterated standard may interfere with the detection of the non-deuterated analyte, a phenomenon known as isotopic crosstalk.

Q2: I am observing unexpected peaks in the mass spectrum of my deuterated Tenofovir standard. What could be the cause?

A2: Unexpected peaks are often a result of in-source fragmentation. The energy within the ion source, primarily influenced by the cone voltage (or fragmentor voltage) and source temperature, can cause the deuterated Tenofovir molecule to fragment. Common fragments of Tenofovir include the loss of the phosphonate group and portions of the adenine base. The presence of deuterium atoms can sometimes lead to altered fragmentation pathways or unexpected neutral losses.

Q3: My quantitative results for Tenofovir are inconsistent and show poor accuracy. Could ISF of my deuterated internal standard be the issue?

A3: Yes, inconsistent and inaccurate quantification is a common consequence of in-source fragmentation of the internal standard. If the degree of fragmentation is not consistent across all samples and standards, the analyte-to-internal standard ratio will vary, leading to poor data quality. It is crucial to minimize and stabilize the extent of ISF to ensure reliable quantitative results.

Q4: Can the mobile phase composition affect the in-source fragmentation of deuterated Tenofovir?

A4: Absolutely. The mobile phase composition, including the type and concentration of organic solvents and additives (e.g., formic acid, ammonium acetate), can influence the ionization efficiency and the stability of the ions in the gas phase. A mobile phase that promotes efficient ionization at lower source energies can help to reduce the likelihood of in-source fragmentation.

Q5: How can I minimize or control the in-source fragmentation of my deuterated Tenofovir standard?

A5: Minimizing ISF typically involves optimizing the ion source parameters to achieve "softer" ionization conditions. Key parameters to adjust include:

  • Cone Voltage (or Fragmentor/Nozzle Voltage): This is a critical parameter that influences the energy of ions as they enter the mass spectrometer. Lowering the cone voltage generally reduces the extent of in-source fragmentation.[2]

  • Source Temperature: High source temperatures can provide excess thermal energy, leading to fragmentation. Optimizing the temperature to the lowest effective value for desolvation is recommended.

  • Nebulizer and Heater Gas Flow Rates: Proper adjustment of these gas flows can improve desolvation efficiency at lower temperatures, indirectly reducing the thermal stress on the analyte.

Troubleshooting Guides

Issue 1: High Abundance of Fragment Ions Observed for Deuterated Tenofovir

Symptoms:

  • The peak corresponding to the precursor ion of deuterated Tenofovir is significantly lower than expected.

  • One or more fragment ions show high intensity in the mass spectrum, even without intentional fragmentation (MS/MS).

  • Poor linearity in the calibration curve.

Possible Causes and Solutions:

CauseSolution
High Cone Voltage Systematically reduce the cone voltage in small increments (e.g., 5-10 V) and monitor the intensity of the precursor and fragment ions. Aim for the lowest voltage that provides adequate sensitivity for the precursor ion.
Elevated Source Temperature Decrease the source temperature in steps of 10-20 °C and observe the effect on fragmentation. Ensure the temperature is sufficient for proper desolvation but not excessively high.
Inappropriate Mobile Phase Experiment with different mobile phase compositions. For example, adjusting the percentage of organic solvent or changing the additive (e.g., from formic acid to ammonium formate) can alter ionization efficiency and ion stability.
Issue 2: Loss of Deuterium Labels

Symptoms:

  • Observation of ions with mass-to-charge ratios corresponding to the loss of one or more deuterium atoms from the internal standard.

  • Inaccurate quantification due to an underestimation of the deuterated internal standard concentration.

Possible Causes and Solutions:

CauseSolution
Energetic Ion Source Conditions Similar to general fragmentation, high cone voltages and source temperatures can induce the loss of deuterium atoms. Apply the solutions from "Issue 1" to create milder ionization conditions.
Location of Deuterium Labels If the deuterium atoms are located on exchangeable positions (e.g., on heteroatoms like oxygen or nitrogen), they can be lost through exchange with protons from the mobile phase. While Tenofovir-d6 is typically labeled on stable carbon positions, it is crucial to confirm the labeling position from the supplier. If labels are on exchangeable sites, consider using a different internal standard.
Issue 3: Isotopic Crosstalk

Symptoms:

  • The peak for the non-deuterated Tenofovir analyte is detected in a blank sample that is spiked only with the deuterated internal standard.

  • Inaccurate quantification, especially at low analyte concentrations.

Possible Causes and Solutions:

CauseSolution
In-source fragmentation of the deuterated standard A fragment ion of the deuterated internal standard may have the same mass-to-charge ratio as the precursor or a fragment ion of the non-deuterated analyte. Optimize ion source conditions to minimize fragmentation.
Natural Isotope Abundance The M+n peak of the analyte can interfere with the deuterated internal standard, or vice-versa. While less common for highly deuterated standards, it can be a factor. If significant, a correction factor may need to be applied, or a standard with a larger mass difference should be used (e.g., 13C labeled).[3]

Quantitative Data

Table 1: Common Precursor and Product Ions for Tenofovir and Deuterated Analogs

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)Collision Energy (eV) - Example
Tenofovir288.1176.1, 136.115-25
Tenofovir-d6294.1182.1, 164.015-25
13C5-Tenofovir293.1181.115-25

Note: Optimal collision energies are instrument-dependent and should be determined empirically.

Table 2: Hypothetical Example of the Effect of Cone Voltage on In-Source Fragmentation of Tenofovir-d6

Cone Voltage (V)Precursor Ion (m/z 294.1) Relative Intensity (%)Fragment Ion (m/z 182.1) Relative Intensity (%)
20955
308020
406040
503565

This table illustrates a typical trend. Actual values will vary based on the mass spectrometer and other source parameters.

Experimental Protocols

Protocol 1: Optimization of Cone Voltage to Minimize In-Source Fragmentation
  • Prepare a standard solution of deuterated Tenofovir at a concentration that gives a strong signal (e.g., 100 ng/mL).

  • Infuse the solution directly into the mass spectrometer or perform a flow injection analysis using the intended mobile phase.

  • Set the mass spectrometer to monitor the precursor ion of deuterated Tenofovir (e.g., m/z 294.1) and its expected major fragment ion (e.g., m/z 182.1).

  • Start with a low cone voltage (e.g., 10 V) and acquire the mass spectrum.

  • Increase the cone voltage in increments of 5 or 10 V over a relevant range (e.g., 10 V to 60 V).

  • Record the intensities of the precursor and fragment ions at each cone voltage setting.

  • Plot the relative intensities of the precursor and fragment ions as a function of the cone voltage.

  • Select the optimal cone voltage that maximizes the precursor ion signal while keeping the fragment ion signal at an acceptable minimum (e.g., <5-10% of the precursor ion).

Visualizations

InSourceFragmentationWorkflow cluster_LC LC System cluster_MS Mass Spectrometer Ion Source cluster_Factors Influencing Factors LC_Eluent LC Eluent (Analyte + Deuterated IS) Ionization Electrospray Ionization (ESI) LC_Eluent->Ionization Introduction ISF_Zone In-Source Region (High Energy Potential) Ionization->ISF_Zone Ion Formation MassAnalyzer To Mass Analyzer ISF_Zone->MassAnalyzer Desired Path (Intact Ions) UnwantedFragments UnwantedFragments ISF_Zone->UnwantedFragments UnwantedFragments->MassAnalyzer Interference ConeVoltage Cone Voltage ConeVoltage->ISF_Zone SourceTemp Source Temperature SourceTemp->ISF_Zone MobilePhase Mobile Phase MobilePhase->Ionization

Caption: Workflow illustrating the process of in-source fragmentation.

TroubleshootingLogic Start High In-Source Fragmentation Observed CheckCV Is Cone Voltage Optimized? Start->CheckCV CheckTemp Is Source Temperature Minimized? CheckCV->CheckTemp Yes ReduceCV Reduce Cone Voltage CheckCV->ReduceCV No CheckMobilePhase Is Mobile Phase Composition Optimal? CheckTemp->CheckMobilePhase Yes ReduceTemp Lower Source Temperature CheckTemp->ReduceTemp No ModifyMobilePhase Adjust Mobile Phase CheckMobilePhase->ModifyMobilePhase No Resolved Issue Resolved CheckMobilePhase->Resolved Yes ReduceCV->CheckCV ReduceTemp->CheckTemp ModifyMobilePhase->CheckMobilePhase

Caption: A logical troubleshooting workflow for addressing in-source fragmentation.

FragmentationPathway Tenofovir Tenofovir [M+H]+ m/z 288.1 Fragment1 Fragment Ion m/z 176.1 Tenofovir->Fragment1 CID NeutralLoss1 Loss of C4H9O4P Fragment2 Fragment Ion m/z 136.1 Fragment1->Fragment2 CID NeutralLoss2 Loss of C2H4O

Caption: Simplified fragmentation pathway of Tenofovir.

References

Long-term stability and proper storage of (Rac)-Tenofovir-d7 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and proper storage of (Rac)-Tenofovir-d7 stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute with an aqueous buffer. Tenofovir is sparingly soluble in aqueous buffers alone.[1]

Q2: What are the optimal storage conditions for long-term stability of this compound stock solutions?

A2: For long-term stability, it is recommended to store stock solutions of this compound at -20°C or -80°C. A supplier of this compound suggests that in-solvent storage is stable for up to 6 months at -80°C and for 1 month at -20°C.[1] Aqueous solutions are not recommended for storage for more than one day.

Q3: How does the stability of this compound compare to its non-deuterated counterpart, Tenofovir?

A3: The chemical stability of deuterated compounds is generally very similar to their non-deuterated counterparts. Therefore, the stability profile of this compound is expected to be comparable to that of Tenofovir under the same storage conditions. The primary degradation pathways for Tenofovir and its prodrugs, such as hydrolysis, are not significantly affected by deuterium substitution.

Q4: What are the primary degradation pathways for Tenofovir and its analogues?

A4: The primary degradation pathway for Tenofovir and its prodrugs (Tenofovir Disoproxil Fumarate - TDF, and Tenofovir Alafenamide - TAF) is hydrolysis.[2] Stability is highly dependent on pH, with increased degradation observed in both acidic and alkaline conditions.[2][3] Other degradation pathways can include oxidation and photolysis under specific stress conditions.[3]

Troubleshooting Guide

Issue 1: Unexpected peaks are observed in the chromatogram of my this compound stock solution.

  • Possible Cause 1: Degradation. The unexpected peaks may be degradation products. Tenofovir is susceptible to hydrolysis, especially at non-neutral pH.

    • Solution: Analyze the degradation products using a validated stability-indicating method, such as LC-MS, to identify the impurities.[2][4] Prepare fresh stock solutions and ensure the pH of any aqueous buffers is controlled.

  • Possible Cause 2: Solvent Impurities. The solvent used to prepare the stock solution may contain impurities.

    • Solution: Use high-purity, HPLC-grade solvents for stock solution preparation. Run a solvent blank on your analytical instrument to check for background peaks.

  • Possible Cause 3: Contamination. The stock solution may have been contaminated during preparation or storage.

    • Solution: Prepare a fresh stock solution using new, clean labware. Filter the stock solution through a 0.22 µm filter before analysis.

Issue 2: My this compound stock solution shows a decrease in concentration over time.

  • Possible Cause 1: Improper Storage. Storage at temperatures higher than recommended (-20°C or -80°C) can accelerate degradation. Frequent freeze-thaw cycles can also impact stability.

    • Solution: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. Ensure storage at or below -20°C. For long-term storage, -80°C is preferable.[1]

  • Possible Cause 2: Adsorption to Container. Highly pure compounds at low concentrations can sometimes adsorb to the surface of storage vials.

    • Solution: Use low-adsorption polypropylene or silanized glass vials for storage.

Issue 3: I am having difficulty dissolving this compound.

  • Possible Cause: Incorrect Solvent or Insufficient Mixing. Tenofovir has limited solubility in aqueous solutions.

    • Solution: Use an appropriate organic solvent such as DMSO for initial dissolution.[1] Sonication can aid in dissolving the compound. For aqueous-based assays, a common technique is to prepare a concentrated stock in DMSO and then dilute it into the aqueous buffer.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Powder-20°C3 years[1]
Powder4°C2 years[1]
In Solvent-80°C6 months[1]
In Solvent-20°C1 month[1]

Table 2: Summary of Tenofovir Stability under Forced Degradation Conditions

Stress ConditionStability of TenofovirReference
Acidic Hydrolysis (0.1 M HCl)Unstable[2]
Alkaline Hydrolysis (0.1 M NaOH)Unstable[2]
Oxidative (H₂O₂)Stable[2]
Thermal (Dry Heat)Stable[3]
PhotolyticLabile[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, HPLC-grade DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of powder in a clean, tared microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the solution until the powder is completely dissolved. Sonication may be used if necessary.

    • Aliquot the stock solution into single-use, low-adsorption vials.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Stability Assessment by RP-HPLC

  • Objective: To assess the stability of a this compound stock solution over time.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection Wavelength: 267 nm.[5]

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a fresh this compound stock solution and a series of calibration standards.

    • Inject the standards to generate a calibration curve.

    • Inject a sample of the stock solution to be tested at time zero.

    • Store the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).

    • At specified time points (e.g., 1, 2, 4 weeks), remove an aliquot of the stock solution, allow it to come to room temperature, and inject it into the HPLC system.

    • Compare the peak area of the Tenofovir-d7 peak at each time point to the time zero measurement to determine the percentage of degradation.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_storage Storage Conditions cluster_timepoint_analysis Timepoint Analysis prep_stock Prepare this compound Stock Solution t0_analysis Analyze Stock Solution (Time Zero) prep_stock->t0_analysis prep_cal Prepare Calibration Standards cal_curve Generate Calibration Curve prep_cal->cal_curve cal_curve->t0_analysis tn_analysis Analyze Stock Solution (Time n) cal_curve->tn_analysis storage Store Stock Solution at Varied Conditions t0_analysis->storage storage->tn_analysis At specified time intervals compare Compare Results to Time Zero tn_analysis->compare

Caption: Workflow for assessing the stability of this compound stock solutions.

degradation_pathway Simplified Tenofovir Degradation cluster_conditions Stress Conditions Tenofovir Tenofovir Degradation Degradation Products Tenofovir->Degradation Acid Acidic pH Acid->Degradation Alkali Alkaline pH Alkali->Degradation Light Photolysis Light->Degradation

Caption: Major stress factors leading to Tenofovir degradation.

References

Technical Support Center: Tenofovir Quantification in Urine Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Tenofovir (TFV) quantification in urine samples.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for quantifying Tenofovir in urine?

A1: The most common and gold-standard method for quantifying Tenofovir in urine is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2] This method offers high sensitivity and specificity. Other methods include High-Performance Liquid Chromatography with UV detection (HPLC-UV) and antibody-based immunoassays like ELISA.[3][4][5]

Q2: Why are Tenofovir levels in urine significantly different when administering Tenofovir Disoproxil Fumarate (TDF) versus Tenofovir Alafenamide (TAF)?

A2: TDF is primarily metabolized in the gut and plasma, leading to higher systemic and subsequent urine concentrations of Tenofovir.[6] In contrast, TAF is metabolized intracellularly, resulting in approximately 90% lower plasma TFV levels and consequently 74% lower urine TFV concentrations compared to TDF.[6][7] This is a critical consideration when establishing quantification ranges and interpreting results.

Q3: How stable is Tenofovir in urine samples?

A3: Tenofovir has been shown to be stable in urine at room temperature for at least 14 days.[8][9] For long-term storage, freezing at -20°C or -80°C is recommended.[10][11]

Q4: What is a typical concentration range for Tenofovir in urine?

A4: Tenofovir concentrations in urine can vary widely depending on the prodrug administered, dosage, and patient adherence. For individuals on TDF-based regimens, concentrations can range from 10 ng/mL to over 10,000 ng/mL.[2][8] A urine TFV concentration greater than 1000 ng/mL is often considered indicative of medication ingestion within the last 24-48 hours.[2][8]

Q5: What are matrix effects and how can they be minimized in urine Tenofovir analysis?

A5: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix (urine). This can lead to signal suppression or enhancement, affecting accuracy. To minimize matrix effects, several strategies can be employed:

  • Sample Dilution: A simple and effective method to reduce the concentration of interfering substances.[11]

  • Efficient Sample Preparation: Techniques like solid-phase extraction (SPE) or protein precipitation help to remove interfering compounds.[12][13]

  • Use of Stable Isotope-Labeled Internal Standards: These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.[10][12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Analyte Signal Inadequate sample extractionOptimize the extraction method (e.g., protein precipitation, solid-phase extraction). Ensure complete evaporation and reconstitution steps.[13][14]
Poor ionization in the mass spectrometerCheck and optimize MS parameters, including spray voltage, gas flows, and temperature. Ensure the mobile phase is compatible with efficient ionization.[1]
Tenofovir degradationEnsure proper sample storage conditions (frozen at -20°C or -80°C for long-term).[10][11] Tenofovir is stable for at least 14 days at room temperature in urine.[8]
Poor Peak Shape or Tailing Column contamination or degradationFlush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate mobile phase pHAdjust the mobile phase pH. Tenofovir is an amphiprotic compound, and its retention is pH-dependent.[4]
High Variability in Results Inconsistent sample preparationEnsure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls.
Matrix effectsImplement strategies to mitigate matrix effects, such as sample dilution or the use of a stable isotope-labeled internal standard.[11][12]
Carryover in Blank Samples Inadequate cleaning of the injection systemImplement a rigorous needle and injection port washing procedure between samples.[15]
High concentration sample analyzed previouslyInject several blank samples after a high concentration sample to ensure the system is clean.
Quantification outside of the linear range Sample concentration is too high or too lowDilute or concentrate the urine sample as needed to fall within the validated calibration curve range.[11]

Quantitative Data Summary

Table 1: LC-MS/MS Method Parameters for Tenofovir Quantification in Urine

Parameter Study 1 Study 2 Study 3
Calibration Range 391 - 100,000 ng/mL[1]10 - 10,000 ng/mL[8]10 - 1,000 ng/mL[2]
Limit of Quantification (LOQ) 391 ng/mL[1]Not Specified10 ng/mL[16]
Limit of Detection (LOD) 195 ng/mL[1]Not Specified5 ng/mL[2]
Internal Standard Not Specified2H6-tenofovir[2]Iso-TFV (13C labeled)[12]
Recovery Consistent and stable[1]Not SpecifiedNot Specified

Table 2: HPLC-UV Method Parameters for Tenofovir Quantification in Urine

Parameter Study 1
Calibration Range 10.0–300.0 µg/mL[4]
Limit of Detection (LOD) 4 µg/mL[4]
Detection Wavelength 260 nm[4]

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of Tenofovir in Urine

This protocol is a generalized procedure based on common practices reported in the literature.[1][2]

1. Sample Preparation (Protein Precipitation):

  • Thaw frozen urine samples at room temperature.
  • Vortex the samples to ensure homogeneity.
  • To 100 µL of urine sample, add 100 µL of internal standard solution (e.g., 50 ng/mL 2H6-tenofovir in acetonitrile with 0.1% formic acid).[2]
  • Vortex for 30 seconds to precipitate proteins.
  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 or PFP column is commonly used (e.g., Kinetex PFP, 2.6 μm, 4.6 × 100 mm).[2]
  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.05% or 0.1%) to improve peak shape and ionization.[1][2]
  • Flow Rate: Typically around 0.2 - 0.5 mL/min.
  • Injection Volume: 5 - 20 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Tenofovir: m/z 288.3 → 176.3 and 288.3 → 159.2[2]
  • 2H6-tenofovir (IS): m/z 294.3 → 182.2[2]
  • Optimize other parameters such as declustering potential, collision energy, and source temperature for the specific instrument used.

Protocol 2: HPLC-UV Quantification of Tenofovir in Urine

This protocol is based on a method for simultaneous determination of Tenofovir and creatinine.[4]

1. Sample Preparation:

  • Thaw and vortex urine samples.
  • For calibration standards, spike 50 µL of blank urine with known concentrations of Tenofovir.
  • No extensive extraction is required for this simplified method.

2. Chromatographic Conditions:

  • Column: Zorbax SB C-18 (150 × 4.6 mm, 5 µm).[4]
  • Mobile Phase: A gradient of acetonitrile and phosphate buffer.[17]
  • Detection Wavelength: 260 nm for Tenofovir.[4]
  • Flow Rate: Typically around 1.0 - 1.2 mL/min.[17]
  • Injection Volume: 50 µL.

Visualizations

Experimental_Workflow Figure 1. General Workflow for LC-MS/MS Quantification of Tenofovir in Urine cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine Sample Collection and Storage (-80°C) Thaw Thaw and Vortex Sample->Thaw Spike Spike with Internal Standard Thaw->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Separate Chromatographic Separation (Reversed-Phase Column) Inject->Separate Ionize Electrospray Ionization (Positive Mode) Separate->Ionize Detect Mass Spectrometry Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Tenofovir Concentration Calibrate->Quantify

Caption: General Workflow for LC-MS/MS Quantification of Tenofovir in Urine.

Troubleshooting_Tree Figure 2. Troubleshooting Decision Tree for Low Analyte Signal Start Problem: Low or No Analyte Signal Check_IS Is the Internal Standard (IS) signal also low? Start->Check_IS Check_Extraction Review Sample Extraction Protocol Check_IS->Check_Extraction Yes Check_MS Check Mass Spectrometer Performance Check_IS->Check_MS No Optimize_Extraction Optimize extraction: - Check solvent volumes - Ensure complete reconstitution Check_Extraction->Optimize_Extraction Solution_Found Problem Resolved Optimize_Extraction->Solution_Found Optimize_MS Optimize MS parameters: - Infuse tuning solution - Check source conditions Check_MS->Optimize_MS Check_Degradation Consider Analyte Degradation Optimize_MS->Check_Degradation Review_Storage Review sample handling and storage conditions Check_Degradation->Review_Storage Review_Storage->Solution_Found

Caption: Troubleshooting Decision Tree for Low Analyte Signal.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Tenofovir: The Case for a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic and bioequivalence studies. This guide provides a comparative overview of bioanalytical method validation for the antiretroviral drug Tenofovir, with a particular focus on the use of a stable isotope-labeled internal standard, (Rac)-Tenofovir-d7, versus other common alternatives.

The selection of an appropriate internal standard (IS) is a critical decision in the development of a bioanalytical method, profoundly influencing its accuracy, precision, and reliability. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis as closely as possible. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard for quantitative liquid chromatography-mass spectrometry (LC-MS/MS) assays due to their nearly identical physicochemical properties to the analyte.[1][2] This guide will delve into the practical implications of this choice by comparing method performance data from published studies using different types of internal standards for Tenofovir analysis.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards, such as this compound, ¹³C₅-Tenofovir, or Tenofovir-d6, are structurally identical to Tenofovir, with the only difference being the substitution of some atoms with their heavier isotopes. This subtle modification results in a different mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish between the analyte and the internal standard. Crucially, the chromatographic retention time and extraction recovery of a SIL-IS are virtually identical to the analyte, enabling it to compensate effectively for variations in sample preparation and matrix effects.[1]

Alternative Internal Standards: A Compromise in Performance

In the absence of a stable isotope-labeled internal standard, researchers may opt for structurally similar molecules, known as analogue internal standards. For Tenofovir analysis, compounds like Acyclovir or Entecavir have been employed.[3][4] While more accessible and cost-effective, these alternatives exhibit different chromatographic behavior and may not fully compensate for matrix-induced variations in analyte response, potentially compromising the accuracy and precision of the method.

Comparative Performance Data

The following tables summarize the validation parameters from published bioanalytical methods for Tenofovir using different internal standards. This data provides a quantitative comparison of the performance characteristics of methods employing a stable isotope-labeled internal standard versus an analogue internal standard.

Table 1: Bioanalytical Method Parameters for Tenofovir Quantification

ParameterMethod with ¹³C₅-Tenofovir IS[1][5]Method with Acyclovir IS[3]Method with Entecavir IS[4]
Linearity Range (ng/mL) 0.5 - 50010 - 6404.096 - 1000
Lower Limit of Quantification (LLOQ) (ng/mL) 0.5104.096
Sample Preparation Solid Phase Extraction (SPE)Not specifiedSolid Phase Extraction (SPE)
Chromatography Reversed-Phase LCReversed-Phase LCReversed-Phase LC
Detection ESI+ MS/MSESI+ MS/MSESI+ MS/MS

Table 2: Accuracy and Precision Data for Tenofovir Quantification

Internal StandardQC LevelIntra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
¹³C₅-Tenofovir[1] LQC (1.5 ng/mL)< 12%< 12%< 12%< 12%
MQC (150 ng/mL)< 12%< 12%< 12%< 12%
HQC (375 ng/mL)< 12%< 12%< 12%< 12%
Acyclovir[3] Not specified< 12.3%84.9 - 113.1%< 12.3%84.9 - 113.1%
Entecavir[4] Not specified< 10%Not specified< 10%Not specified

As evidenced by the data, methods employing a stable isotope-labeled internal standard like ¹³C₅-Tenofovir generally achieve a lower LLOQ and demonstrate robust accuracy and precision, with bias and coefficient of variation well within the accepted regulatory limits of ±15% (and ±20% for LLOQ).[1] While the method using Acyclovir also meets these criteria, the use of a SIL-IS is the preferred approach to minimize analytical variability.

Experimental Protocols

Method Using ¹³C₅-Tenofovir as Internal Standard

This protocol is a representative example based on published methods.[1][5]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 200 µL of human plasma, add 20 µL of the internal standard working solution (¹³C₅-Tenofovir).

  • Add 200 µL of 4% phosphoric acid in water, vortex, and centrifuge.

  • Condition an MCX 96-well µelution SPE plate with 200 µL of methanol followed by 200 µL of water.

  • Load the pre-treated sample onto the SPE plate.

  • Wash the plate with 200 µL of 2% formic acid in water, followed by 200 µL of methanol.

  • Elute the analytes with 2 x 50 µL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • LC System: HPLC system capable of gradient elution.

  • Column: Phenomenex Synergi 4 µm Polar-RP 80A (50 x 2 mm).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Flow Rate: 400 µL/min.[1]

  • Gradient: A linear gradient is typically used.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Monitored Transitions:

    • Tenofovir: m/z 288.2 → 176.0[1]

    • ¹³C₅-Tenofovir: m/z 293.2 → 181.1[1]

Visualizing the Workflow

The following diagram illustrates the typical workflow for the bioanalytical method validation of Tenofovir using a stable isotope-labeled internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation plasma Plasma Sample add_is Add this compound IS plasma->add_is Spiking protein_precipitation Protein Precipitation / SPE add_is->protein_precipitation Extraction evaporation Evaporation protein_precipitation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection Ionization quantification Quantification ms_detection->quantification validation Method Validation quantification->validation Performance Assessment

Caption: Experimental workflow for Tenofovir bioanalysis.

Conclusion

The choice of internal standard is a pivotal factor in the development of a robust and reliable bioanalytical method for Tenofovir. The presented data and experimental protocols underscore the superiority of using a stable isotope-labeled internal standard, such as this compound. Its ability to closely mimic the behavior of Tenofovir throughout the analytical process ensures a higher degree of accuracy and precision, leading to more dependable data for critical drug development decisions. While alternative internal standards can be used, they may require more extensive validation to ensure they adequately compensate for potential analytical variabilities. For researchers aiming for the highest quality data in their bioanalytical studies of Tenofovir, the use of a deuterated internal standard is the recommended approach.

References

Comparison of (Rac)-Tenofovir-d7 and 13C-labeled Tenofovir as internal standards

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of (Rac)-Tenofovir-d7 and 13C-labeled Tenofovir as Internal Standards in Bioanalytical Studies

For researchers, scientists, and professionals in drug development, the choice of an appropriate internal standard is paramount for the accuracy and reliability of bioanalytical methods. This guide provides an objective comparison between two commonly used stable isotope-labeled internal standards for the quantification of Tenofovir: this compound (a deuterium-labeled analog) and 13C-labeled Tenofovir. This comparison is based on established principles of isotope dilution mass spectrometry and supported by experimental data from various studies.

Executive Summary

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis. While both deuterium-labeled (this compound) and 13C-labeled Tenofovir serve this purpose, 13C-labeled standards are generally considered superior. This is primarily due to the closer physicochemical similarity between the 13C-labeled isotopologue and the native analyte, which leads to better co-elution during chromatography and more effective compensation for matrix effects and ionization variability. Deuterated standards, while widely used, can sometimes exhibit different chromatographic behavior and stability issues, potentially compromising assay accuracy.

Performance Comparison

The following tables summarize the key performance parameters for this compound and 13C-labeled Tenofovir based on data extracted from various LC-MS/MS method validation studies. It is important to note that these data are compiled from different sources and not from a head-to-head comparative study.

Table 1: General Performance Characteristics

FeatureThis compound13C-labeled TenofovirRationale & References
Isotopic Stability May be susceptible to back-exchange or loss of deuterium atoms, especially if the label is on an exchangeable position.Highly stable C-C bonds. The label is not prone to exchange.
Chromatographic Co-elution Can exhibit slight retention time shifts compared to the unlabeled analyte due to the deuterium isotope effect.Typically co-elutes perfectly with the unlabeled analyte.[1][2]
Matrix Effect Compensation Potential for differential matrix effects if chromatographic separation occurs.More reliable compensation for matrix effects due to identical chromatographic behavior.[3][4]
Commercial Availability Widely available.Widely available.N/A
Cost Generally less expensive.Can be more expensive to synthesize.N/A

Table 2: Reported LC-MS/MS Method Validation Data

ParameterThis compound13C-labeled Tenofovir
Linearity Range 0.400-40.0 ng/mL (in human plasma)[5]0.5-500 ng/mL (in human plasma)[1]
Intra-day Precision (%CV) ≤ 14.4%[6]< 12%[1]
Inter-day Precision (%CV) ≤ 14.4%[6]< 12%[1]
Accuracy (%Bias or %RE) -7.95% to 7.76%[7]-4.73% to 4.78%[8]

Experimental Protocols

Below are representative experimental protocols for the quantification of Tenofovir using either 13C-labeled or deuterated internal standards.

Protocol 1: Tenofovir Quantification using 13C5-Tenofovir Internal Standard[2]
  • Sample Preparation:

    • To 200 µL of plasma or cerebrospinal fluid (CSF), add the internal standard working solution (13C5-TFV).

    • Acidify the samples with 200 µL of 4% phosphoric acid in water.

    • Vortex and centrifuge at 20,000 × g for 5 minutes.

    • Perform solid-phase extraction (SPE) using an MCX 96-well µelution plate.

    • Wash the SPE plate and elute the analytes.

    • Evaporate the eluent to dryness and reconstitute in water for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC Column: Phenomenex Synergi 4µ Polar-RP 50 × 2 mm.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 400 µL/min.

    • Gradient: A linear gradient is used to increase the percentage of mobile phase B over time.

    • Mass Spectrometry: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI+).

    • MRM Transitions:

      • Tenofovir: 288.2 → 176.0

      • 13C5-Tenofovir: 293.2 → 181.1

Protocol 2: Tenofovir Quantification using Tenofovir-d6 Internal Standard[6][9]
  • Sample Preparation (Dried Blood Spots): [8]

    • Punch a 3 mm disc from the dried blood spot.

    • Add methanol containing the internal standard (Tenofovir-d6).

    • Vortex and centrifuge to extract the analytes.

    • Inject the supernatant into the LC-MS/MS system.

  • Sample Preparation (Plasma): [5]

    • To 200 µL of plasma, add the internal standard solution (Tenofovir-d6).

    • Perform protein precipitation with an organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge.

    • Inject the supernatant for analysis.

  • LC-MS/MS Conditions:

    • LC Column: Waters Acquity UPLC HSS T3 column (100 x 2.1 mm, 1.8 µm)[5].

    • Mobile Phase: Isocratic or gradient elution with a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile[8].

    • Mass Spectrometry: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI+).

    • MRM Transitions: Specific transitions for Tenofovir and Tenofovir-d6 would be optimized based on the instrument.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for bioanalytical method development and sample analysis using a stable isotope-labeled internal standard.

Experimental_Workflow cluster_Prep Sample Preparation cluster_Analysis Analysis cluster_Processing Data Processing Sample Biological Sample (e.g., Plasma, Blood) Spike Spike with Internal Standard Sample->Spike Extract Extraction (SPE or Protein Precipitation) Spike->Extract Reconstitute Evaporation & Reconstitution Extract->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant Result Final Concentration Quant->Result

Caption: General workflow for bioanalytical sample analysis.

IS_Comparison_Logic cluster_d7 This compound cluster_13C 13C-labeled Tenofovir Analyte Tenofovir (Analyte) IS_d7 Deuterium-labeled IS IS_13C 13C-labeled IS Prop_d7 Slightly different physicochemical properties IS_d7->Prop_d7 Chrom_d7 Potential chromatographic shift Prop_d7->Chrom_d7 Matrix_d7 Incomplete matrix effect correction Chrom_d7->Matrix_d7 Prop_13C Nearly identical physicochemical properties IS_13C->Prop_13C Chrom_13C Co-elution with analyte Prop_13C->Chrom_13C Matrix_13C Effective matrix effect correction Chrom_13C->Matrix_13C

Caption: Logical comparison of internal standard properties.

Conclusion

Based on the available evidence and established analytical principles, 13C-labeled Tenofovir is the recommended internal standard for most quantitative bioanalytical applications. Its key advantages include:

  • Superior Isotopic Stability: Minimizing the risk of label exchange and ensuring the integrity of the standard throughout the analytical process.

  • Ideal Chromatographic Co-elution: Ensuring that the analyte and internal standard experience the same matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.[1][2]

  • More Reliable Correction: Providing a more robust and reliable correction for variations during sample preparation and analysis.

While this compound can be a suitable and more cost-effective alternative, its use requires careful validation to ensure the absence of isotopic effects on chromatography and stability issues that could compromise data quality. For demanding applications requiring the highest level of accuracy and precision, the investment in 13C-labeled Tenofovir is well justified.

References

A Comparative Guide to the Cross-Validation of Analytical Methods Utilizing Tenofovir Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods employing different stable isotope-labeled internal standards for the quantification of tenofovir, a key antiretroviral drug. The use of isotopically labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical methods, offering high precision and accuracy by compensating for variability in sample preparation and instrument response. This document summarizes key performance data from various validated methods and provides detailed experimental protocols to assist researchers in selecting and implementing robust analytical strategies for tenofovir.

Data Summary: Performance of Tenofovir Analytical Methods with Isotopic Internal Standards

The following tables summarize the validation parameters of different LC-MS/MS methods for the quantification of tenofovir in human plasma, utilizing various isotopically labeled internal standards. These parameters are critical for assessing the reliability and sensitivity of an analytical method.

Parameter Method 1: 13C5-Tenofovir Method 2: 13C-labeled Tenofovir (Iso-TFV)
Linearity Range 0.5 - 500 ng/mL[1]10 - 1500 ng/mL[2][3]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1]10 ng/mL[2][3]
Intra-day Accuracy (% Bias) -6.28% to 6.65%[1]Within ±15%[2][3]
Inter-day Accuracy (% Bias) -6.28% to 6.65%[1]Within ±15%[2][3]
Intra-day Precision (% RSD) 1.23% to 8.52%[1]Within 15%[2][3]
Inter-day Precision (% RSD) 1.23% to 8.52%[1]Within 15%[2][3]
Matrix Human Plasma, Cerebrospinal Fluid[1]Human Plasma[2][3]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide. These protocols provide a framework for the development and validation of analytical methods for tenofovir.

Method 1: Quantification of Tenofovir using 13C5-Tenofovir Internal Standard[1]

1. Sample Preparation (Solid Phase Extraction - SPE):

  • To 200 µL of plasma or cerebrospinal fluid (CSF), add the internal standard working solution (13C5-TFV).

  • Acidify the samples with 200 µL of 4% phosphoric acid in water.

  • Vortex and centrifuge the samples at 20,000 x g for 5 minutes.

  • Precondition an MCX 96-well µelution SPE plate with 200 µL of methanol followed by 200 µL of water.

  • Load the supernatant onto the SPE plate.

  • Wash the plate with 2% formic acid followed by methanol.

  • Elute the analytes with 5% ammonium hydroxide in methanol.

  • Evaporate the eluent to dryness and reconstitute in water for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: Phenomenex Synergi 4 µm Polar-RP 80A (50 x 2 mm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 400 µL/min

  • Gradient: 97% A for 1 min, linear gradient to 80% B from 1-2.5 min, then to 95% B from 2.5-4 min, and re-equilibration.

  • Column Temperature: 40°C

3. Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitored Transitions (SRM):

    • Tenofovir (TFV): m/z 288.2 → 176.0

    • 13C5-Tenofovir (13C5-TFV): m/z 293.2 → 181.1

Method 2: Quantification of Tenofovir using 13C-labeled Tenofovir (Iso-TFV) Internal Standard[2][3]

1. Sample Preparation (Protein Precipitation):

  • To 250 µL of EDTA plasma, add the internal standard solution (Iso-TFV).

  • Add 25 µL of trifluoroacetic acid to precipitate proteins.

  • Vortex and let stand at room temperature for 15 minutes.

  • Centrifuge at 13,000 rpm for 15 minutes.

  • Transfer the supernatant to autosampler vials containing 20 µL of concentrated ammonium hydroxide.

  • Vortex before placing in the autosampler.

2. Liquid Chromatography:

  • Column: Synergi Polar-RP, 2.0 x 150 mm

  • Mobile Phase: 3% acetonitrile/1% acetic acid in DI water (isocratic)

  • Flow Rate: 200 µL/min

  • Run Time: 11 minutes

3. Mass Spectrometry (Tandem Mass Spectrometry):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Spray Voltage: 3200 V

  • Capillary Temperature: 300°C

  • Monitored Transitions (SRM):

    • Tenofovir (TFV): m/z 288 → 176

    • Iso-Tenofovir (Iso-TFV): m/z 293 → 181

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the cross-validation of an analytical method for tenofovir using an isotopically labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation cluster_data Data Processing start Plasma/CSF Sample spike Spike with Tenofovir & Isotopically Labeled IS start->spike extract Extraction (SPE or Protein Precipitation) spike->extract reconstitute Reconstitution extract->reconstitute lc Liquid Chromatography Separation reconstitute->lc ms Tandem Mass Spectrometry Detection lc->ms linearity Linearity ms->linearity accuracy Accuracy ms->accuracy precision Precision ms->precision lloq LLOQ ms->lloq peak_integration Peak Area Integration ms->peak_integration ratio Calculate Analyte/IS Ratio peak_integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Unknown Samples calibration->quantification cross_val Cross-Validation Assessment quantification->cross_val Compare Results

Analytical Method Validation Workflow

This guide demonstrates that while different isotopically labeled internal standards for tenofovir can be used to develop highly sensitive and robust analytical methods, the choice of sample preparation technique and specific LC-MS/MS conditions will influence the achievable lower limit of quantification and overall performance. Researchers should carefully consider the specific requirements of their studies when selecting and validating an analytical method.

References

Performance Showdown: (Rac)-Tenofovir-d7 Sets a High Bar for Accuracy and Precision in Tenofovir Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of bioanalytical methods for the crucial antiretroviral drug Tenofovir reveals that the use of a deuterated internal standard, specifically (Rac)-Tenofovir-d7 or its close analogs, consistently delivers superior accuracy and precision. This guide provides a detailed comparison of Tenofovir assays, offering researchers and drug development professionals the critical data and methodologies necessary to select and implement the most reliable quantification methods.

In the landscape of HIV treatment and prevention, accurate measurement of Tenofovir in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient adherence. The gold standard for this quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose reliability heavily depends on the choice of an appropriate internal standard. This guide delves into the performance of Tenofovir assays utilizing the deuterated internal standard this compound and compares it with alternative methods.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the optimal choice for LC-MS/MS-based bioanalysis. Their chemical and physical properties are nearly identical to the analyte, Tenofovir, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise results.

One study detailing the simultaneous determination of Tenofovir Alafenamide (TAF) and Tenofovir (TFV) in human plasma utilized TAF-d5 and TNF-d7 as internal standards. The method was validated over concentration ranges of 1.25-500 ng/mL for TAF and 0.300-15.0 ng/mL for TNF, demonstrating acceptable accuracy and precision[1]. Another comprehensive validation in human plasma and cerebrospinal fluid using ¹³C₅-TFV, a similar stable isotope-labeled standard, reported intra- and inter-day accuracy and precision to be less than 12% across various quality control levels[2][3].

Alternative Approaches: Non-Deuterated Internal Standards

While deuterated standards are preferred, other molecules have been employed as internal standards in Tenofovir assays, primarily for reasons of cost or availability. These alternatives, often structurally similar compounds, can provide acceptable results but may not compensate for all potential sources of error as effectively as their deuterated counterparts.

A study monitoring Tenofovir-induced kidney injury in HIV-1 infected patients utilized Acyclovir as the internal standard. This method demonstrated a linear range of 10 to 640 ng/mL, with inter- and intra-day precision less than 12.3% and accuracies within 84.9-113.1%[4]. Another method for the simultaneous quantification of multiple antiretrovirals, including Tenofovir, employed Etravirine as the internal standard and reported a linear range of 2.5-1000 ng/mL for Tenofovir with a correlation coefficient of 0.99[5][6].

Performance Data at a Glance

To facilitate a direct comparison, the following tables summarize the key performance parameters of Tenofovir assays using both deuterated and non-deuterated internal standards.

Table 1: Performance of Tenofovir Assays with Deuterated Internal Standards

Internal StandardMatrixLinearity Range (ng/mL)Accuracy (%)Precision (%RSD)Reference
This compound (as TNF-d7)Human Plasma0.300 - 15.0AcceptableAcceptable[1]
¹³C₅-TenofovirHuman Plasma & CSF0.5 - 500 (Plasma)0.1 - 50 (CSF)< 12 (Bias)< 12[2][3]
Tenofovir-d6Whole Blood0.25 - 25691.63 - 109.182.48 - 14.08[7]
Iso-TenofovirDried Blood Spots2.5 - 1,000Within ±14.5< 12.4[8]

Table 2: Performance of Tenofovir Assays with Alternative Internal Standards

Internal StandardMatrixLinearity Range (ng/mL)Accuracy (%)Precision (%RSD)Reference
AcyclovirHuman Plasma10 - 64084.9 - 113.1< 12.3[4]
EtravirineHuman Plasma2.5 - 1,000Not explicitly statedNot explicitly stated (r²=0.99)[5][6]
NaproxenHuman Plasma2 - 500ReproducibleNot explicitly stated[9]

Experimental Workflows and Protocols

The general workflow for a Tenofovir assay using LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection. The choice of internal standard is a critical first step, followed by a validated sample extraction procedure to remove interfering substances from the biological matrix.

G Experimental Workflow for Tenofovir Assay cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Blood, etc.) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (Protein Precipitation or SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation (Reversed-Phase Column) Evaporation->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification

Caption: A typical workflow for the quantification of Tenofovir in biological samples.

Detailed Experimental Protocol: Tenofovir Assay using a Deuterated Internal Standard

This protocol is a representative example based on methodologies reported in the literature[1][2][3].

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 25 µL of the internal standard working solution (this compound).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., Phenomenex Synergi 4 µm Polar-RP 80A, 50 × 2 mm) is commonly used[2][3].

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is a typical mobile phase composition[2][3].

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS/MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions for Tenofovir and this compound.

    • Tenofovir: m/z 288.1 → 176.1

    • This compound: m/z 295.1 → 183.1 (example transition, may vary slightly)

3. Calibration and Quality Control

  • Prepare calibration standards and quality control samples by spiking known concentrations of Tenofovir and a fixed concentration of this compound into a blank biological matrix.

  • Analyze these samples alongside the unknown samples to construct a calibration curve and validate the accuracy and precision of the assay.

Conclusion: The Decisive Advantage of Deuterated Internal Standards

The data overwhelmingly supports the use of deuterated internal standards like this compound for the highest level of accuracy and precision in Tenofovir bioanalysis. While alternative internal standards can be employed and may be suitable for certain applications, they introduce a greater potential for variability. For researchers and clinicians who depend on the most reliable data for critical decision-making in HIV research and treatment, the investment in a stable isotope-labeled internal standard is a sound scientific choice that ensures the integrity of the results.

References

Evaluating Isotopic Effects of (Rac)-Tenofovir-d7 on Analytical Results: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is a cornerstone of accurate bioanalysis. This guide provides an objective comparison of the analytical performance of (Rac)-Tenofovir-d7 as an internal standard in the quantification of Tenofovir, supported by experimental data from published literature.

The ideal internal standard (IS) should co-elute with the analyte and exhibit similar ionization and fragmentation characteristics to compensate for matrix effects and variations during sample processing and analysis. Deuterated analogs, such as this compound, are often considered the gold standard for mass spectrometry-based assays due to their close structural similarity to the analyte. However, it is crucial to evaluate potential isotopic effects, such as chromatographic shifts and altered fragmentation patterns, which could impact analytical accuracy.

Comparative Analytical Performance

The following tables summarize typical quantitative data from validated LC-MS/MS methods for Tenofovir, providing a basis for performance comparison.

Table 1: Chromatographic and Mass Spectrometric Parameters

Analyte/Internal StandardRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Reference
Tenofovir (TFV)Not specified288.0176.1 / 136.1[2]
Tenofovir-d6 (TFV-d6)Not specifiedNot specifiedNot specified[3]
13C5-Tenofovir (Iso-TFV)Not specified293181[4][5]
Tenofovir Alafenamide-d5 (TAF-d5)Not specifiedNot specifiedNot specified[6]

Note: Specific retention times are often method-dependent and are therefore not always reported in a standardized manner across different publications.

Table 2: Typical Assay Validation Parameters for Tenofovir Quantification

ParameterPerformanceAcceptance Criteria (FDA Guidelines)
Linearity (r²)> 0.99≥ 0.99
Accuracy (% Bias)Within ±15%Within ±15% (±20% at LLOQ)
Precision (% RSD)< 15%≤ 15% (≤ 20% at LLOQ)
RecoveryConsistent and reproducibleNot explicitly defined, but should be consistent
Matrix EffectMinimal and compensated by ISMinimal and compensated by IS

Validated methods for Tenofovir and its prodrugs consistently meet the stringent requirements of regulatory bodies like the FDA, with high levels of accuracy and precision.[7][8][9][10][11] The successful application of deuterated internal standards in these assays suggests that any isotopic effects are minimal and do not compromise the analytical results.

Experimental Protocols

A typical bioanalytical workflow for the quantification of Tenofovir in biological matrices using a deuterated internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.

1. Sample Preparation

A common sample preparation technique is protein precipitation, which is simple and effective for removing proteins from plasma samples.

sample_prep_workflow cluster_sample Sample Processing cluster_extraction Protein Precipitation cluster_analysis_prep Final Preparation Plasma Plasma Sample Add_IS Add this compound Internal Standard Plasma->Add_IS Vortex Vortex Add_IS->Vortex Add_Solvent Add Acetonitrile Vortex->Add_Solvent Centrifuge Centrifuge Add_Solvent->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute To_LC_MS To_LC_MS Reconstitute->To_LC_MS Inject into LC-MS/MS lc_ms_workflow cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry HPLC HPLC System Column C18 Reverse-Phase Column Mobile_Phase Gradient Elution with Acidified Water and Acetonitrile ESI Electrospray Ionization (Positive Mode) Column->ESI Elution Quad1 Q1: Precursor Ion Selection ESI->Quad1 Quad2 Q2: Collision-Induced Dissociation Quad1->Quad2 Quad3 Q3: Product Ion Selection Quad2->Quad3 Detector Detector Quad3->Detector Data_System Data Acquisition System Detector->Data_System Signal validation_logic cluster_core Core Validation Parameters cluster_stability Stability Assessment cluster_matrix Matrix Effects Evaluation Selectivity Selectivity & Specificity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision FreezeThaw Freeze-Thaw Stability Precision->FreezeThaw BenchTop Bench-Top Stability FreezeThaw->BenchTop LongTerm Long-Term Stability BenchTop->LongTerm MatrixEffect Matrix Effect LongTerm->MatrixEffect Recovery Extraction Recovery MatrixEffect->Recovery Validated_Method Validated Method for Routine Use Recovery->Validated_Method Method_Development Method Development Method_Development->Selectivity

References

Robustness Testing of Analytical Methods for Tenofovir: A Comparative Guide as per ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the robustness of various analytical methods for the quantification of Tenofovir, a critical antiretroviral drug. The evaluation is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability and validity of the analytical procedures under varied conditions. This document summarizes key performance data, details experimental protocols, and visualizes the logical workflow of robustness testing to aid in the selection and implementation of the most suitable analytical method.

Comparison of Analytical Methods for Tenofovir Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The following tables summarize the robustness testing of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Spectrophotometry methods for Tenofovir analysis, as documented in various studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of Tenofovir in bulk and pharmaceutical formulations.[1][2][3][4][5] Its robustness is a critical parameter for ensuring consistent and reliable results.

Parameter VariedVariationAcceptance CriteriaResultReference
Mobile Phase Composition ± 2% Organic Phase%RSD < 2Pass[1]
Flow Rate ± 0.1 mL/min%RSD < 2Pass[1][6][3]
Column Temperature ± 5 °C%RSD < 2Pass[1][3]
pH of Mobile Phase Buffer ± 0.2 units%RSD < 2Pass[6][3]
Wavelength ± 2 nm%RSD < 2Pass[6]
High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and faster alternative for the quantification of Tenofovir. Its robustness is evaluated by introducing small variations in the method parameters.

Parameter VariedVariationAcceptance CriteriaResultReference
Mobile Phase Composition ± 0.1 mLSD of peak area, %RSDPass[7]
Amount of Mobile Phase ± 5%SD of peak area, %RSDPass[7]
Plate Pre-treatment Time 4, 5, 6 minSD of peak area, %RSDPass[7]
Time from Spotting to Chromatography +10 minSD of peak area, %RSDPass[7]
Time from Chromatography to Scanning +10 minSD of peak area, %RSDPass[7]
UV-Spectrophotometry

UV-Spectrophotometry is a simple and cost-effective method for the estimation of Tenofovir. While robustness testing is less extensive compared to chromatographic methods, key parameters are still evaluated.

Parameter VariedVariationAcceptance CriteriaResultReference
Wavelength ± 2 nm%RSD < 2Pass[8][9][10]
Different Analyst Analyst 1 vs. Analyst 2%RSD < 2Pass[11]
Different Instrument Spectrophotometer 1 vs. 2%RSD < 2Pass[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

HPLC Robustness Testing Protocol

A typical robustness study for an HPLC method for Tenofovir involves the following steps:

  • Standard Solution Preparation: A standard solution of Tenofovir is prepared at a known concentration (e.g., 100 µg/mL).

  • System Suitability: The chromatographic system is equilibrated with the mobile phase, and system suitability parameters (e.g., tailing factor, theoretical plates) are verified by injecting the standard solution multiple times.

  • Parameter Variation: The following parameters are deliberately varied one at a time:

    • Mobile Phase Composition: The ratio of the organic solvent to the aqueous buffer is altered (e.g., from 50:50 v/v to 52:48 and 48:52).[1]

    • Flow Rate: The flow rate of the mobile phase is adjusted (e.g., from 1.0 mL/min to 0.9 mL/min and 1.1 mL/min).[1][3]

    • Column Temperature: The temperature of the column oven is changed (e.g., from 35°C to 30°C and 40°C).[1]

    • pH of Buffer: The pH of the aqueous component of the mobile phase is slightly modified (e.g., from pH 3.0 to 2.8 and 3.2).[6]

  • Analysis: For each variation, the standard solution is injected, and the peak area, retention time, and other chromatographic parameters are recorded.

  • Data Evaluation: The results from the varied conditions are compared to the results obtained under the normal (optimized) conditions. The relative standard deviation (%RSD) of the peak areas is calculated to assess the impact of the variations.

HPTLC Robustness Testing Protocol

The robustness of an HPTLC method for Tenofovir is assessed as follows:

  • Standard Solution Application: A standard solution of Tenofovir is applied to the HPTLC plate as bands of a specific concentration (e.g., 300-1500 ng/spot).[7]

  • Parameter Variation: Small, deliberate changes are introduced to the chromatographic conditions:

    • Mobile Phase Composition: The ratio of the solvents in the mobile phase is slightly altered.[7]

    • Development Conditions: Variations in the saturation time of the chamber and the development distance are introduced.

    • Time Delays: The time between spotting and chromatography, and between chromatography and scanning is varied.[7]

  • Densitometric Analysis: After development, the plate is dried, and the spots are scanned using a densitometer at the specified wavelength (e.g., 260 nm).[7]

  • Data Analysis: The peak areas and Rf values are recorded for each variation. The standard deviation (SD) and %RSD of the peak areas are calculated to determine the method's robustness.

Visualizing the Robustness Testing Process

The following diagrams illustrate the logical workflow of robustness testing as per ICH guidelines and the relationship between the key components of the validation process.

RobustnessTestingWorkflow start Start: Define Analytical Method ich ICH Q2(R1) Guidelines (Validation of Analytical Procedures) start->ich Consult define_params Identify Potential Robustness Parameters (e.g., pH, Flow Rate, Temperature) ich->define_params protocol Develop Robustness Study Protocol - Define variations - Set acceptance criteria define_params->protocol execute Execute Experiments with Deliberate Variations protocol->execute analyze Analyze Data and Evaluate Impact (Calculate %RSD, Compare to criteria) execute->analyze report Report Robustness Findings in Validation Report analyze->report end End: Method Deemed Robust report->end

Caption: Workflow for Robustness Testing of Analytical Methods.

ICH_Robustness_Relationship ich_guideline ICH Q2(R1) Guideline Overall Analytical Method Validation validation_params Validation Parameters Accuracy Precision Specificity LOD/LOQ Linearity Range Robustness ich_guideline:f0->validation_params Specifies robustness_focus Robustness Study Deliberate variations in method parameters (pH, temp, mobile phase, etc.) Assess reliability during normal use validation_params:rob->robustness_focus Focuses on method_reliability Reliable and Reproducible Analytical Method robustness_focus->method_reliability Ensures

Caption: Relationship between ICH Guidelines and Robustness Testing.

References

A Comparative Analysis of Tenofovir and Entecavir in the Management of Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical data on the efficacy and safety of two leading antiviral agents for Chronic Hepatitis B, providing researchers, scientists, and drug development professionals with a detailed comparison to inform future research and clinical trial design.

Tenofovir and Entecavir are potent nucleos(t)ide analogues recommended as first-line monotherapies for the treatment of chronic hepatitis B (CHB). Both drugs effectively suppress Hepatitis B virus (HBV) replication with a high genetic barrier to resistance. This guide provides a comparative analysis of their efficacy and safety based on data from numerous clinical studies, systematic reviews, and meta-analyses.

Efficacy Outcomes: A Head-to-Head Comparison

Clinical studies have extensively compared Tenofovir (available as Tenofovir Disoproxil Fumarate - TDF, and Tenofovir Alafenamide - TAF) and Entecavir (ETV) across various efficacy endpoints.

Virological and Biochemical Response

Short-term studies (up to 48 weeks) have generally shown that TDF and ETV have similar efficacy in achieving undetectable HBV DNA levels, normalization of alanine aminotransferase (ALT), and HBeAg seroconversion in treatment-naïve CHB patients.[1][2][3][4][5] However, some studies suggest that TDF may lead to a more rapid viral suppression, particularly in HBeAg-positive patients with high viral loads.[1][3][6] A meta-analysis indicated that TDF had a greater ability to inhibit HBV at 96 weeks, while ETV was quicker to normalize ALT levels at 48 weeks.[7] Over the longer term (144 weeks), the differences in HBV DNA suppression were not statistically significant.[7]

The newer formulation, TAF, has also been compared to ETV. A meta-analysis found TAF to be superior to ETV in achieving a complete virological response at 12 and 24 weeks, as well as a biochemical response at 12 weeks.[8] However, at 48 and 96 weeks, the rates of complete virological and biochemical response were comparable between TAF and ETV.[8]

Efficacy EndpointTimepointTenofovir (TDF/TAF)Entecavir (ETV)Key FindingsCitations
HBV DNA Suppression 24 weeksSimilarSimilarNo significant difference observed in meta-analyses.[1][2][3][4]
48 weeksSimilarSimilarNo significant difference in HBV DNA suppression rates.[1][2][3][4]
96 weeksFavors TDFTDF showed a greater ability to inhibit HBV.[7]
ALT Normalization 48 weeksFavors ETVETV led to earlier normalization of ALT levels.[7]
HBeAg Seroconversion 24-48 weeksSimilarSimilarNo significant difference observed in short-term studies.[1][2][3][4]
Complete Virological Response (TAF vs ETV) 12 & 24 weeksFavors TAFTAF showed superior complete virological response.[8]
48 & 96 weeksSimilarSimilarNo significant difference in long-term virological response.[8]
Long-Term Outcomes and Hepatocellular Carcinoma (HCC) Risk

Long-term studies have investigated the impact of Tenofovir and Entecavir on the risk of developing severe liver outcomes, including hepatocellular carcinoma (HCC). A nationwide cohort study with a median follow-up of 6.3 years found that Tenofovir was associated with a lower risk of progression to hepatic decompensation and HCC compared to Entecavir.[9] The 5-year cumulative risk of HCC was 3.5% for patients treated with Tenofovir versus 5.1% for those on Entecavir.[9] Another meta-analysis focusing on patients with CHB-related cirrhosis also concluded that the cumulative incidence of HCC was significantly lower in the Tenofovir group (13.99%) compared to the Entecavir group (16.68%).[10] However, it is worth noting that some studies have reported no significant difference in HCC risk between the two treatments.[11]

Safety Profile: Renal and Bone Health

While both drugs are generally well-tolerated, their long-term safety profiles, particularly concerning renal function and bone mineral density, have been a subject of extensive research.

Renal Safety

Tenofovir, especially the TDF formulation, is associated with a greater risk of renal adverse events compared to Entecavir. TDF is excreted via glomerular filtration and active tubular transport, which can lead to nephrotoxicity in some patients.[12] Meta-analyses have shown that TDF is associated with a greater reduction in estimated glomerular filtration rate (eGFR) and serum phosphorus levels compared to ETV.[13] However, one meta-analysis did not find a significant difference in serum creatinine levels between the two groups.[13] In patients with pre-existing renal impairment, treatment-related adverse events were more frequent in those receiving TDF.[12]

The newer TAF formulation has a more favorable renal safety profile. Due to its higher plasma stability, TAF leads to lower circulating levels of tenofovir, thereby reducing renal drug exposure.[14][15] Studies have shown that switching from TDF to TAF or ETV can lead to an improvement in renal function.[16][17]

Bone Safety

Long-term TDF therapy has been linked to a decrease in bone mineral density (BMD).[16][17] A meta-analysis, however, did not find a significant difference in the incidence of osteopenia/osteoporosis between TDF and ETV groups.[13] Switching from TDF to either TAF or ETV has been shown to improve BMD.[16][17]

Safety ParameterTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)Entecavir (ETV)Key FindingsCitations
Renal Function (eGFR) Greater reductionImproved profile vs. TDFLess impact than TDFTDF is associated with a greater decline in eGFR compared to ETV. TAF has an improved renal safety profile.[12][13][14][18]
Serum Phosphorus ReductionLess impact than TDFStableTDF is associated with a reduction in serum phosphorus.[13][16]
Bone Mineral Density (BMD) Potential for reductionImproved profile vs. TDFLess impact than TDFLong-term TDF use can be associated with decreased BMD.[16][17]

Experimental Protocols

The data presented is derived from a multitude of clinical trials, each with specific methodologies. A generalized experimental protocol for a comparative study is outlined below.

Generalized Phase III Randomized, Double-Blind, Controlled Trial Protocol
  • Objective: To compare the efficacy and safety of Tenofovir and Entecavir in treatment-naïve adult patients with HBeAg-positive or HBeAg-negative chronic hepatitis B.

  • Study Design: A multicenter, randomized, double-blind, active-controlled study.

  • Patient Population:

    • Inclusion Criteria: Adults aged 18 years or older; diagnosis of chronic hepatitis B (HBsAg positive for at least 6 months); HBV DNA levels above a specified threshold (e.g., >20,000 IU/mL for HBeAg-positive and >2,000 IU/mL for HBeAg-negative); elevated ALT levels.

    • Exclusion Criteria: Co-infection with Hepatitis C, Hepatitis D, or HIV; prior treatment with nucleos(t)ide analogues; decompensated liver disease; significant renal impairment at baseline; pregnancy or breastfeeding.

  • Intervention:

    • Group 1: Tenofovir (e.g., TDF 300 mg once daily or TAF 25 mg once daily).

    • Group 2: Entecavir (e.g., 0.5 mg once daily).

  • Primary Efficacy Endpoint: Proportion of patients with undetectable HBV DNA (e.g., <20 IU/mL) at a specified time point (e.g., 48 or 96 weeks).

  • Secondary Efficacy Endpoints:

    • ALT normalization.

    • HBeAg seroconversion (in HBeAg-positive patients).

    • HBsAg loss or seroconversion.

    • Histological improvement (liver biopsy).

  • Safety Endpoints:

    • Incidence and severity of adverse events.

    • Changes in renal function (serum creatinine, eGFR).

    • Changes in bone mineral density (DEXA scans).

  • Statistical Analysis: Efficacy endpoints are typically analyzed using chi-square or Fisher's exact tests for categorical variables and t-tests or Wilcoxon rank-sum tests for continuous variables. Time-to-event analyses (e.g., Kaplan-Meier) are used for outcomes like virological response.

Visualizing the Comparison

To better understand the flow of a typical comparative clinical trial and the mechanism of action of these antiviral agents, the following diagrams are provided.

G cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Assessment cluster_analysis Data Analysis s1 CHB Patients Screened s2 Inclusion/Exclusion Criteria Applied s1->s2 r1 Eligible Patients Randomized (1:1) s2->r1 t1 Tenofovir (TDF or TAF) Once Daily r1->t1 t2 Entecavir (ETV) Once Daily r1->t2 f1 Assessments at Baseline, Week 24, 48, 96... t1->f1 t2->f1 f2 Efficacy Endpoints: HBV DNA, ALT, HBeAg f1->f2 f3 Safety Endpoints: Renal Function, Bone Density f1->f3 a1 Compare Efficacy and Safety Outcomes f1->a1 G cluster_inhibition Mechanism of Action HBV Hepatitis B Virus (HBV) TDF_TAF Tenofovir (TDF/TAF) RT HBV Reverse Transcriptase TDF_TAF->RT Inhibit ETV Entecavir (ETV) ETV->RT Inhibit DNA_Synthesis HBV DNA Synthesis RT->DNA_Synthesis Catalyzes DNA_Synthesis->HBV Leads to Viral Replication

References

Safety Operating Guide

Safe Disposal of (Rac)-Tenofovir-d7: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of (Rac)-Tenofovir-d7, a deuterated analog of the antiviral agent Tenofovir.

This compound should be treated as a chemical waste product and managed in accordance with all applicable federal, state, and local regulations. Due to its nature as a bioactive and toxic compound, specific precautions must be taken to avoid personnel exposure and environmental contamination.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE):

    • NIOSH-approved respirator or self-contained breathing apparatus.[2]

    • Safety goggles.[2]

    • Chemical-resistant gloves (e.g., heavy rubber gloves).[2]

    • Protective clothing and rubber boots.[2]

  • Engineering Controls:

    • Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid raising and breathing dust.[2]

Step-by-Step Disposal Protocol

  • Segregation and Collection:

    • Do not mix this compound with other waste streams. It must be segregated as a distinct chemical waste.

    • Carefully transfer the waste material into a designated chemical waste container. This container should be clearly labeled, durable, and have a secure lid.

    • For spills, contain the material to prevent spreading. Sweep up solid material, avoiding dust generation, and collect it into the designated waste container.[2]

  • Container Labeling:

    • Label the waste container clearly with the full chemical name: "this compound" .

    • Include appropriate hazard warnings. A Safety Data Sheet for a similar compound, rac-Tenofovir-D6, identifies it as a "Toxic material causing other toxic effects."[1]

    • Attach a completed chemical waste tag as required by your institution or local regulations.

  • Storage Prior to Disposal:

    • Store the sealed waste container in a designated, secure, and well-ventilated chemical waste storage area.

    • Keep the container away from incompatible materials, such as strong oxidizing agents.[3]

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Disposal must be carried out at an approved waste disposal plant.[4][5] Chemical waste generators are responsible for ensuring complete and accurate classification and disposal according to all regulations.[3]

    • Never dispose of this compound down the drain or in the regular trash.[3]

Quantitative Data Summary

No specific quantitative data for disposal (e.g., concentration limits for disposal routes) were found in the search results. Disposal procedures are dictated by the hazardous nature of the compound, not by specific quantitative thresholds for this particular substance.

Experimental Protocols

The provided information does not reference specific key experiments for the disposal or degradation of this compound. The standard and required procedure is collection and disposal via a certified hazardous waste management service.

Disposal Workflow

The logical workflow for the proper disposal of this compound is outlined in the diagram below. This process ensures safety and regulatory compliance from the point of generation to final disposal.

G A Step 1: Don Appropriate PPE B Step 2: Segregate and Collect Waste in Labeled Container A->B Handle with Care C Step 3: Securely Store Container in Designated Area B->C Ensure Proper Labeling D Step 4: Arrange for Professional Disposal via EHS or Contractor C->D Follow Institutional Protocol E Final Disposal at Approved Facility D->E Regulatory Compliance

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (Rac)-Tenofovir-d7

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of (Rac)-Tenofovir-d7 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant, disposable (e.g., nitrile)
Body Protection Lab CoatFull-coverage, buttoned
Eye Protection Safety Glasses/GogglesWith side shields to protect against splashes
Respiratory Fume HoodUse when handling the powder form to avoid inhalation

Safe Handling Procedures

Adherence to standard laboratory safety protocols is essential.[1][2][3][4]

  • Preparation : Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.[3][4] Have all necessary equipment and materials ready.

  • Handling :

    • Always handle this compound within a certified chemical fume hood to minimize inhalation risk.

    • Wear the appropriate PPE as detailed in the table above.[3]

    • Avoid direct contact with the skin, eyes, and clothing.

    • Use dedicated spatulas and weighing papers for transferring the compound.

    • Keep the container tightly sealed when not in use.

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.

    • Eye Contact : Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek medical attention.[1][5]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

    • Ingestion : A Safety Data Sheet for the similar compound rac-Tenofovir-D6 indicates it is toxic if swallowed.[5] Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

prep Preparation - Don PPE - Prepare Fume Hood handle Handling - Weighing - Dissolving prep->handle experiment Experimentation - Cell Culture - In Vivo Studies handle->experiment cleanup Cleanup - Decontaminate Surfaces - Remove PPE experiment->cleanup disposal Waste Disposal - Segregate Waste - Follow Regulations cleanup->disposal

Standard laboratory workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Solid Waste : Unused this compound powder, contaminated gloves, weighing papers, and other disposable materials should be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.[3]

    • Sharps : Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container.

  • Disposal Procedure :

    • All waste must be disposed of in accordance with local, state, and federal regulations for pharmaceutical and chemical waste.[6]

    • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on waste pickup and disposal procedures.

    • For individuals, drug take-back programs are a recommended method for disposing of unused medications.[6][7]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.